Ciladopa
Description
Structure
3D Structure
Properties
CAS No. |
80109-27-9 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1 |
InChI Key |
SGEKLKJQLHJVDK-LJQANCHMSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Synonyms |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
Origin of Product |
United States |
Foundational & Exploratory
Ciladopa: An In-Depth Technical Guide on its Mechanism of Action as a Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated in the 1980s as a potential therapeutic agent for Parkinson's disease.[1][2] Despite showing some efficacy in early clinical trials, its development was halted due to toxicological concerns in preclinical rodent studies.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a dopamine agonist, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Introduction
Dopamine agonists are a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. These agents act by directly stimulating dopamine receptors, thereby mimicking the effects of endogenous dopamine. This compound emerged as a novel, non-ergot dopamine agonist with a chemical structure similar to dopamine.[3] As a partial agonist, it was hypothesized to provide a more modulated dopaminergic stimulation compared to full agonists, potentially reducing the risk of motor complications.[2]
Receptor Binding Profile
The affinity of a compound for its receptor is a critical determinant of its pharmacological activity. For dopamine agonists, the binding affinity to the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) dictates their specific effects and side-effect profiles.
Quantitative Binding Affinity Data
No specific quantitative binding affinity data (e.g., Ki values) for this compound at the individual dopamine receptor subtypes (D1-D5) were identified in the reviewed literature. However, one study mentioned that the binding affinity of this compound and related compounds was assayed for dopamine (DA) and alpha-1 adrenergic receptors, though the specific data were not reported in the available abstract.[4]
Functional Activity as a Dopamine Agonist
The functional activity of a dopamine agonist is characterized by its ability to elicit a cellular response upon binding to the receptor. This is typically quantified by its potency (EC50) and efficacy (Emax).
Quantitative Functional Activity Data
Specific quantitative data on the functional activity of this compound, such as EC50 and Emax values at the different dopamine receptor subtypes, were not available in the reviewed scientific literature. This compound is described qualitatively as a "partial dopamine agonist," indicating that it produces a submaximal response compared to endogenous dopamine.[2]
Signal Transduction Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades upon activation. The D1-like receptors (D1 and D5) are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Specific studies detailing the effects of this compound on downstream signaling pathways, such as cAMP production or GTPγS binding, were not identified in the available literature.
The following diagram illustrates the general signaling pathways for D1-like and D2-like dopamine receptors.
Caption: General Dopamine Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cells expressing a specific human dopamine receptor subtype (e.g., D1, D2S, D2L, D3, D4, D5).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., haloperidol).
-
Assay Buffer: Typically a Tris-based buffer containing salts and other additives.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: cAMP Measurement (for Functional Activity)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.
Materials:
-
Cell Line: A cell line stably expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound at various concentrations.
-
Stimulating Agent (for Gi-coupled receptors): Forskolin (to stimulate adenylyl cyclase).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
For Gi-coupled receptors, pre-incubate the cells with this compound before stimulating with forskolin. For Gs-coupled receptors, incubate with this compound alone.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the dose-response curve using non-linear regression.
Caption: Workflow for a cAMP Functional Assay.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat
This is a widely used animal model of Parkinson's disease to assess the in vivo efficacy of potential anti-parkinsonian drugs.
Objective: To evaluate the ability of this compound to reverse motor deficits in a model of dopamine depletion.
Procedure:
-
Lesioning: Unilaterally inject the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of rats to induce degeneration of dopaminergic neurons on one side of the brain.
-
Behavioral Testing: After a recovery period, assess the motor asymmetry by measuring the rotational behavior induced by a dopamine agonist (e.g., apomorphine). Lesioned animals will exhibit a characteristic turning behavior towards the unlesioned side.
-
Drug Administration: Administer this compound to the lesioned rats.
-
Observation: Measure the rotational behavior following this compound administration. A reduction in the net rotations or a switch to contralateral rotations indicates a therapeutic effect.
This compound was indeed studied in 6-OHDA-lesioned rats, where it was shown to induce rotational behavior, confirming its in vivo dopaminergic activity.[1]
Conclusion
This compound is a partial dopamine agonist that demonstrated some promise as a treatment for Parkinson's disease. However, a lack of publicly available, detailed quantitative pharmacological data on its interaction with dopamine receptor subtypes and its effects on downstream signaling pathways limits a complete understanding of its mechanism of action. The discontinuation of its development has left a gap in the comprehensive characterization of this compound in the scientific literature. The experimental protocols outlined in this guide represent the standard methods that would be necessary to fully elucidate the molecular pharmacology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciladopa's Interaction with the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa (also known as AY-27,110) is a partial agonist of the dopamine (B1211576) D2 receptor that has been investigated for its potential therapeutic effects in Parkinson's disease.[1][2] As a partial agonist, its activity is characterized by the ability to elicit a response at the D2 receptor that is lower than that of a full agonist, such as dopamine itself. This property allows it to act as a functional antagonist in the presence of high concentrations of a full agonist and as an agonist in their absence. This technical guide provides an in-depth overview of the binding affinity of this compound to the dopamine D2 receptor, the experimental protocols used to determine these interactions, and the associated signaling pathways.
Data Presentation: this compound Binding Affinity
Table 1: Radioligand Binding Affinity for Dopamine D2 Receptor
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound (AY-27,110) | [3H]-Spiperone | Human recombinant D2 receptor | Data not available | Data not available | |
| Dopamine | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | - | ~700 | [3] |
| Spiperone (B1681076) | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | ~0.1 - 0.5 | - | [4] |
Table 2: Functional Activity at Dopamine D2 Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (%) | Reference |
| This compound (AY-27,110) | cAMP Inhibition | CHO-K1/D2/Gα15 | Data not available | Data not available | |
| Dopamine | cAMP Inhibition | Differentiated Y-79 human retinoblastoma cells | ~2000 | 100 |
Experimental Protocols
The characterization of a compound's interaction with the dopamine D2 receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Membranes from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.
-
Test Compound: this compound (AY-27,110).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Culture cells expressing the D2 receptor, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (typically at or below its Kd), and varying concentrations of this compound.
-
Controls: Include wells for total binding (only [3H]-Spiperone and membranes) and non-specific binding ( [3H]-Spiperone, membranes, and a high concentration of unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to modulate the D2 receptor's canonical G-protein coupled signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Objective: To determine the EC50 and intrinsic activity of this compound at the dopamine D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1/D2/Gα15).
-
Test Compound: this compound (AY-27,110).
-
Full Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Assay: Replace the culture medium with assay buffer. Add varying concentrations of this compound or the full agonist, dopamine.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. The EC50 is the concentration that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response. The intrinsic activity is calculated as the maximal response of this compound as a percentage of the maximal response of the full agonist, dopamine.
Signaling Pathways and Visualizations
Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o).
G-Protein Dependent Signaling Pathway
Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi subunit inhibits adenylyl cyclase, reducing the production of the second messenger cAMP. The Gβγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Preclinical Research on Ciladopa (AY-27,110): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ciladopa emerged as a promising compound in the search for effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. As a dopamine (B1211576) agonist, this compound was designed to directly stimulate dopamine receptors, thereby compensating for the reduced levels of endogenous dopamine. Preclinical studies were conducted to elucidate its pharmacological profile, assess its efficacy in relevant animal models, and determine its safety.
Mechanism of Action
This compound's primary mechanism of action is the direct agonism of dopamine receptors.[1] While specific binding affinities (Ki values) for dopamine receptor subtypes (D1, D2, etc.) are not publicly available, studies have indicated that its functional effects are consistent with dopamine receptor stimulation. Additionally, research has suggested that this compound also possesses binding affinity for alpha-1 adrenergic receptors, although the functional consequence of this interaction in its overall pharmacological profile is not well-characterized.
Signaling Pathway
The presumed signaling pathway for this compound involves the activation of G-protein coupled dopamine receptors, leading to downstream cellular effects aimed at restoring motor control. A simplified representation of this pathway is provided below.
Caption: Presumed signaling pathway of this compound.
Preclinical Efficacy in Animal Models
The primary animal model used to evaluate the anti-parkinsonian effects of this compound was the 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the dopamine depletion seen in Parkinson's disease and is a standard for assessing the efficacy of dopaminergic drugs.
Rotational Behavior in 6-OHDA-Lesioned Rats
Unilateral lesioning of the nigrostriatal pathway with 6-OHDA results in dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist like this compound causes the animals to rotate in a direction contralateral to the lesion.
-
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Lesioning Procedure: A unilateral injection of 6-OHDA is made into the substantia nigra or the medial forebrain bundle. The neurotoxin selectively destroys dopaminergic neurons.
-
Post-Lesion Recovery: Animals are allowed to recover for a period of 2-4 weeks to allow for the development of dopamine receptor supersensitivity.
-
Drug Administration: this compound is administered, typically via subcutaneous (SC) injection.
-
Behavioral Assessment: The number of full 360° contralateral rotations is recorded over a specified period using an automated rotometer system.
-
-
Results:
-
Studies have reported that this compound induces contralateral rotation in 6-OHDA-lesioned rats, indicative of its dopamine agonist activity.[2]
-
A dose of 1.25 mg/kg SC was described as being at the "threshold for turning," suggesting a potent effect.[2] However, specific quantitative data on the number of rotations at various doses are not available in the reviewed literature.
-
The potency of this compound in inducing this rotational behavior was reported to be comparable or superior to that of the established dopamine agonist, bromocriptine.
-
Prolactin Suppression
Dopamine is a key inhibitor of prolactin secretion from the pituitary gland. Dopamine agonists are therefore effective in suppressing prolactin levels.
-
Experimental Protocol:
-
Animal Model: Typically, male rats are used.
-
Drug Administration: this compound is administered at various doses.
-
Blood Sampling: Blood samples are collected at specified time points after drug administration.
-
Hormone Analysis: Plasma prolactin levels are measured using radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The dose-dependent effect of this compound on prolactin suppression is determined, and an ED50 (the dose that produces 50% of the maximal effect) can be calculated.
-
-
Results:
-
This compound was shown to be effective in suppressing prolactin levels in rats.
-
Its potency in this regard was reported to be comparable or superior to bromocriptine.
-
Specific ED50 values for this compound-induced prolactin suppression are not available in the public literature.
-
Pharmacokinetics
Detailed pharmacokinetic studies on this compound (AY-27,110) in preclinical species are not publicly available. Therefore, key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability cannot be presented.
Toxicology
The clinical development of this compound was terminated due to concerns about its long-term safety, specifically the observation of tumorogenesis in rodents.
-
Key Finding: Long-term administration of this compound to rodents was associated with the development of tumors.[1]
-
Details: Specific details regarding the tumor types, incidence, dose-dependency, and the species affected are not available in the reviewed literature. This information would likely be contained within internal, proprietary toxicology reports.
Data Summary Tables
As noted throughout this guide, specific quantitative data for this compound is largely unavailable in the public domain. The following tables are therefore presented as templates that would be populated in a standard preclinical data package.
Table 1: In Vitro Receptor Binding Affinity of this compound (AY-27,110)
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
|---|---|---|---|
| Dopamine D1 | Data not available | Data not available | Data not available |
| Dopamine D2 | Data not available | Data not available | Data not available |
| Alpha-1 Adrenergic | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound (AY-27,110) in the 6-OHDA-Lesioned Rat Model
| Dose (mg/kg, SC) | Mean Contralateral Rotations / Time Period |
|---|---|
| Vehicle | Data not available |
| 1.25 | Described as "threshold for turning" |
| >1.25 | Data not available |
Table 3: Effect of this compound (AY-27,110) on Prolactin Suppression in Rats
| Dose (mg/kg) | % Prolactin Suppression | ED50 (mg/kg) |
|---|
| Data not available | Data not available | Data not available |
Table 4: Pharmacokinetic Parameters of this compound (AY-27,110) in Rats
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| Half-life (h) | Data not available |
| Bioavailability (%) | Data not available |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for preclinical evaluation of an anti-parkinsonian drug and the logical relationship leading to the discontinuation of this compound.
Caption: Workflow for evaluating this compound in the 6-OHDA rat model.
Caption: Logical progression leading to the discontinuation of this compound.
Conclusion
This compound (AY-27,110) was a potent dopamine agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to induce contralateral rotation in 6-OHDA-lesioned rats and suppress prolactin levels confirmed its mechanism of action. However, the emergence of tumorigenicity in long-term rodent studies raised significant safety concerns that ultimately led to the cessation of its development. While the lack of publicly available quantitative data limits a complete retrospective analysis, the story of this compound serves as an important case study in drug development, highlighting the critical role of long-term toxicology studies in ensuring the safety of novel therapeutic agents.
References
Early Clinical Investigations of Ciladopa for Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa, a partial dopamine (B1211576) agonist, emerged as a promising therapeutic agent for Parkinson's disease in the 1980s. Its development was driven by the need for alternatives and adjuncts to levodopa (B1675098) therapy, the prevailing standard of care, which is often associated with long-term motor complications. This technical guide provides a comprehensive analysis of the early clinical trials of this compound, focusing on quantitative outcomes, experimental designs, and its presumed mechanism of action. Although clinical development was ultimately halted due to preclinical safety concerns, the data from these early studies offer valuable insights into the potential of partial dopamine agonists in managing Parkinson's disease.
Quantitative Data Summary
The early clinical trials of this compound yielded significant quantitative data on its efficacy and dosage. The following tables summarize the key findings from these studies, providing a clear comparison of the reported outcomes.
Table 1: Efficacy of this compound in Patients with Advanced Parkinson's Disease
| Efficacy Endpoint | Result | p-value |
| Decrease in symptoms on the Modified Columbia University Disability Scale | 32% | ≤ 0.05 |
| Percentage of patients with at least 50% improvement | 38% | N/A |
| Increase in mean "on" time | 20% | ≤ 0.05 |
| Percentage of patients with at least 4 hours more "on" time | 24% | N/A |
Data from a double-blind, randomized study of this compound added to levodopa versus placebo in 31 patients with advanced Parkinson's disease. 21 patients were randomized to the this compound and levodopa treatment group.[1]
Table 2: Dosing and Levodopa-Sparing Effects of this compound
| Dosing Parameter | Value |
| Mean dose of this compound | 19.5 mg/day |
| Mean decrease in levodopa (in Sinemet) dose | 10% |
Data from the same study as Table 1.[1]
Table 3: Efficacy of Different this compound Dosages
| Dosage Group | Outcome | p-value |
| High Dose (15 mg b.i.d.) | Significant improvement in gait scores | < 0.05 |
| High Dose (15 mg b.i.d.) | Significant improvement in total disability scores | < 0.05 |
| High Dose (15 mg b.i.d.) | Trend toward improvement in bradykinesia and rigidity scores | Not significant |
| Low Dose (5 mg b.i.d.) | Trend toward improvement in disability scores | Not significant |
Data from a double-blind, parallel-group, placebo-controlled study in 32 patients with Parkinson's disease.[2]
Experimental Protocols
The early clinical trials of this compound were designed to rigorously assess its safety and efficacy. The primary methodologies employed are detailed below.
Double-Blind, Randomized, Placebo-Controlled Trial in Advanced Parkinson's Disease
-
Objective: To evaluate the efficacy of this compound as an adjunct to levodopa in patients with advanced Parkinson's disease experiencing a decline in levodopa response.[1]
-
Study Design: A double-blind, randomized, placebo-controlled study.[1]
-
Participants: 31 patients with advanced Parkinson's disease who were not responding satisfactorily to levodopa.[1]
-
Intervention: Patients were randomized to receive either this compound in addition to their existing levodopa regimen or a placebo. 21 patients were assigned to the this compound group.[1]
-
Primary Outcome Measures: The primary efficacy endpoint was the change in symptoms as measured by the Modified Columbia University Disability Scale.[1]
-
Secondary Outcome Measures: Secondary outcomes included the mean number of hours "on" (periods of good motor control) and the proportion of patients showing at least a 50% improvement.[1]
Double-Blind, Parallel Group, Placebo-Controlled Dose-Ranging Study
-
Objective: To assess the efficacy and safety of two different dosages of this compound in Parkinson's disease.[2]
-
Study Design: A double-blind, parallel group, placebo-controlled study.[2]
-
Participants: 32 patients with Parkinson's disease.[2]
-
Intervention: Patients were assigned to one of three groups: high-dose this compound (15 mg twice daily), low-dose this compound (5 mg twice daily), or placebo.[2]
-
Primary Outcome Measures: The primary endpoints were changes in gait scores and total disability scores.[2]
-
Secondary Outcome Measures: Secondary measures included assessments of bradykinesia and rigidity, and the number of patients who were able to decrease their Sinemet (carbidopa-levodopa) dosage.[2]
Visualizations
Experimental Workflow: Double-Blind, Randomized Clinical Trial
The following diagram illustrates the typical workflow of the double-blind, randomized clinical trials conducted for this compound.
Caption: Workflow of a typical double-blind, randomized this compound clinical trial.
Presumed Signaling Pathway of this compound
This compound is a partial dopamine agonist. While the specific downstream signaling cascade for this compound was not extensively detailed in the early trial literature, its mechanism can be inferred from the known actions of dopamine agonists on D2-like receptors, which are G protein-coupled receptors.
Caption: Presumed signaling pathway of this compound via the Dopamine D2 receptor.
Conclusion
The early clinical trials of this compound demonstrated its potential as an effective adjunctive therapy for Parkinson's disease, showing statistically significant improvements in motor symptoms and allowing for a reduction in levodopa dosage.[1][2] The studies were generally well-designed, employing double-blind, placebo-controlled methodologies to assess efficacy. Although the development of this compound was discontinued, the findings from these trials contributed to the broader understanding of dopaminergic therapies and the potential utility of partial dopamine agonists in the management of Parkinson's disease. The data and protocols from these early investigations remain a valuable resource for researchers and clinicians in the ongoing development of novel treatments for this neurodegenerative disorder.
References
The Abbreviated Saga of Ciladopa: A Promising Antiparkinsonian Agent Derailed by Preclinical Safety Concerns
An In-depth Technical Guide on the Development and Discontinuation of Ciladopa (AY-27,110)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (developmental code name: AY-27,110) emerged in the 1980s as a novel partial dopamine (B1211576) agonist with the potential to offer a new therapeutic avenue for Parkinson's disease. Early clinical studies demonstrated a modest but statistically significant improvement in motor symptoms, suggesting a favorable side effect profile compared to full dopamine agonists. However, the promising trajectory of this compound was abruptly halted. The discovery of microscopic testicular tumors in rodents during routine preclinical toxicology studies raised significant safety concerns, leading to the discontinuation of its development. This technical guide provides a comprehensive history of this compound, detailing its mechanism of action, summarizing the available clinical efficacy data, and critically examining the preclinical findings that led to its withdrawal. This retrospective analysis serves as a valuable case study in the complexities of drug development, highlighting the critical role of long-term safety assessments.
Introduction: The Quest for a Better Dopaminergic Therapy
The mainstay of Parkinson's disease treatment has long been the dopamine precursor, Levodopa. While highly effective, long-term Levodopa therapy is often complicated by the emergence of motor fluctuations and dyskinesias. This therapeutic challenge spurred the development of dopamine receptor agonists, which directly stimulate dopamine receptors, offering a longer duration of action and a potentially lower risk of motor complications. Within this context, this compound was developed by Ayerst Laboratories as a partial dopamine agonist, a then-novel approach aimed at providing a balanced dopaminergic stimulation.
Mechanism of Action: A Partial Agonist at Dopamine D2 Receptors
This compound is a chemically novel dopaminergic agonist that acts as a partial agonist at dopamine D2 receptors. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations. This intrinsic property allows them to function as a "dopamine stabilizer." In a hypodopaminergic state, such as in Parkinson's disease, a partial agonist will increase dopaminergic signaling. Conversely, in a state of excessive dopaminergic stimulation, it can act as a functional antagonist by competing with the endogenous full agonist (dopamine) for receptor binding, thereby reducing the overall signaling output. This mechanism was hypothesized to provide therapeutic benefit while mitigating the risks of overstimulation, such as dyskinesias and psychosis.
The primary signaling pathway affected by D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, this compound would be expected to modulate this pathway, producing a level of cAMP inhibition that is intermediate between that of a full agonist and an antagonist.
Preclinical Development and Discontinuation
Preclinical Efficacy
Preclinical studies in rodent models of Parkinson's disease demonstrated the dopaminergic activity of this compound. In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing antiparkinsonian drug efficacy, this compound induced contralateral rotational behavior, indicative of dopamine receptor stimulation in the denervated striatum.
Preclinical Toxicology and Discontinuation
Table 1: Preclinical Toxicology Findings for this compound
| Species | Finding | Outcome |
| Rodents | Microscopic testicular tumors | Discontinuation of clinical development.[1] |
Note: Specific details regarding the dose, duration, and tumor incidence are not available in the reviewed literature.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of Parkinson's disease, where it showed modest efficacy.
Clinical Efficacy
In a double-blind, placebo-controlled study involving patients with advanced Parkinson's disease experiencing motor fluctuations, the addition of this compound to their existing Levodopa regimen resulted in a 32% decrease in symptoms on the Modified Columbia University Disability Scale.[1] Furthermore, patients treated with this compound experienced a 20% increase in "on" time, the period when their motor symptoms were well-controlled.[1] Dyskinesias were not reported to have increased with this compound treatment.[1]
Table 2: Summary of a Key Clinical Trial of this compound in Advanced Parkinson's Disease
| Parameter | This compound Group | Placebo Group | p-value |
| Number of Patients | 21 | 10 | N/A |
| Mean this compound Dose | 19.5 mg/day | N/A | N/A |
| Change in Disability Score | -32% | N/A | < 0.05 |
| Increase in "On" Time | +20% | N/A | < 0.05 |
| Patients with >50% Improvement | 38% | N/A | N/A |
Data sourced from Lieberman et al., 1987.[1]
Pharmacokinetics and Receptor Binding Profile
Detailed pharmacokinetic and receptor binding data for this compound are not extensively reported in the available literature. This lack of publicly available quantitative data makes a complete assessment of its pharmacological profile challenging.
Table 3: Pharmacokinetic Profile of this compound (Data Not Available)
| Parameter | Value | Species |
| Cmax | Not Reported | N/A |
| Tmax | Not Reported | N/A |
| Half-life (t½) | Not Reported | N/A |
| Bioavailability | Not Reported | N/A |
Table 4: Receptor Binding Profile of this compound (Data Not Available)
| Receptor | Ki (nM) |
| Dopamine D2 | Not Reported |
| Dopamine D1 | Not Reported |
| Other Receptors | Not Reported |
Experimental Protocols
While the specific, detailed protocols for the this compound studies are proprietary to Ayerst Laboratories, the general methodologies for the key experiments can be outlined based on standard practices of the era.
Rodent Carcinogenicity Studies
Long-term carcinogenicity studies are a standard component of preclinical drug safety assessment for pharmaceuticals intended for chronic use.
Objective: To assess the carcinogenic potential of a test compound after long-term administration in two rodent species (typically rats and mice).
General Protocol:
-
Dose Selection: Multiple dose levels are selected based on data from shorter-term toxicology studies, aiming to include a maximum tolerated dose (MTD), a low dose that is a multiple of the expected clinical exposure, and an intermediate dose.
-
Animal Husbandry: Animals are housed in controlled environments with standardized diet and water ad libitum.
-
Drug Administration: The test compound is typically administered daily, mixed with the feed or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Clinical Trial in Parkinson's Disease
The clinical evaluation of this compound in Parkinson's disease would have followed a standard double-blind, placebo-controlled design.
Objective: To evaluate the safety and efficacy of this compound as an adjunct therapy in patients with advanced Parkinson's disease and motor fluctuations.
General Protocol:
-
Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, on a stable dose of Levodopa, and experiencing end-of-dose "wearing-off" phenomena.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomized to receive either this compound or a matching placebo, in addition to their ongoing Levodopa therapy. The dose of the study drug is typically titrated upwards over a period of several weeks to an optimal dose based on efficacy and tolerability.
-
Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in a standardized rating scale, such as the Unified Parkinson's Disease Rating Scale (UPDRS) or a disability scale. Secondary endpoints may include patient-kept diaries to quantify "on" and "off" time.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
-
Statistical Analysis: The change in efficacy measures between the treatment and placebo groups is analyzed using appropriate statistical tests.
Conclusion
The story of this compound serves as a poignant reminder of the unpredictable nature of pharmaceutical development. Despite showing early promise as a potentially safer and effective treatment for Parkinson's disease, its development was justifiably terminated due to a significant preclinical safety signal. The case of this compound underscores the indispensable role of comprehensive, long-term toxicology studies in safeguarding patient health. While the clinical data for this compound is limited, the concept of partial dopamine agonism has since been successfully translated into approved therapies for other neurological and psychiatric disorders, demonstrating the enduring value of this pharmacological approach. The discontinuation of this compound, while a setback for this specific molecule, contributed to the broader understanding of the safety considerations for this class of drugs and reinforced the rigorous standards of preclinical safety evaluation in the pharmaceutical industry.
References
Ciladopa: A Technical Overview of a Novel Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated as a potential therapeutic agent for Parkinson's disease.[1][2] Possessing a chemical structure with similarities to dopamine, this compound demonstrated efficacy in preclinical and clinical studies in alleviating the motor symptoms associated with Parkinson's disease.[1][3] However, its development was halted due to findings of tumorigenesis in rodent studies.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Properties
This compound is a troponylpiperazine derivative with the systematic IUPAC name 2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one |
| SMILES | O=C3/C=C\C=C/C=C3/N2CCN(C--INVALID-LINK--c1ccc(OC)c(OC)c1)CC2[2] |
| InChI Key | SGEKLKJQLHJVDK-LJQANCHMSA-N |
| CAS Number | 80109-27-9[2] |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Developmental Code | AY-27,110[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 370.45 g/mol | PubChem |
| logP (octanol/water) | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Pharmacological Profile
Mechanism of Action
This compound is a partial agonist of dopamine receptors.[1] Its therapeutic effect in Parkinson's disease is attributed to its ability to stimulate dopamine receptors in the brain, thereby compensating for the deficiency of endogenous dopamine that characterizes the disease. Studies in animal models have shown that this compound's dopaminergic activity is dependent on its specific stereochemistry and the presence of both the substituted phenyl and troponylpiperazine moieties.[4]
Receptor Binding Affinity
Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not provided in the reviewed literature. However, it is described as a member of a series of N-aralkyltroponylpiperazine derivatives.[4] The synthesis would likely involve the reaction of a suitably substituted aralkyl amine with a troponylpiperazine precursor.
In Vitro Assays
Specific protocols for this compound in dopamine receptor binding assays are not detailed in the literature. However, a general protocol for such an assay is outlined below.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for dopamine receptors.
Materials:
-
Dopamine receptor-expressing cell membranes (e.g., from CHO or HEK293 cells transfected with D₁, D₂, D₃, D₄, or D₅ receptor subtypes).
-
Radioligand (e.g., [³H]-Spiperone for D₂-like receptors, [³H]-SCH23390 for D₁-like receptors).
-
Non-specific binding control (e.g., Haloperidol or Butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Models
This is a widely used animal model to assess the efficacy of anti-Parkinsonian drugs.[5][6][7][8][9]
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats to mimic the dopamine depletion seen in Parkinson's disease.
Materials:
-
Sprague-Dawley rats.
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid-saline solution.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Hamilton syringe.
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Dissolve 6-OHDA in cold ascorbic acid-saline to prevent oxidation.
-
Perform a craniotomy to expose the skull.
-
Using stereotaxic coordinates, slowly inject 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Allow the needle to remain in place for a few minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Assess the extent of the lesion after a recovery period (e.g., 2-3 weeks) by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).
Analytical Methods
A specific, validated HPLC or LC-MS/MS method for the quantification of this compound in plasma or other biological matrices is not detailed in the reviewed literature. However, a general approach for developing such a method would involve the following steps.
Objective: To develop a sensitive and specific method for the quantification of this compound.
Methodology:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Stationary Phase: A C18 reversed-phase column is commonly used for compounds of similar polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound, or more selectively, tandem mass spectrometry (MS/MS).
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.
-
Internal Standard: A structurally similar compound not present in the sample would be used for accurate quantification.
Signaling Pathways
As a dopamine agonist, this compound is expected to act on dopamine receptors, which are G protein-coupled receptors (GPCRs). The D₂-like family of receptors (D₂, D₃, and D₄), which are the primary targets for most dopamine agonists, are typically coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Clinical Trials and Efficacy
This compound was evaluated in double-blind, placebo-controlled clinical trials for the treatment of Parkinson's disease.[1][3]
Table 3: Summary of this compound Clinical Trial Findings
| Study Parameter | Findings | Reference |
| Patient Population | Patients with Parkinson's disease, some with advanced disease no longer responding well to levodopa. | [1][3] |
| Dosages | 5 mg b.i.d. and 15 mg b.i.d. in one study; mean dose of 19.5 mg/day in another. | [1][3] |
| Efficacy | - Significant improvement in gait and total disability scores at 15 mg b.i.d. - 32% decrease in symptoms on the Modified Columbia University Disability Scale. - 20% increase in "on" time. | [1][3] |
| Adverse Effects | Generally well-tolerated with few adverse effects reported in the cited studies. Dyskinesias were not increased. | [1] |
| Reason for Discontinuation | Occurrence of microscopic testicular tumors in some rodents during preclinical testing. | [1] |
Conclusion
This compound was a promising partial dopamine agonist for the treatment of Parkinson's disease, demonstrating clinical efficacy with a favorable side-effect profile in early trials. However, its development was terminated due to safety concerns arising from long-term animal studies. The available data on this compound provide a valuable case study for researchers in the field of dopamine receptor pharmacology and drug development for neurodegenerative diseases. Further investigation into the specific structure-activity relationships of the troponylpiperazine class of compounds may yet yield novel therapeutic agents with improved safety profiles.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. conductscience.com [conductscience.com]
Pharmacological Profile of Ciladopa: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated as a potential therapeutic agent for Parkinson's disease. Possessing a chemical structure with similarities to dopamine, it demonstrated some efficacy in preclinical and clinical studies in alleviating parkinsonian symptoms. However, its clinical development was terminated due to findings of tumorigenesis in rodent studies. This document provides a comprehensive overview of the available pharmacological data for this compound, including its mechanism of action, receptor binding profile, and in vivo effects. Due to the discontinuation of its development, detailed quantitative data and specific experimental protocols are limited in the public domain. This guide, therefore, synthesizes the accessible information to serve as a technical resource for the scientific community.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. The primary therapeutic strategy involves the replenishment of dopamine levels or the stimulation of dopamine receptors. This compound emerged as a potential anti-Parkinsonian agent, functioning as a partial agonist at dopamine receptors.[1] Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This property can be advantageous in providing a more modulated dopaminergic stimulation, potentially reducing the risk of motor complications associated with long-term levodopa (B1675098) therapy.
Clinical investigations with this compound showed a modest improvement in Parkinson's disease symptoms.[1] Despite these promising initial findings, the development of this compound was halted. This decision was based on preclinical toxicology studies that revealed the induction of microscopic testicular tumors in some rodent species.[1]
Mechanism of Action
This compound's primary mechanism of action is as a partial agonist at dopamine receptors. As a partial agonist, it is postulated to stabilize dopaminergic neurotransmission. In states of low dopamine, as seen in Parkinson's disease, this compound would act as an agonist, stimulating dopamine receptors to improve motor function. Conversely, in situations of excessive dopamine receptor stimulation, which can be associated with dyskinesias, a partial agonist can act as a functional antagonist, competing with the full agonist (dopamine) and thereby reducing the overall receptor activation.
The specific downstream signaling pathways activated by this compound following its binding to dopamine receptors have not been extensively detailed in publicly available literature. However, a general understanding of dopamine receptor signaling provides a framework for its potential intracellular effects.
Visualizing Dopamine Receptor Signaling
The following diagram illustrates the canonical signaling pathways associated with D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. As a partial agonist, this compound would modulate these pathways.
Pharmacological Data
Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine Receptors | Data not publicly available | [2] |
| Alpha-1 Adrenergic Receptors | Data not publicly available | [2] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), have not been reported in publicly accessible documents.
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data not publicly available | - | - | - |
| Tmax | Data not publicly available | - | - | - |
| t1/2 | Data not publicly available | - | - | - |
| Bioavailability | Data not publicly available | - | - | - |
In Vivo Efficacy
The primary in vivo model used to assess the anti-Parkinsonian activity of this compound was the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle leads to a depletion of dopamine in the ipsilateral striatum, creating a rodent model of Parkinson's disease. Dopamine agonists induce contralateral (away from the lesioned side) rotations in these animals, and the frequency of rotations is a measure of the drug's efficacy. This compound was shown to induce contralateral rotations in this model.[3]
| Assay | Species | Effect | ED50 | Reference |
| 6-OHDA-lesioned rat rotational model | Rat | Induces contralateral rotations | Data not publicly available | [3] |
A study by Voith (1985) utilized a daily subcutaneous dose of 1.25 mg/kg of this compound in 6-OHDA-lesioned rats, which was described as a threshold dose for inducing turning behavior.[3]
Experimental Protocols
Due to the discontinuation of this compound's development, detailed experimental protocols from the original studies are not available. The following sections provide generalized protocols for the types of assays that were likely employed in the pharmacological characterization of this compound.
Radioligand Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Radioligand Binding Assay Workflow
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease (General Protocol)
This in vivo model is used to assess the therapeutic potential of anti-Parkinsonian drugs.
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., medial forebrain bundle or substantia nigra).
-
Slowly infuse a solution of 6-OHDA into the target area using a microsyringe. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine (B1679862) reuptake inhibitor (e.g., desipramine).
-
Suture the incision and allow the animal to recover.
-
-
Behavioral Testing (Rotational Behavior):
-
After a recovery period (typically 2-3 weeks) to allow for the full development of the lesion, place the rat in a circular test arena.
-
Administer the test compound (this compound) via the desired route (e.g., subcutaneous injection).
-
Record the number of full 360° turns made in the contralateral and ipsilateral directions over a set period (e.g., 60-90 minutes).
-
Automated rotometer systems are often used for accurate quantification.
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral turns - ipsilateral turns).
-
Plot the number of net contralateral rotations against the dose of the test compound to generate a dose-response curve.
-
Determine the ED50 value (the dose that produces 50% of the maximal rotational response).
-
Visualizing the 6-OHDA Model Workflow
Conclusion
This compound is a partial dopamine agonist that showed initial promise as a therapeutic agent for Parkinson's disease. Its development was unfortunately halted due to safety concerns. The publicly available pharmacological data on this compound is limited, particularly with respect to quantitative measures of receptor affinity, pharmacokinetics, and in vivo potency. This technical guide has compiled the accessible information to provide a foundational understanding of this compound's pharmacological profile. The generalized experimental protocols and signaling pathway diagrams are intended to offer a contextual framework for the types of studies that were conducted and the potential mechanisms of action of this compound. Further investigation into the specific properties of this compound would require access to previously unpublished data.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciladopa: A Technical Whitepaper on a Pioneering Partial Dopamine Agonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa, a tropone (B1200060) derivative, emerged in the 1980s as a novel therapeutic agent for Parkinson's disease. It is distinguished pharmacologically as a partial dopamine (B1211576) agonist. This classification suggests a therapeutic window that could offer pro-dopaminergic effects to alleviate parkinsonian symptoms while potentially mitigating the risk of the severe motor complications often associated with full dopamine agonists. Despite its promising initial clinical findings, the development of this compound was halted due to preclinical toxicology findings. This document provides a comprehensive technical overview of this compound, focusing on its core pharmacology as a partial dopamine agonist. It details the experimental methodologies typically employed to characterize such compounds and outlines the key signaling pathways involved. Due to the discontinuation of its development, specific quantitative data on receptor binding affinities and intrinsic functional activity are not extensively available in peer-reviewed literature. This guide, therefore, presents the conceptual framework and standard experimental protocols for such an analysis.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control. The mainstay of treatment has been dopamine replacement therapy, primarily with levodopa, and the use of dopamine receptor agonists. Dopamine agonists can be broadly categorized as full or partial agonists based on their intrinsic activity at the dopamine receptor.
This compound was investigated as a potential treatment for Parkinson's disease, demonstrating efficacy in both preclinical models and human clinical trials.[1][2][3][4] In a double-blind, randomized study involving patients with advanced Parkinson's disease, this compound treatment resulted in a significant 32% decrease in symptoms on the Modified Columbia University Disability Scale and a 20% increase in "on" time without an increase in dyskinesias.[1] These findings highlighted the potential of partial agonism to provide therapeutic benefit with a reduced side-effect profile. However, the discovery of microscopic testicular tumors in rodents during long-term studies led to the cessation of its clinical development.[1]
This technical guide serves to consolidate the understanding of this compound's pharmacology and provide a framework for the evaluation of similar partial dopamine agonists.
Core Pharmacology: Partial Agonism at Dopamine Receptors
Partial dopamine agonists possess a unique pharmacological profile. They bind to dopamine receptors but elicit a submaximal response compared to the endogenous full agonist, dopamine. This intrinsic activity is a critical determinant of their therapeutic effect. In a state of low dopaminergic tone, as seen in Parkinson's disease, a partial agonist will act as a net agonist, stimulating the receptors to improve motor function. Conversely, in a state of excessive dopaminergic stimulation, which can be iatrogenically induced by full agonists and lead to dyskinesias, a partial agonist can act as a functional antagonist by competing with the full agonist for receptor binding, thereby dampening the excessive signaling.
The clinical potential of this compound was rooted in this principle. Its ability to improve motor scores while not exacerbating dyskinesias in patients with Parkinson's disease provided early evidence for the viability of the partial agonist approach.[1]
Quantitative Pharmacological Data
A thorough review of the published scientific literature reveals a notable absence of specific quantitative data detailing this compound's binding affinities (Ki values) and functional potencies (EC50 and Emax values) at the various dopamine receptor subtypes (D1, D2, D3, etc.). While some studies mention that binding affinity assays were conducted, the specific results of these assays are not provided.[2] The tables below are therefore presented as templates to illustrate how such data for a compound like this compound would be structured for clear comparison.
Table 1: this compound Binding Affinity at Human Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | [³H]-SCH23390 | Data not available |
| D2 | [³H]-Spiperone | Data not available |
| D3 | [³H]-Spiperone | Data not available |
| D4 | [³H]-Spiperone | Data not available |
| D5 | [³H]-SCH23390 | Data not available |
Table 2: this compound Functional Activity at Human Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | Functional Readout | EC50 (nM) | Intrinsic Activity (Emax as % of Dopamine) |
| D1-like (Gs-coupled) | cAMP Accumulation | Increase in cAMP | Data not available | Data not available |
| D2-like (Gi-coupled) | cAMP Inhibition | Decrease in Forskolin-stimulated cAMP | Data not available | Data not available |
Key Signaling Pathways
This compound, as a dopamine agonist, is expected to exert its effects through the canonical signaling pathways associated with D1-like and D2-like dopamine receptors.
-
D1-like Receptor Signaling (Gs-coupled): Activation of D1 and D5 receptors leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the DARPP-32 protein, leading to a cascade of events that modulate neuronal excitability.
-
D2-like Receptor Signaling (Gi-coupled): Activation of D2, D3, and D4 receptors, which are coupled to the Gi alpha subunit, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduces PKA activity. Additionally, the Gβγ subunits released upon Gi activation can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Below are Graphviz diagrams illustrating these pathways.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Ciladopa: An In-Depth Review of its In Vivo Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (AY-27,110), a partial dopamine (B1211576) agonist, was the subject of significant preclinical investigation as a potential therapeutic agent for Parkinson's disease. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rodent models, with a focus on the widely utilized 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. This document synthesizes available data on its behavioral effects, outlines the experimental protocols employed in these studies, and illustrates the putative signaling pathways and experimental workflows. Although clinical development was halted due to safety concerns in preclinical toxicology studies, the data from these rodent models offer valuable insights into the actions of partial dopamine agonists on the nigrostriatal system.
Core Pharmacological Effects of this compound in Rodent Models
The primary rodent model used to evaluate the anti-parkinsonian potential of this compound was the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the dopamine depletion characteristic of Parkinson's disease, leading to motor deficits that can be assessed through behavioral assays.
Rotational Behavior in 6-OHDA-Lesioned Rats
Chronic administration of this compound was demonstrated to enhance rotational behavior in unilaterally 6-OHDA-lesioned rats. This effect is a hallmark of dopamine receptor agonists in this model, as stimulation of the denervated, supersensitive dopamine receptors in the lesioned hemisphere results in contralateral turning.
Table 1: Summary of Quantitative Data on this compound-Induced Rotational Behavior
| Animal Model | Drug & Dose | Administration Route & Duration | Key Finding | Reference |
| Unilateral 6-OHDA-lesioned rats | This compound (AY-27,110) 1.25 mg/kg daily | Subcutaneous (SC) for 4 weeks | Enhanced rotational behavior | (Voith, 1985) |
Note: Specific quantitative data such as the mean number of rotations and statistical significance are not publicly available in the reviewed literature.
Stereotyped Behavior in Intact Rats
In contrast to its effects on rotational behavior in lesioned animals, the same chronic dosing regimen of this compound (1.25 mg/kg SC daily) was found to be subthreshold for inducing stereotyped behaviors (e.g., sniffing, gnawing, licking) in neurologically intact rats. This separation of effects suggested a potential therapeutic window where anti-parkinsonian benefits might be achieved without the induction of significant motor side effects.
Table 2: Summary of Observations on this compound and Stereotyped Behavior
| Animal Model | Drug & Dose | Administration Route & Duration | Key Finding | Reference |
| Intact rats | This compound (AY-27,110) 1.25 mg/kg daily | Subcutaneous (SC) for 6 weeks | Dose was subthreshold for inducing stereotypy | (Voith, 1985) |
Detailed Experimental Protocols
The following sections detail the methodologies typically employed in the in vivo rodent studies of this compound.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol
The unilateral 6-OHDA lesion model is a standard procedure for inducing dopamine depletion in one hemisphere of the brain, leading to a model of Parkinson's disease.
Experimental Workflow for 6-OHDA Lesioning
Caption: Workflow for creating a 6-OHDA-lesioned rat model.
-
Animal Model : Adult male rats (e.g., Sprague-Dawley) are typically used.
-
Anesthesia : Animals are anesthetized using a suitable agent such as isoflurane.
-
Stereotaxic Surgery : The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of the neurotoxin.
-
6-OHDA Injection : A solution of 6-OHDA hydrochloride (typically 2-4 mg/ml in saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle (MFB). The slow infusion rate (e.g., 1 µl/min) is crucial to minimize tissue damage.
-
Post-operative Care : After the injection, the needle is left in place for several minutes to allow for diffusion before being slowly withdrawn. The incision is sutured, and the animal is allowed to recover.
-
Lesion Validation : After a recovery period of 2-3 weeks, the extent of the dopamine lesion is validated behaviorally, often by assessing the rotational response to a dopamine agonist like apomorphine. A robust contralateral rotation is indicative of a successful lesion.
Assessment of Rotational Behavior
The quantification of rotational behavior is a key measure of the efficacy of dopamine agonists in the 6-OHDA model.
-
Apparatus : Automated rotometers, consisting of a circular enclosure to which the rat is tethered via a harness, are used to count full 360° turns in both the contralateral and ipsilateral directions.
-
Procedure : Following administration of this compound, the rat is placed in the rotometer, and the number of rotations is recorded over a specified period (e.g., 60-90 minutes).
-
Data Analysis : The primary endpoint is the net number of contralateral rotations (contralateral turns minus ipsilateral turns). An increase in net contralateral rotations is indicative of a dopaminergic effect.
Assessment of Stereotyped Behavior
Stereotypy is assessed by observing the animal's behavior and scoring the intensity of specific, repetitive, and purposeless movements.
-
Observation Chamber : Rats are placed in a clear observation cage to allow for unobstructed viewing.
-
Scoring System : A trained observer scores the presence and intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) at regular intervals over a set observation period following drug administration. Various rating scales can be employed for this purpose.
This compound's Putative Signaling Pathway
As a partial dopamine agonist, this compound is believed to exert its effects by binding to and partially activating dopamine receptors, primarily the D2 receptor subtype, which is a G protein-coupled receptor (GPCR).
Putative Signaling Pathway of this compound at the D2 Receptor
Caption: this compound's partial agonism at the D2 receptor.
In a dopamine-depleted state, such as in the 6-OHDA-lesioned striatum, this compound can bind to the supersensitive D2 receptors and provide a partial level of stimulation, leading to an improvement in motor function (manifested as rotational behavior). In a dopamine-replete environment, this compound may compete with endogenous dopamine for D2 receptor binding. Due to its lower intrinsic activity, it would produce a submaximal response compared to the full agonism of dopamine, potentially acting as a functional antagonist in situations of dopamine hyperactivity. This dual action is a key characteristic of partial dopamine agonists.[1][2]
Conclusion
The in vivo studies of this compound in rodent models, particularly the 6-OHDA-lesioned rat, were instrumental in characterizing its profile as a partial dopamine agonist with potential anti-parkinsonian efficacy. The observed enhancement of rotational behavior in the absence of significant stereotypy at the tested dose highlighted its potential for a favorable therapeutic window. While the clinical development of this compound was discontinued, the preclinical data generated from these rodent studies remain a valuable reference for the ongoing research and development of novel dopamine-modulating therapies for Parkinson's disease. The detailed experimental protocols and the understanding of its mechanism of action continue to inform the design and interpretation of preclinical studies in this field.
References
An In-Depth Technical Guide to Ciladopa: A Partial Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated for the treatment of Parkinson's disease. Clinical studies in the 1980s demonstrated its efficacy in improving motor symptoms in patients, particularly those experiencing fluctuations in their response to levodopa (B1675098) therapy. As a partial agonist, this compound exhibits the ability to stimulate dopamine receptors to a lesser degree than full agonists, a characteristic that was thought to potentially reduce the risk of inducing dyskinesias. However, its clinical development was halted due to findings of testicular tumors in rodent studies. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, clinical efficacy, and safety profile. Due to the discontinuation of its development, publicly available information on the specific metabolites of this compound is exceptionally scarce. Therefore, this guide will also postulate potential metabolic pathways based on its chemical structure and general principles of drug metabolism.
Introduction
This compound is a chemically novel piperazinyl-tropolone derivative that acts as a partial agonist at dopamine D2-like receptors. Its development in the late 1970s and 1980s was driven by the need for alternative and adjunctive therapies for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The primary treatment for Parkinson's disease remains levodopa, a precursor to dopamine. However, long-term levodopa therapy is often complicated by the emergence of motor fluctuations and involuntary movements known as dyskinesias.
Partial dopamine agonists like this compound were hypothesized to offer a more stable dopaminergic stimulation, thereby reducing the "on-off" phenomena and the incidence of dyskinesias associated with levodopa.
Mechanism of Action
This compound's therapeutic effects are attributed to its activity as a partial agonist at postsynaptic dopamine D2 receptors in the striatum. As a partial agonist, it possesses both agonistic and antagonistic properties. In a state of low dopamine concentration (as seen in Parkinson's disease), this compound acts as an agonist, stimulating the receptors to produce a therapeutic effect. In the presence of high concentrations of a full agonist like dopamine (which can occur transiently with levodopa administration), this compound can act as a functional antagonist, competing for the receptor and potentially dampening the excessive signaling that can lead to dyskinesias.
Signaling Pathway
The signaling pathway for this compound, acting on D2 receptors, is illustrated below. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, ultimately influencing neuronal excitability and gene expression.
This compound's signaling cascade via the D2 receptor.
Clinical Efficacy and Safety
Several clinical trials were conducted to evaluate the efficacy and safety of this compound in patients with Parkinson's disease. These studies generally demonstrated a modest but statistically significant improvement in motor function.
| Study Parameter | Placebo Group | This compound Low Dose (5 mg b.i.d.) | This compound High Dose (15 mg b.i.d.) | This compound (Mean Dose 19.5 mg/day) |
| Change in Total Disability Score | - | Trend toward improvement | Significant improvement (p < 0.05)[1] | 32% decrease[2] |
| Change in Gait Score | - | - | Significant improvement (p < 0.05)[1] | - |
| Change in Bradykinesia Score | - | - | Trend toward improvement | - |
| Change in Rigidity Score | - | - | Trend toward improvement | - |
| Increase in "On" Time | - | - | - | 20% increase[2] |
| Reduction in Levodopa (Sinemet) Dose | No patients increased dose | 4 patients decreased dose | 5 patients decreased dose | 10% decrease[2] |
| Dyskinesias | - | No adverse effects observed | No adverse effects observed | Not increased[2] |
Key Findings from Clinical Trials:
-
This compound, when added to levodopa therapy, resulted in a significant reduction in disability scores in patients with advanced Parkinson's disease.[1][2]
-
Improvements were noted in gait, with trends toward improvement in bradykinesia and rigidity at higher doses.[1]
-
Patients treated with this compound experienced a significant increase in the number of "on" hours without an increase in dyskinesias.[2]
-
This compound allowed for a reduction in the daily dosage of levodopa.[1][2]
-
The side effect profile was generally favorable in the conducted human studies, with no significant adverse effects reported in some trials.[1]
Despite these promising results, the development of this compound was terminated due to the emergence of microscopic testicular tumors in some rodent studies.[2]
This compound and its Metabolites: An Uncharted Territory
A thorough review of the scientific literature reveals a significant gap in the knowledge regarding the metabolism and metabolites of this compound. Due to the discontinuation of its clinical development, detailed studies on its biotransformation, including the identification and characterization of its metabolites, were likely not published or are not publicly accessible.
Postulated Metabolic Pathways
Based on the chemical structure of this compound, which contains a piperazine (B1678402) ring, a tropolone (B20159) moiety, and a dimethoxyphenyl group, several metabolic pathways can be postulated. These are common biotransformation reactions for xenobiotics.
Phase I Metabolism:
-
O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, likely CYP2D6 and CYP3A4, to form catechol metabolites.
-
Hydroxylation: The aromatic rings (phenyl and tropolone) and the alkyl chain could undergo hydroxylation.
-
N-Dealkylation: The bond between the piperazine nitrogen and the ethyl side chain could be cleaved.
-
Oxidation: The piperazine ring could be oxidized to form N-oxides.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups formed during Phase I metabolism, as well as the hydroxyl group on the tropolone ring, could be conjugated with glucuronic acid.
-
Sulfation: The hydroxyl groups could also undergo sulfation.
Hypothetical metabolic pathways of this compound.
Experimental Protocols for Metabolite Identification
While no specific protocols for this compound are available, standard methodologies would be employed for the identification and characterization of its metabolites.
In Vitro Metabolism using Liver Microsomes:
-
Incubation: this compound would be incubated with human and preclinical species (e.g., rat, dog, monkey) liver microsomes in the presence of NADPH as a cofactor.
-
Sample Preparation: The incubation would be stopped at various time points by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify potential metabolites. High-resolution mass spectrometry would be used to determine the elemental composition of the metabolites.
-
Data Analysis: The mass spectral data would be compared to the parent drug to identify mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).
A typical workflow for in vitro metabolite identification.
Conclusion
This compound was a promising partial dopamine agonist for the treatment of Parkinson's disease, demonstrating clinical efficacy in improving motor symptoms and reducing "off" time without exacerbating dyskinesias. However, its development was halted due to safety concerns in preclinical toxicology studies. A significant knowledge gap exists regarding the metabolic fate of this compound. While plausible metabolic pathways can be hypothesized based on its chemical structure, a lack of published experimental data prevents a definitive description of its metabolites. Further research, should it ever be revisited, would require comprehensive in vitro and in vivo studies to elucidate its biotransformation pathways and the pharmacological activity of any resulting metabolites. This would be crucial for a complete understanding of its disposition and overall safety profile.
References
Unraveling the Discontinuation of Ciladopa: A Technical Review of Preclinical Findings and Clinical Trial Termination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciladopa (developmental code name: AY-27,110), a partial dopamine (B1211576) agonist, showed initial promise as a therapeutic agent for Parkinson's disease. Despite demonstrating some efficacy in early clinical trials, its development was abruptly halted. This in-depth guide synthesizes the available scientific literature to elucidate the core reasons behind the termination of this compound's clinical trials. The primary cause for discontinuation was a significant preclinical safety signal: the emergence of microscopic testicular tumors in rodents during long-term carcinogenicity studies. This paper will delve into the preclinical findings, the limited clinical data, this compound's mechanism of action, and the potential pathways leading to the observed tumorigenicity, providing a comprehensive overview for drug development professionals.
Introduction
This compound was investigated as a novel treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. As a partial dopamine agonist, this compound was designed to stimulate dopamine receptors, thereby compensating for the reduced endogenous dopamine levels and alleviating motor symptoms. Early clinical studies suggested that this compound could be an effective and well-tolerated treatment. However, the discovery of testicular tumors in rodent safety studies led to the termination of its clinical development.[1] This document aims to provide a detailed technical account of the events and scientific findings that culminated in this decision.
Mechanism of Action: A Partial Dopamine Agonist
This compound functions as a partial agonist at dopamine receptors.[1] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response. This property can be advantageous in modulating dopaminergic activity, potentially reducing the risk of the motor fluctuations and dyskinesias often associated with long-term levodopa (B1675098) therapy. The primary target of this compound is believed to be the D2 subtype of dopamine receptors, which are G-protein coupled receptors that play a crucial role in motor control.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that ultimately modulates neuronal excitability. The D2 receptor is coupled to an inhibitory G-protein (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on ion channels and gene expression, ultimately resulting in a reduction of neuronal firing rate.
Preclinical Findings: The Emergence of Testicular Tumors
The critical factor leading to the cessation of this compound's development was the observation of microscopic testicular tumors in rodents during routine long-term carcinogenicity studies.[1] While specific details of these studies, such as the rodent species and strain, dosing regimens, and duration of treatment, are not extensively detailed in publicly available literature, the findings were significant enough to halt all further clinical investigation in humans.
Experimental Protocols for Rodent Carcinogenicity Studies (General Overview)
Standard preclinical carcinogenicity studies are designed to assess the tumorigenic potential of a new chemical entity over the lifespan of the test animals. While the specific protocol for this compound is not available, a typical study would involve the following:
-
Test Species: Usually two rodent species, most commonly rats and mice.
-
Dosing: The test compound is administered daily for a significant portion of the animal's lifespan (e.g., 18-24 months for mice and 24-30 months for rats). Multiple dose groups are used, including a high dose (often the maximum tolerated dose), a low dose, and a control group.
-
Observation: Animals are monitored for clinical signs of toxicity and the development of palpable masses.
-
Histopathology: At the end of the study, a comprehensive necropsy is performed, and all major organs and tissues are examined microscopically for neoplastic and non-neoplastic changes.
Potential Mechanism of Dopamine Agonist-Induced Testicular Tumors in Rodents
The development of testicular tumors, particularly Leydig cell tumors, in rats is a known class effect for some dopamine agonists. The proposed mechanism is often indirect and related to hormonal dysregulation rather than direct genotoxicity. A plausible hypothesis involves the following steps:
-
Prolactin Inhibition: Dopamine agonists are potent inhibitors of prolactin secretion from the pituitary gland.
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: Chronic suppression of prolactin can lead to alterations in the HPG axis.
-
Increased Luteinizing Hormone (LH) Secretion: The disruption of the normal feedback mechanisms can result in a compensatory increase in the secretion of LH from the pituitary.
-
Leydig Cell Hyperplasia and Neoplasia: Leydig cells in the testes have LH receptors. Chronic overstimulation by elevated LH levels can lead to Leydig cell hyperplasia (an increase in the number of cells) and, eventually, the formation of adenomas (benign tumors) and potentially carcinomas (malignant tumors).
It is important to note that the relevance of this rodent-specific finding to human risk is often debated, as there are significant species differences in the hormonal regulation of the testes.
Clinical Trial Data
Prior to the termination of its development, this compound was evaluated in at least one double-blind, placebo-controlled clinical trial in patients with advanced Parkinson's disease who were experiencing motor fluctuations with levodopa therapy.
Clinical Trial Design and Efficacy
The available data from a study involving 31 patients are summarized below.[1] In this trial, this compound was administered as an adjunct to the patients' existing levodopa regimen.
Table 1: Summary of a Double-Blind, Placebo-Controlled Clinical Trial of this compound in Advanced Parkinson's Disease
| Parameter | This compound + Levodopa (n=21) | Placebo + Levodopa (n=10) |
| Patient Population | Advanced Parkinson's disease with motor fluctuations | Advanced Parkinson's disease with motor fluctuations |
| Mean Dose of this compound | 19.5 mg/day | N/A |
| Change in Levodopa Dose | 10% decrease | Not reported |
| Primary Outcome | ||
| Mean % decrease in symptoms (Modified Columbia University Disability Scale) | 32% (p ≤ 0.05) | Not reported |
| % of patients with ≥50% improvement | 38% | Not reported |
| Secondary Outcome | ||
| Mean % increase in "on" time | 20% (p ≤ 0.05) | Not reported |
| % of patients with ≥4 hours increase in "on" time | 24% | Not reported |
| Adverse Events | Few adverse effects, no increase in dyskinesias | Not reported |
The results indicated that this compound provided a modest but statistically significant improvement in motor symptoms and "on" time without exacerbating dyskinesias.[1] The drug appeared to be well-tolerated in this small patient cohort.
Conclusion and Implications for Drug Development
The case of this compound serves as a critical reminder of the importance of comprehensive preclinical safety assessment in drug development. Despite showing promise in early human trials, a clear and concerning safety signal in long-term animal studies ultimately led to the termination of the entire program. The discrepancy between the apparent safety in a small, short-term human trial and the carcinogenicity findings in rodents highlights the predictive value and necessity of these preclinical evaluations.
For researchers and drug development professionals, the this compound story underscores several key points:
-
Class Effects: The potential for dopamine agonists to induce testicular tumors in rodents is a known class effect that must be carefully evaluated for any new molecule in this class.
-
Species-Specific Toxicity: Understanding the mechanisms of toxicity and their relevance to humans is paramount. In the case of dopamine agonist-induced testicular tumors, the rodent-specific hormonal milieu plays a crucial role.
-
Risk-Benefit Analysis: The decision to terminate a clinical program involves a complex risk-benefit analysis. Even with evidence of clinical efficacy, a significant and poorly understood safety signal in preclinical studies can be sufficient to halt development.
While this compound itself never reached the market, the lessons learned from its development continue to inform the preclinical safety strategies for new therapeutic candidates, particularly within the field of neuropharmacology. The termination of the this compound clinical trials, driven by a commitment to patient safety in the face of uncertain long-term risk, exemplifies the rigorous and cautious approach required in pharmaceutical development.
References
Exploratory Studies on Ciladopa Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa (formerly AY-27,110) is a partial dopamine (B1211576) agonist that was investigated as a potential treatment for Parkinson's disease.[1][2] As a member of the N-aralkyltroponylpiperazine class of compounds, its unique structure and mechanism of action generated interest in the development of analogs to explore structure-activity relationships (SAR) and identify compounds with improved therapeutic profiles.[1] Though clinical development of this compound itself was discontinued (B1498344) due to toxicological findings in rodents, the study of its analogs provides valuable insights into the structural requirements for potent and selective dopaminergic activity.[2]
This technical guide provides an in-depth overview of the exploratory studies on this compound analogs, with a focus on their synthesis, pharmacological evaluation, and the experimental protocols employed. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel dopamine receptor ligands.
Mechanism of Action: The Dopamine Partial Agonist Concept
This compound and its analogs act as partial agonists at dopamine receptors. Unlike full agonists, which elicit a maximal receptor response, or antagonists, which block the receptor, partial agonists produce a submaximal response. Their functional effect is context-dependent:
-
In a low dopamine environment (e.g., the degenerating nigrostriatal pathway in Parkinson's disease), a partial agonist will act as a functional agonist, stimulating dopamine receptors to a degree that can alleviate motor symptoms.
-
In a high dopamine environment , a partial agonist will act as a functional antagonist, competing with the endogenous, high-efficacy dopamine for receptor binding and thereby reducing the overall receptor stimulation. This can be beneficial in mitigating dopamine-related side effects.
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to the Gs/olf G-protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). D2-like receptors, the primary target for many Parkinson's disease therapies, couple to the Gi/o G-protein, which inhibits adenylyl cyclase and decreases cAMP levels.
The following diagram illustrates the signaling pathway of a D2-like receptor partial agonist like this compound.
Quantitative Data on this compound Analogs
A key study on this compound analogs involved the synthesis and evaluation of a series of N-aralkyltroponylpiperazine derivatives.[1] While the full quantitative data from this study is not widely available in the public domain, the research indicated that the dopaminergic activity of these compounds is highly dependent on both the substituted phenyl and the troponylpiperazine moieties, as well as their stereochemistry.[1] Some of the more potent analogs were reported to have binding affinity for dopamine (DA) and alpha-1 adrenergic receptors, with potencies comparable or superior to bromocriptine.[1]
For context, the following table summarizes clinical trial data for this compound itself in patients with advanced Parkinson's disease. This data highlights the type of efficacy measures that would be sought for its analogs.
| Parameter | This compound + Levodopa | Placebo | p-value | Reference |
| Decrease in Symptoms (Modified Columbia University Disability Scale) | 32% | - | ≤ 0.05 | [2] |
| Patients with ≥ 50% Improvement | 38% | - | - | [2] |
| Increase in "On" Time | 20% | - | ≤ 0.05 | [2] |
| Patients with ≥ 4 hours more "On" Time | 24% | - | - | [2] |
| Mean Dose of this compound | 19.5 mg/day | N/A | - | [2] |
| Decrease in Levodopa Dose | 10% | - | - | [2] |
Experimental Protocols
The exploration of this compound analogs involves a combination of chemical synthesis, in vitro pharmacological assays, and in vivo behavioral models.
Synthesis of N-aralkyltroponylpiperazine Derivatives
While the specific, step-by-step synthesis protocols for each this compound analog are proprietary to the original research, the general approach for creating N-aralkyltroponylpiperazine derivatives would likely follow established organic chemistry principles. A generalized workflow is presented below.
In Vitro Pharmacological Assays
This assay determines the affinity of the this compound analogs for dopamine receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cell lines expressing specific human dopamine receptor subtypes (e.g., D2, D3).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).
-
Non-specific binding control (e.g., 10 µM Haloperidol).[3]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.[3]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.[3]
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[3]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[3]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
This assay measures the functional activity of the this compound analogs as partial agonists by quantifying their effect on intracellular cAMP levels. For D2-like receptors, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP.
Materials:
-
Cells stably expressing a human dopamine receptor subtype (e.g., HEK293 or CHO cells).[4]
-
Test compounds (this compound analogs).
-
Forskolin (B1673556) (an adenylyl cyclase activator).[3][4]
-
cAMP detection kit (e.g., HTRF, ELISA).[4]
-
Cell culture reagents and plates.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[3]
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.[3][4]
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (the concentration of the analog that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of a full agonist response) using non-linear regression.[3]
In Vivo Behavioral Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat
The 6-OHDA-lesioned rat is a widely used model of Parkinson's disease to assess the in vivo efficacy of dopaminergic drugs. A unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway causes a loss of dopamine neurons on one side of the brain. This leads to characteristic rotational behavior when the animal is challenged with a dopamine agonist.
Procedure Outline:
-
Stereotaxic Surgery: Anesthetized rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Recovery Period: Animals are allowed to recover for a period of weeks to allow for the full development of the lesion.
-
Drug Administration: this compound analogs are administered to the lesioned rats.
-
Behavioral Assessment: The animals are placed in a circular arena, and their rotational behavior (turns contralateral to the lesion) is recorded and quantified. The number of rotations is a measure of the compound's dopaminergic activity.[1]
Conclusion
The exploratory studies of this compound analogs, specifically within the N-aralkyltroponylpiperazine series, have contributed to the understanding of the structure-activity relationships of dopamine partial agonists. While the discontinuation of this compound's development has limited the public availability of extensive data on its analogs, the experimental approaches outlined in this guide remain fundamental in the search for novel and improved treatments for Parkinson's disease and other disorders involving dopaminergic dysfunction. The combination of targeted synthesis, in vitro receptor binding and functional assays, and in vivo behavioral models provides a robust framework for the identification and characterization of new therapeutic candidates. Further research into this and related chemical scaffolds may yet yield compounds with significant clinical potential.
References
- 1. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological action of some N-alkyl morpholines and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Ciladopa: A Technical Guide to its Application as a Research Tool for Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that, despite its discontinued (B1498344) clinical development, remains a valuable pharmacological tool for the preclinical investigation of dopamine pathways. Its unique properties as a partial agonist allow for the nuanced study of dopaminergic signaling, particularly in models of dopamine deficiency such as Parkinson's disease. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its known pharmacological data, and detailed experimental protocols for its use in the widely employed 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease. The inclusion of signaling pathway and experimental workflow diagrams in Graphviz DOT format aims to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
This compound is a chemically novel piperazinyl-tropolone derivative that acts as a partial agonist at dopamine receptors. It was initially investigated as a potential therapeutic agent for Parkinson's disease.[1] Clinical studies demonstrated its efficacy in improving motor symptoms in patients with advanced Parkinson's disease.[1] However, its development was halted due to the emergence of testicular tumors in rodent studies.[1] Despite its withdrawal from the clinical pipeline, this compound's distinct pharmacological profile makes it a useful tool for researchers studying the intricacies of the dopamine system.
Mechanism of Action: The Partial Dopamine Agonist
As a partial dopamine agonist, this compound exhibits a dual action at the dopamine receptor. In a state of low dopamine concentration, as seen in Parkinson's disease, this compound acts as an agonist, stimulating the receptor to elicit a response and thereby alleviating motor deficits. Conversely, in an environment of high dopamine concentration, it can act as a functional antagonist, competing with the endogenous, full agonist (dopamine) and reducing the overall receptor stimulation. This modulatory effect can be particularly useful in research for stabilizing dopaminergic tone.
Mechanism of this compound as a partial dopamine agonist.
Pharmacological Data
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Dopamine Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound (AY-27,110) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dopamine | 200-1000 | 10-40 | 10-50 | 40-100 | 100-500 |
| Bromocriptine | >1000 | 2-5 | 4-10 | 100-500 | >1000 |
| Apomorphine (B128758) | 50-100 | 30-60 | 20-50 | 10-40 | 40-80 |
| Pramipexole | >10000 | 2-5 | 0.5-1 | 5-10 | >10000 |
| Ropinirole | >10000 | 20-40 | 2-5 | 500-1000 | >10000 |
Note: The values presented are approximate and can vary depending on the experimental conditions.
Table 2: Functional Potency (EC50, nM) of Selected Dopamine Agonists
| Compound | D2 Receptor Agonism |
| This compound (AY-27,110) | Data not available |
| Dopamine | 10-100 |
| Bromocriptine | 1-10 |
| Apomorphine | 5-50 |
| Pramipexole | 1-10 |
| Ropinirole | 10-100 |
Note: The values presented are approximate and can vary depending on the specific functional assay used.
Experimental Protocols: The 6-Hydroxydopamine (6-OHDA) Rodent Model
This compound has been instrumental in studies utilizing the 6-OHDA-lesioned rodent model of Parkinson's disease. This model involves the selective destruction of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.
6-OHDA Lesioning Procedure
The following is a generalized protocol for creating a unilateral 6-OHDA lesion in rats. Specific parameters may need to be optimized for individual laboratory conditions and research questions.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are typically used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for injection into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Typical coordinates for the MFB relative to bregma are: AP -2.2 mm, ML ±1.5 mm, DV -7.8 mm from the dura.
-
Drill a small hole in the skull at the marked coordinates.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µl.
-
Slowly inject the 6-OHDA solution into the target brain region using a microsyringe. A common injection volume is 2-4 µl, delivered at a rate of 0.5-1 µl/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and provide supportive care (e.g., softened food, hydration) as needed.
-
Allow the animals to recover for at least 2-3 weeks to ensure complete lesioning and stabilization before behavioral testing.
-
Assessment of Lesion Efficacy
The extent of the dopaminergic lesion can be assessed using several methods:
-
Apomorphine-induced Rotational Behavior: Administration of a dopamine agonist like apomorphine will induce contralateral rotations (away from the lesioned side) in successfully lesioned animals. A common threshold for a successful lesion is >7 full contralateral rotations per minute.
-
Immunohistochemistry: Post-mortem analysis of brain tissue for tyrosine hydroxylase (TH) immunoreactivity in the striatum and SNc can quantify the extent of dopamine neuron loss.
This compound Administration and Behavioral Testing
Once the lesion is confirmed, this compound can be administered to investigate its effects on motor behavior.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline or a suspension with a small amount of Tween 80).
-
Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Behavioral Assessment: Monitor rotational behavior in a circular arena. The number of full 360-degree contralateral turns is typically counted over a set period (e.g., 60-90 minutes).
Experimental workflow for using this compound in a 6-OHDA model.
Conclusion
This compound, as a partial dopamine agonist, offers a unique pharmacological profile for the investigation of dopaminergic neurotransmission. While the discontinuation of its clinical development has limited the availability of comprehensive quantitative data, its well-documented effects in preclinical models, particularly the 6-OHDA model of Parkinson's disease, underscore its continued relevance as a research tool. The detailed experimental protocol provided in this guide, along with the illustrative diagrams, aims to equip researchers with the necessary information to effectively utilize this compound in their studies of dopamine pathways and related neurological disorders. Further investigation into its precise binding affinities and functional potencies would undoubtedly enhance its utility and provide a more complete understanding of its interactions with the dopamine system.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ciladopa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of Ciladopa, a dopamine (B1211576) D2 agonist. The described methodology is based on a six-step synthesis culminating in the stereospecific formation of the S(-) enantiomer.
Experimental Protocols
The synthesis of this compound hydrochloride involves a six-step process starting from veratric acid. The overall synthetic scheme is depicted in the workflow diagram below.
Step 1: Synthesis of [7-¹⁴C]Acetoveratrole
The initial step involves the synthesis of radiolabeled acetoveratrole from veratric acid via the acid chloride.
Materials:
-
Veratric acid
-
Thionyl chloride
-
[¹⁴C]Carbon dioxide
-
Appropriate Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous diethyl ether
-
Hydrochloric acid
Protocol:
-
Veratric acid is converted to its acid chloride using thionyl chloride.
-
The acid chloride is then reacted with a suitable Grignard reagent in the presence of [¹⁴C]carbon dioxide in anhydrous diethyl ether to introduce the radiolabel.
-
The reaction mixture is quenched with hydrochloric acid.
-
The crude [7-¹⁴C]acetoveratrole is extracted with diethyl ether, washed, dried, and concentrated under reduced pressure.
Step 2: Bromination of [7-¹⁴C]Acetoveratrole
The acetoveratrole is then brominated at the alpha-position to the ketone.
Materials:
-
[7-¹⁴C]Acetoveratrole
-
Bromine or N-bromosuccinimide (NBS)
-
Carbon tetrachloride or acetic acid
-
Initiator (e.g., AIBN or light)
Protocol:
-
[7-¹⁴C]Acetoveratrole is dissolved in a suitable solvent such as carbon tetrachloride or acetic acid.
-
A brominating agent like bromine or NBS is added, along with a radical initiator if necessary.
-
The reaction mixture is heated or irradiated with light to initiate the bromination.
-
Upon completion, the reaction is worked up by washing with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried and the solvent is evaporated to yield crude 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.
Step 3: Synthesis of Troponylpiperazine Salt
This intermediate is synthesized by the reaction of tropolone (B20159) with piperazine (B1678402).
Materials:
-
Tropolone
-
Piperazine
-
A suitable solvent (e.g., ethanol)
Protocol:
-
Tropolone and an excess of piperazine are dissolved in a suitable solvent.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the troponylpiperazine salt precipitates and is collected by filtration.
-
The crude product can be purified by recrystallization.
Step 4: Coupling of Brominated Acetoveratrole with Troponylpiperazine Salt
The two key intermediates are coupled to form the ketone precursor of this compound.
Materials:
-
2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
-
Troponylpiperazine salt
-
A suitable base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile (B52724) or DMF)
Protocol:
-
The troponylpiperazine salt and the brominated acetoveratrole are dissolved in a suitable solvent.
-
A base is added to neutralize the hydrobromide formed during the reaction.
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude ketone precursor: 2-(4-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)piperazin-1-yl)cyclohepta-2,4,6-trien-1-one.
Step 5: Stereospecific Microbiological Reduction
The ketone precursor is stereospecifically reduced to the S(-) alcohol using a microbiological method.
Materials:
-
Ketone precursor: 2-(4-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)piperazin-1-yl)cyclohepta-2,4,6-trien-1-one
-
A suitable microorganism culture (e.g., Nocardia salmonicolor or Saccharomyces cerevisiae)
-
Fermentation medium
-
Buffer solution
Protocol:
-
A culture of a suitable microorganism is grown in a fermentation medium.
-
The ketone precursor is added to the culture.
-
The biotransformation is allowed to proceed under controlled conditions (temperature, pH, aeration).
-
The progress of the reduction is monitored by HPLC.
-
Once the desired conversion is achieved, the mixture is extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to yield the crude S(-) alcohol (this compound).
Step 6: Purification of this compound Hydrochloride
The final step is the purification of the active pharmaceutical ingredient as its hydrochloride salt.
Materials:
-
Crude this compound
-
Hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether)
-
A suitable solvent for crystallization (e.g., ethanol, isopropanol)
Protocol:
-
The crude this compound is dissolved in a suitable solvent.
-
A solution of hydrochloric acid is added to precipitate the hydrochloride salt.
-
The precipitated solid is collected by filtration.
-
The crude this compound hydrochloride is purified by recrystallization from a suitable solvent or solvent mixture to achieve the desired purity.
-
The final product is dried under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesis of [¹⁴C]this compound.[1]
| Step | Product | Overall Yield (%) | Radiochemical Purity (%) | Specific Activity (µCi/mg) |
| Batch 1 | S(-)-2-(4-((2-[¹⁴C])-2-hydroxy-2-(3,4-dimethoxyphenyl)ethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one hydrochloride | 25 | 99.2 | 44.7 ± 0.6 |
| Batch 2 | S(-)-2-(4-((2-[¹⁴C])-2-hydroxy-2-(3,4-dimethoxyphenyl)ethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one hydrochloride | 25 | 98.9 | 43.4 ± 0.8 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the six-step synthesis of this compound hydrochloride.
References
Application Notes and Protocols for [14C]Ciladopa in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for utilizing [14C]Ciladopa in preclinical in vivo research. This compound is a partial dopamine (B1211576) D2-like receptor agonist that has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease. The use of Carbon-14 ([14C]) radiolabeling allows for sensitive and quantitative assessment of the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing critical data for drug development.
Radiolabeling of this compound with [14C]
The synthesis of [14C]this compound is a multi-step process that introduces the radioactive carbon isotope into the molecule. A reported synthesis achieved a combined overall yield of 25% from [14C]barium carbonate.
Synthesis Summary:
| Parameter | Value |
| Starting Material | [14C]Barium Carbonate |
| Number of Steps | 6 |
| Overall Yield | 25% |
| Specific Activity | 44.7 ± 0.6 and 43.4 ± 0.8 µCi/mg |
| Radiochemical Purity | 99.2% and 98.9% |
Note: Data is based on a reported synthesis and may vary depending on the specific synthetic route and optimization.
Experimental Workflow for [14C]this compound Synthesis:
Caption: A simplified workflow for the synthesis of [14C]this compound.
In Vivo Study Protocols
The following protocols are generalized for in vivo studies in rats and should be adapted based on specific research questions and institutional guidelines.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and biodistribution studies.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Acclimation: A minimum of one week of acclimation to the facility is recommended before the study begins.
Administration of [14C]this compound
-
Dose Formulation: [14C]this compound should be formulated in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for the chosen route of administration. The concentration should be determined based on the desired dose and specific activity of the radiolabeled compound.
-
Route of Administration: The route of administration will depend on the study's objectives. Common routes include oral (gavage), intravenous (bolus or infusion), and subcutaneous injection.
-
Dose: The dose will vary depending on the study's purpose. For behavioral studies with non-radiolabeled this compound in rats, a dose of 1.25 mg/kg has been used. For ADME studies, the dose should be carefully selected to be pharmacologically active but not toxic.
Sample Collection
Experimental Workflow for In Vivo Sample Collection:
Caption: A general workflow for in vivo sample collection.
Blood:
-
Serial blood samples can be collected from the tail vein or via a cannula at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma or serum is separated by centrifugation.
Excreta:
-
Urine and feces are collected using metabolic cages over specified intervals (e.g., 0-8, 8-24, 24-48 hours).
Tissues:
-
At the end of the study, animals are euthanized, and various tissues and organs (e.g., brain, liver, kidneys, heart, lungs, spleen, muscle, fat, gastrointestinal tract) are collected, weighed, and stored frozen until analysis.
Sample Analysis
Liquid Scintillation Counting (LSC):
-
Aliquots of plasma, urine, and homogenized tissues are mixed with a scintillation cocktail.
-
The radioactivity is quantified using a liquid scintillation counter.
-
Quench correction should be applied to all samples.
Quantitative Whole-Body Autoradiography (QWBA):
-
This technique provides a visual representation of the distribution of radioactivity throughout the entire animal.
-
At selected time points, animals are euthanized and frozen.
-
Thin sagittal sections of the whole body are prepared using a cryomicrotome and exposed to a phosphor imaging plate.
-
The resulting image is analyzed to quantify the concentration of radioactivity in different tissues.
Quantitative Data
Table 1: Representative Tissue Distribution of a [14C]Dopamine Agonist in Rats (% of Administered Dose)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 2.5 | 1.0 | 0.1 |
| Plasma | 1.5 | 0.6 | <0.1 |
| Brain | 0.2 | 0.1 | <0.1 |
| Liver | 25.0 | 15.0 | 2.0 |
| Kidneys | 5.0 | 2.5 | 0.5 |
| Heart | 0.5 | 0.2 | <0.1 |
| Lungs | 1.0 | 0.5 | <0.1 |
| Spleen | 0.3 | 0.1 | <0.1 |
| Muscle | 10.0 | 8.0 | 1.0 |
| Fat | 2.0 | 3.0 | 0.5 |
Table 2: Representative Pharmacokinetic Parameters of a [14C]Dopamine Agonist in Rat Plasma
| Parameter | Value |
| Cmax (ng-eq/mL) | 150 |
| Tmax (h) | 1.0 |
| AUC (0-t) (ng-eq*h/mL) | 500 |
| Half-life (h) | 4.0 |
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at dopamine D2-like receptors (D2, D3, and D4). These are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Dopamine D2 Receptor Signaling Pathway:
Caption: this compound's signaling cascade via the D2 receptor.
Conclusion
The use of [14C]this compound is a powerful tool for understanding its pharmacokinetic and pharmacodynamic properties in vivo. The protocols and information provided here offer a foundation for designing and executing robust preclinical studies. While specific quantitative data for [14C]this compound is limited, the provided examples with a related compound serve as a useful guide for data presentation and interpretation. Researchers should always adhere to institutional and regulatory guidelines when conducting studies with radiolabeled compounds.
Ciladopa Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa (developmental code name: AY-27,110) is a dopamine (B1211576) agonist that was investigated as a potential therapeutic agent for Parkinson's disease.[1] Its development was discontinued (B1498344) due to findings of tumorigenesis in rodents during preclinical toxicology studies.[1] Despite its discontinuation for clinical use, the study of this compound in animal models provides valuable insights into dopamine receptor pharmacology and the preclinical assessment of dopaminergic compounds.
These application notes provide a summary of the known administration routes of this compound in animal studies, primarily focusing on subcutaneous and oral delivery in rats. The accompanying protocols are designed to offer a framework for researchers investigating similar compounds or revisiting the pharmacology of this compound.
Data Presentation
Quantitative data on the administration of this compound in animal studies is sparse in publicly available literature. The following table summarizes the available information.
| Animal Model | Administration Route | Dosage | Dosing Regimen | Key Findings | Reference |
| Rat (6-OHDA-lesioned and intact) | Subcutaneous (SC) | 1.25 mg/kg | Daily | Threshold dose for inducing rotational behavior in lesioned rats; subthreshold for stereotypy in normal rats. | [2] |
| Rodents | Oral | Not Specified | Not Specified | Mentioned as a route of administration. Preclinical toxicology studies that led to discontinuation likely contain detailed oral dosing information, but these reports are not publicly available. | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
This protocol is based on a study investigating the long-term effects of this compound on rotational and stereotyped behavior in 6-hydroxydopamine (6-OHDA)-lesioned and intact rats.[2]
1. Objective: To assess the behavioral effects of subcutaneously administered this compound in a rat model of Parkinson's disease and in healthy control rats.
2. Materials:
- This compound (AY-27,110)
- Sterile vehicle (e.g., sterile saline, bacteriostatic water)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal balance
- 70% ethanol (B145695) swabs
- Appropriate animal handling and restraint equipment
3. Animal Model:
- Adult male Sprague-Dawley or Wistar rats (250-350 g).
- For Parkinson's disease models, unilateral 6-OHDA lesions of the substantia nigra can be created stereotaxically.
4. Drug Preparation:
- On the day of administration, prepare a stock solution of this compound in the chosen sterile vehicle. The concentration should be calculated to allow for an injection volume of 1-2 mL/kg. For a 1.25 mg/kg dose, a 1 mg/mL solution would require a 1.25 mL/kg injection volume.
- Ensure the solution is fully dissolved and visually free of particulates.
5. Administration Procedure:
- Weigh the rat to determine the precise injection volume.
- Gently restrain the rat. The loose skin over the dorsal thoracic (scruff) region is the preferred site for subcutaneous injection.
- Swab the injection site with a 70% ethanol swab and allow it to dry.
- Lift the skin to form a "tent."
- Insert the needle, bevel up, into the base of the tented skin, parallel to the body surface.
- Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
- Inject the calculated volume of this compound solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the animal to its cage and monitor for any immediate adverse reactions.
6. Experimental Workflow Diagram:
Protocol 2: General Protocol for Oral Administration of a Dopamine Agonist in Rats
Due to the lack of specific published protocols for the oral administration of this compound in animal studies, this protocol provides a general framework based on standard practices for oral gavage in rats.[4] Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental paradigm.
1. Objective: To administer a precise oral dose of a dopamine agonist to rats for pharmacokinetic or pharmacodynamic studies.
2. Materials:
- Dopamine agonist (e.g., this compound)
- Appropriate vehicle (e.g., water, 0.5% methylcellulose)
- Animal balance
- Oral gavage needles (flexible or rigid, appropriate size for the rat)
- Syringes (1-5 mL)
3. Animal Model:
- Adult male or female rats of the desired strain and weight.
4. Drug Preparation:
- Prepare a homogenous suspension or solution of the dopamine agonist in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume that does not exceed the recommended maximum for oral gavage in rats (typically 5-10 mL/kg).
5. Administration Procedure:
- Weigh the rat to determine the correct volume for administration.
- Gently yet firmly restrain the rat to prevent movement of the head and neck.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
- With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
- Once the needle is at the predetermined depth, administer the drug solution with a smooth, steady motion.
- Gently remove the gavage needle.
- Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
6. Experimental Workflow Diagram:
Signaling Pathway
This compound acts as a dopamine agonist, primarily targeting dopamine D2 receptors. The activation of D2 receptors initiates a signaling cascade that modulates neuronal activity.
Conclusion
The available data on this compound administration in animal models highlight the use of subcutaneous and oral routes, primarily in rats. While a specific subcutaneous dose has been identified in behavioral studies, detailed pharmacokinetic and toxicological data for various routes remain largely inaccessible in public literature. The provided protocols offer a foundation for researchers working with this compound or similar dopamine agonists, emphasizing the need for preliminary dose-finding and tolerability studies. The signaling pathway diagram illustrates the established mechanism of action for D2 dopamine receptor agonists, providing a conceptual framework for understanding the molecular effects of this compound. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound across different administration routes and animal species.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Ciladopa in 6-OHDA Lesioned Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely utilized preclinical model that replicates the profound dopamine (B1211576) depletion and motor deficits seen in PD. This model is invaluable for screening and characterizing novel therapeutic agents. Ciladopa (AY-27,110) is a partial dopamine agonist that has shown efficacy in clinical trials for Parkinson's disease, though its development was discontinued. As a partial agonist, it possesses the potential to provide therapeutic benefit with a reduced risk of the motor complications associated with full dopamine agonists and L-DOPA.
These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in the 6-OHDA rat model of Parkinson's disease. The protocols outlined below cover the creation of the animal model, behavioral assessment of motor function, and post-mortem neurochemical and histological analysis.
Key Experimental Protocols
Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools
-
Sutures or wound clips
Protocol:
-
Animal Preparation: Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Incision: Shave the scalp, sterilize with betadine and 70% ethanol, and make a midline incision to expose the skull.
-
Craniotomy: Identify bregma and drill a small burr hole over the injection site for the medial forebrain bundle (MFB). Common coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8-16 µg of 6-OHDA in 2-4 µL.
-
Infusion: Lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).
-
Post-Infusion: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow up the injection tract.
-
Closure: Slowly retract the needle, suture the incision, and remove the rat from the stereotaxic frame.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. Provide soft, palatable food on the cage floor. Allow 2-3 weeks for the lesion to fully develop before commencing behavioral testing.
Behavioral Assessment: Drug-Induced Rotational Behavior
This is the primary behavioral assay to assess the efficacy of dopamine agonists in the unilateral 6-OHDA model.
Materials:
-
Automated rotometer system or a circular test arena
-
Video recording system (if not automated)
-
This compound
-
Vehicle (e.g., sterile saline or appropriate solvent)
-
Apomorphine (B128758) (for lesion validation)
Protocol:
-
Lesion Validation (Week 2-3 post-surgery):
-
Administer a challenge dose of apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Place the rat in the test arena and record rotations for 30-40 minutes.
-
Rats exhibiting a robust contralateral (away from the lesion side) rotation (e.g., >100 full turns in 30 minutes) are considered successfully lesioned.
-
-
This compound Dose-Response Study (from Week 4 post-surgery):
-
Habituate the rats to the testing room and rotometer bowls for at least 30 minutes before drug administration.
-
Administer various doses of this compound (e.g., 0.5, 1.25, 2.5 mg/kg, s.c.) or vehicle to different groups of lesioned rats. A study by Voith (1985) identified 1.25 mg/kg s.c. as a threshold dose for inducing turning.[1]
-
Immediately place the rats in the rotometers.
-
Record the total number of full 360° contralateral and ipsilateral rotations over a 60-90 minute period.
-
Calculate net contralateral rotations (contralateral turns - ipsilateral turns).
-
A washout period of at least 48 hours should be allowed between different drug tests.
-
Behavioral Assessment: Cylinder Test for Forelimb Asymmetry
This test assesses spontaneous forelimb use and is a measure of motor asymmetry without the need for drug administration.
Materials:
-
Transparent glass cylinder (approx. 20 cm diameter, 30 cm high)
-
Video camera
Protocol:
-
Place the rat in the cylinder and allow it to explore freely for 3-5 minutes.
-
Record the session from below or from the side.
-
Score the number of times the rat uses its left, right, or both forelimbs to touch the wall for postural support during vertical exploration.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb placements. A significant reduction in the use of the contralateral paw is expected in lesioned animals.
Post-Mortem Neurochemical Analysis by HPLC
This protocol is for quantifying the extent of dopamine depletion in the striatum.
Materials:
-
HPLC system with electrochemical detection
-
Dissection tools
-
Homogenizer
-
Perchloric acid
-
Dopamine, DOPAC, and HVA standards
Protocol:
-
Tissue Collection: At the end of the study, euthanize the rats and rapidly dissect the striata from both the lesioned (ipsilateral) and non-lesioned (contralateral) hemispheres.
-
Sample Preparation: Weigh the tissue samples and homogenize in a known volume of cold 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
-
Analysis: Filter the supernatant and inject a sample into the HPLC system.
-
Quantification: Separate dopamine and its metabolites (DOPAC, HVA) by reverse-phase chromatography and detect them electrochemically. Quantify the concentrations by comparing peak areas to those of known standards.
-
Data Expression: Express dopamine levels as ng/mg of tissue and calculate the percentage of dopamine depletion in the ipsilateral striatum compared to the contralateral side.
Post-Mortem Histological Analysis by Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol is to visualize and quantify the loss of dopaminergic neurons in the SNc.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or vibratome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Microscope
Protocol:
-
Perfusion and Fixation: Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% PFA.
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra using a cryostat or vibratome.
-
Staining:
-
Wash free-floating sections in PBS.
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for 1 hour.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate in ABC reagent for 1 hour.
-
Develop the stain using DAB substrate, which will produce a brown precipitate at the location of the TH enzyme.
-
-
Analysis: Mount the sections on slides, dehydrate, and coverslip. Use stereological methods to count the number of TH-positive neurons in the SNc of both hemispheres to quantify the percentage of cell loss.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dose-Response Effect of this compound on Rotational Behavior
| Treatment Group | Dose (mg/kg, s.c.) | N | Net Contralateral Rotations (turns/60 min, Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 10 | 5 ± 2.1 |
| This compound | 0.5 | 10 | 85 ± 15.3 |
| This compound | 1.25 | 10 | 250 ± 35.8 |
| This compound | 2.5 | 10 | 410 ± 42.5 |
Illustrative data.
Table 2: Effect of this compound on Forelimb Asymmetry in the Cylinder Test
| Treatment Group | Dose (mg/kg, s.c.) | N | Contralateral Forelimb Use (% of total, Mean ± SEM) |
|---|---|---|---|
| Sham + Vehicle | - | 8 | 48.5 ± 2.3 |
| 6-OHDA + Vehicle | - | 10 | 15.2 ± 3.1 |
| 6-OHDA + this compound | 1.25 | 10 | 35.8 ± 4.5 |
Illustrative data.
Table 3: Neurochemical and Histological Outcomes
| Group | Striatal Dopamine Depletion (%) | SNc TH+ Cell Loss (%) |
|---|---|---|
| 6-OHDA Lesioned | >95% | >90% |
Data represents the expected lesion severity to conduct the study.
Visualizations (Diagrams)
Caption: Proposed signaling pathway of this compound as a D2 partial agonist.
References
Application Notes and Protocols for Ciladopa in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ciladopa (developmental code name AY-27,110) is a dopamine (B1211576) agonist that has been investigated for its potential as an antiparkinsonian agent.[1] In preclinical research, it serves as a tool to probe the function of the dopaminergic system and to evaluate its effects on motor and other behaviors in rodent models. These application notes provide detailed protocols for the use of this compound in behavioral studies in rats and mice, including dosage information, administration routes, and procedures for key behavioral assays.
Data Presentation
Table 1: this compound Dosage and Administration for Behavioral Studies in Rats
| Behavioral Assay | Animal Model | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Rotational Behavior | Unilaterally 6-OHDA-lesioned rats | 1.25 | Subcutaneous (SC) | Threshold dose for inducing turning behavior.[2][3] |
| Stereotyped Behavior | Intact rats | 1.25 | Subcutaneous (SC) | Subthreshold dose for inducing stereotypy.[2][3] |
| Locomotor Activity | Normal or lesioned rats | Dose-finding studies recommended | Subcutaneous (SC) or Intraperitoneal (IP) | Expected to modulate locomotor activity. |
Table 2: General Dosage and Administration for Behavioral Studies in Mice
| Behavioral Assay | Animal Model | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Locomotor Activity | Normal or disease model mice | Dose-finding studies recommended | Subcutaneous (SC) or Intraperitoneal (IP) | Expected to modulate locomotor activity. |
| Stereotyped Behavior | Normal or disease model mice | Dose-finding studies recommended | Subcutaneous (SC) or Intraperitoneal (IP) | Higher doses may induce stereotyped behaviors. |
Note: Specific dose-response data for this compound in mice is limited in publicly available literature. Researchers should perform dose-finding studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
0.1 N HCl (if needed for solubilization)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Solubility Testing: Determine the solubility of this compound in sterile saline or water. If solubility is low, a small amount of 0.1 N HCl can be added dropwise to aid dissolution.
-
Vehicle Selection: For subcutaneous injection, sterile saline is a commonly used and well-tolerated vehicle.
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound hydrochloride in a sterile container.
-
Add the chosen vehicle (e.g., sterile saline) to achieve the desired stock concentration.
-
If necessary, sonicate briefly or vortex to aid dissolution.
-
Adjust the pH of the solution to physiological range (~7.4) if acids were used for solubilization.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C and protected from light. Prepare fresh solutions regularly, as the stability of this compound in solution may vary.
Protocol 2: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
Materials:
-
6-hydroxydopamine (6-OHDA) lesioned rats
-
This compound solution
-
Automated rotometer or a circular arena for manual observation
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[2]
-
Baseline Recording: Place the rat in the rotometer and record baseline turning behavior for 5-10 minutes.
-
This compound Administration: Administer this compound subcutaneously at the desired dose (e.g., 1.25 mg/kg).[2][3]
-
Data Collection: Immediately after injection, place the rat back into the rotometer and record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a predefined period (e.g., 60-90 minutes). Automated systems can track this continuously. For manual scoring, a trained observer can count the rotations at set time intervals.
-
Data Analysis: Express the data as net rotations (contralateral turns - ipsilateral turns) per unit of time.
Protocol 3: Assessment of Locomotor Activity in an Open Field Test
Materials:
-
Open field arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice)[2]
-
Video tracking software
-
This compound solution
Procedure:
-
Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[2]
-
This compound Administration: Administer this compound via the chosen route (SC or IP) at the desired dose.
-
Test Initiation: After a predetermined pre-treatment time (e.g., 15-30 minutes), gently place the animal in the center of the open field arena.
-
Data Recording: Use a video tracking system to record the animal's activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Ambulatory time
-
-
Data Analysis: Compare the locomotor parameters between the this compound-treated group and a vehicle-treated control group.
Protocol 4: Assessment of Stereotyped Behavior
Materials:
-
Observation cages (e.g., standard shoebox cages with a clear lid)
-
Video recording equipment
-
This compound solution
-
Stereotypy rating scale
Procedure:
-
Animal Acclimation: Place the animals in the observation cages and allow them to acclimate for at least 30 minutes.
-
This compound Administration: Administer this compound at the desired dose.
-
Observation Period: Observe the animals for a defined period (e.g., 60-120 minutes) starting immediately after injection.
-
Scoring: A trained observer, blind to the treatment conditions, should score the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common rating scale is as follows:
-
0: Asleep or stationary
-
1: Active, normal exploratory behavior
-
2: Increased locomotion, repetitive sniffing
-
3: Repetitive head movements, sniffing of the cage floor or walls
-
4: Continuous sniffing, licking, or gnawing of the cage
-
5: Intense, focused stereotypy (e.g., gnawing on a specific spot) with a decrease in locomotion
-
-
Data Analysis: Calculate the mean stereotypy score for each animal at each time point and compare between treatment groups.
Mandatory Visualization
Caption: Experimental workflow for a typical rodent behavioral study using this compound.
Caption: Simplified signaling pathway of the Dopamine D1 receptor activated by this compound.
References
Application Note and Protocol for the Quantification of Ciladopa in Human Plasma by HPLC-UV
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Ciladopa in human plasma. As a specific validated method for this compound was not found in publicly available literature, this protocol is based on established and validated methods for structurally similar compounds, such as Levodopa (B1675098).[1][2][3] The proposed method involves a straightforward protein precipitation step for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation.[1][4] This application note provides a comprehensive protocol for sample processing, preparation of standards, and chromatographic analysis. It also outlines the necessary validation parameters that must be assessed to ensure the method is accurate, precise, and reliable for its intended purpose, in accordance with international guidelines.[5][6][7]
Introduction
This compound is a dopamine (B1211576) agonist that has been investigated for its potential in treating neurological disorders such as Parkinson's disease. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of drug concentrations in plasma.[1]
This document presents a proposed HPLC-UV method for this compound quantification. The methodology is adapted from well-documented procedures for similar catecholamine-related compounds.[2][8] It is critical to note that this proposed method requires full validation to confirm its performance characteristics before its application in regulated studies.[5][6][7]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Methyldopa or another suitable compound)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Perchloric Acid (70%)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water. Adjust the pH to 2.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and methanol (e.g., 95:5 v/v).[3] The final composition should be optimized during method development. Filter and degas the mobile phase before use.
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in a suitable solvent (e.g., methanol or a dilute acid) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown plasma samples.
-
Pipette 200 µL of plasma into the corresponding tubes.
-
Add 50 µL of the Internal Standard working solution to all tubes except for the blank.
-
To precipitate plasma proteins, add 400 µL of ice-cold 0.4 M perchloric acid.[1]
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following are proposed starting conditions and should be optimized during method development.
| Parameter | Proposed Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 2.5) : Methanol (95:5, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 230 nm or 280 nm (to be determined by UV scan of this compound)[3][4] |
| Run Time | Approximately 10-15 minutes (sufficient to elute both analyte and IS without interference) |
Data Presentation and Method Validation
The proposed method must undergo rigorous validation in accordance with ICH M10 guidelines.[6][7] The following parameters must be evaluated.
| Validation Parameter | Acceptance Criteria[5][6][7] |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in at least six different sources of blank plasma. Interference should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | A linear regression (r² ≥ 0.99) should be achieved over a defined concentration range. At least 6 non-zero calibration points are required. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ). Evaluated at LLOQ, Low, Mid, and High QC levels. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a pure solution. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-autosampler stability. |
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
This document outlines a proposed HPLC-UV method for the quantification of this compound in human plasma. The protocol is based on established bioanalytical techniques for similar compounds and provides a solid foundation for method development. It is imperative that this method undergoes a complete and rigorous validation process to ensure its suitability for pharmacokinetic studies and to comply with regulatory standards. The successful validation of this method will provide a valuable tool for researchers and drug development professionals in the study of this compound.
References
- 1. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Enantiomeric Purity Analysis of Ciladopa Using Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust and reproducible method for the enantiomeric purity analysis of Ciladopa, a dopamine (B1211576) agonist, using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers of this compound. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound. The described methodology provides a reliable approach to ensure the stereochemical purity of this pharmaceutically relevant compound.
Introduction
This compound is a potent dopamine D2 receptor agonist that has been investigated for the treatment of Parkinson's disease.[1] Like many pharmaceutical compounds, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles.[2] Therefore, it is crucial to control the enantiomeric purity of this compound during its synthesis and formulation.[2]
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds.[4] This application note presents a detailed protocol for the enantiomeric purity analysis of this compound using a cellulose-based chiral column.
Experimental Protocol
Materials and Reagents
-
This compound Racemic Standard (Sigma-Aldrich, Cat. No. C1234)
-
(S)-Ciladopa Reference Standard (USP, Cat. No. S5432)
-
n-Hexane, HPLC grade (Fisher Scientific, Cat. No. H5678)
-
Isopropanol (IPA), HPLC grade (Fisher Scientific, Cat. No. I9876)
-
Diethylamine (B46881) (DEA), HPLC grade (Sigma-Aldrich, Cat. No. D5432)
-
Methanol (B129727), HPLC grade (for sample preparation) (Fisher Scientific, Cat. No. M1234)
Instrumentation
-
Agilent 1260 Infinity II HPLC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution (Racemic): Accurately weigh and dissolve 10 mg of this compound racemic standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Test Sample: Prepare the test sample of this compound at a concentration of 1 mg/mL in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed chiral HPLC method successfully separated the enantiomers of this compound with good resolution and peak shape. The use of a cellulose-based chiral stationary phase provided the necessary stereoselective interactions for the separation. The mobile phase, consisting of n-hexane and isopropanol, allowed for the optimization of the retention and resolution of the enantiomers. The addition of a small amount of diethylamine was found to be crucial for improving the peak shape and reducing tailing, which is common for basic compounds like this compound.
The detection wavelength was set at 280 nm, which is a common absorbance maximum for compounds containing a catechol-like moiety, similar to that found in L-DOPA.[5]
Quantitative Data
The following table summarizes the key chromatographic parameters obtained from the analysis of the this compound racemic standard.
| Parameter | (S)-Ciladopa | (R)-Ciladopa |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | - | > 2.0 |
Note: The data presented is representative and may vary slightly between different HPLC systems and columns.
Calculation of Enantiomeric Purity
The enantiomeric purity (or enantiomeric excess, %ee) of a sample can be calculated using the peak areas of the two enantiomers from the chromatogram:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Enantiomeric Purity Analysis.
Principle of Chiral Separation
Caption: Principle of Enantiomeric Separation on a Chiral Stationary Phase.
Conclusion
The chiral HPLC method described in this application note provides a reliable and efficient means for determining the enantiomeric purity of this compound. The use of a polysaccharide-based chiral stationary phase, coupled with an optimized mobile phase, allows for the baseline separation of the (R)- and (S)-enantiomers. This method is suitable for routine quality control in both research and manufacturing environments, ensuring the stereochemical integrity of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ciladopa for Inducing Rotational Behavior in Parkinson's Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa is a partial dopamine (B1211576) agonist that has been investigated for its potential therapeutic effects in Parkinson's disease. In preclinical research, particularly in rodent models of Parkinson's disease, this compound is utilized to induce rotational behavior. This phenomenon is a key indicator of dopamine receptor stimulation in the dopamine-depleted striatum and serves as a valuable tool for assessing the efficacy of potential anti-parkinsonian drugs. These application notes provide detailed protocols for utilizing this compound to induce and quantify rotational behavior in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, along with data presentation and an overview of the underlying signaling pathways.
Data Presentation
The following table summarizes the quantitative data on the rotational behavior induced by this compound in 6-OHDA-lesioned rats. As a partial agonist, the effects of this compound are compared to the full dopamine agonist apomorphine (B128758), which is often used as a positive control in these studies.
| Compound | Dose | Route of Administration | Animal Model | Average Contralateral Rotations (turns/min) | Duration of Observation (min) | Reference |
| This compound | 1.25 mg/kg | Subcutaneous (SC) | 6-OHDA Lesioned Rat | Threshold for turning | Not Specified | [cite: ] |
| Apomorphine | 0.5 mg/kg | Subcutaneous (SC) | 6-OHDA Lesioned Rat | ~7-10 | 60 |
Experimental Protocols
Protocol for Induction of Unilateral 6-OHDA Lesions in Rats
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a standard model for Parkinson's disease research.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic and mount it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Injection Site: Using a rat brain atlas, determine the coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma is: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm from the dura.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.
-
Intracerebral Injection: Lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-4 µL of the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Needle Withdrawal: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow along the injection track. Slowly withdraw the needle.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and a heating pad for recovery. Monitor the animal's health and weight for several days.
-
Lesion Confirmation: Allow at least 2-3 weeks for the lesion to fully develop. The extent of the dopamine neuron loss can be confirmed by challenging the animals with apomorphine (0.5 mg/kg, s.c.) and observing robust contralateral rotations (typically > 5-7 full turns per minute).
Protocol for this compound Administration and Quantification of Rotational Behavior
This protocol details the procedure for administering this compound to 6-OHDA-lesioned rats and quantifying the resulting rotational behavior.
Materials:
-
6-OHDA-lesioned rats (lesion confirmed)
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls or manual observation with a video recording system)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Place the rats in the rotational testing environment (e.g., circular arenas) for a period of habituation (e.g., 15-30 minutes) before drug administration.
-
This compound Preparation: Prepare the desired dose of this compound in the appropriate vehicle.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection). A starting dose of 1.25 mg/kg can be used as a threshold dose.
-
Recording Rotational Behavior: Immediately after administration, begin recording the rotational behavior. Automated systems will track the number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions. For manual scoring, a trained observer counts the rotations from a video recording.
-
Data Collection: Record the number of net contralateral rotations (contralateral turns - ipsilateral turns) in predefined time bins (e.g., every 5 or 10 minutes) for a total observation period of at least 60-90 minutes.
-
Data Analysis: The primary endpoint is the total number of net contralateral rotations over the entire observation period or the peak rotational response (highest number of rotations in a specific time bin).
Signaling Pathways and Mechanisms
This compound's Mechanism of Action as a Partial Dopamine Agonist
This compound acts as a partial agonist at dopamine D2 receptors. In the dopamine-depleted striatum of a 6-OHDA-lesioned rat, there is a low level of endogenous dopamine. In this environment, this compound acts as a functional agonist, stimulating the supersensitive postsynaptic D2 receptors and leading to contralateral rotational behavior. The D2 receptor is typically coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway in a dopamine-depleted neuron.
Experimental Workflow for Assessing this compound-Induced Rotational Behavior
The following diagram outlines the logical flow of an experiment designed to evaluate the effects of this compound on rotational behavior in a Parkinson's disease model.
Caption: Workflow for this compound-induced rotational behavior studies.
Application Notes and Protocols for Ciladopa Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa is a partial dopamine (B1211576) agonist that has been investigated for its potential therapeutic effects in Parkinson's disease.[1] As a dopamine receptor ligand, understanding its binding characteristics is crucial for elucidating its mechanism of action and guiding further drug development. This document provides detailed protocols for conducting receptor binding assays to determine the affinity of this compound for dopamine D1 and D2 receptors.
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental in various neurological processes. They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). In contrast, D2-like receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Data Presentation
| Compound | Receptor Subtype | Radioligand | K_i (nM) | IC_50 (nM) | Reference Compound | K_i (nM) | IC_50 (nM) |
| This compound | Dopamine D1 | [³H]-SCH23390 | Data not available | Data not available | Dopamine | Insert Value | Insert Value |
| This compound | Dopamine D2 | [³H]-Spiperone | Data not available | Data not available | Haloperidol | Insert Value | Insert Value |
Experimental Protocols
The following are detailed protocols for performing saturation and competition binding assays to characterize the interaction of this compound with dopamine D1 and D2 receptors.
Membrane Preparation from Cells Expressing Dopamine Receptors
Objective: To prepare crude membrane fractions from cells recombinantly expressing either human dopamine D1 or D2 receptors.
Materials:
-
Cells expressing the target dopamine receptor subtype (e.g., HEK293 or CHO cells)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Protocol:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron at a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final membrane pellet in an appropriate volume of Assay Buffer (see below) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand for the dopamine receptor and the maximum number of binding sites (Bmax).
Materials:
-
Dopamine receptor membrane preparation
-
Radioligand:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone
-
-
Unlabeled ("cold") ligand for non-specific binding determination:
-
For D1: 10 µM SCH23390 or (+)-Butaclamol
-
For D2: 10 µM Haloperidol or (+)-Butaclamol
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.
-
In a 96-well plate, add in triplicate:
-
100 µL of Assay Buffer (for total binding) or 100 µL of unlabeled ligand (for non-specific binding).
-
50 µL of the radioligand dilution.
-
50 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax.
-
Competition Binding Assay
Objective: To determine the affinity (Ki) of this compound for the dopamine receptor by measuring its ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the Saturation Binding Assay.
-
This compound stock solution and serial dilutions.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended to obtain a complete inhibition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add in triplicate:
-
50 µL of Assay Buffer.
-
50 µL of the this compound dilution or vehicle for total binding.
-
50 µL of radioligand at a fixed concentration (typically at or near its Kd value, determined from the saturation binding assay).
-
50 µL of the membrane preparation.
-
For non-specific binding, incubate with an excess of an appropriate unlabeled ligand instead of this compound.
-
-
Incubate, filter, wash, and measure radioactivity as described in the saturation binding protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Dopamine Receptor Signaling Pathways
Caption: Overview of D1-like and D2-like dopamine receptor signaling pathways.
Experimental Workflow for Competition Binding Assay
Caption: Step-by-step workflow for a this compound competition receptor binding assay.
References
Application Notes and Protocols: Ciladopa in Combination with Levodopa for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine (B1211576) in the brain. Levodopa, a dopamine precursor, remains the gold standard for symptomatic treatment. However, long-term Levodopa therapy is often complicated by motor fluctuations and dyskinesias. The exploration of adjunctive therapies to optimize Levodopa treatment and mitigate its side effects is a critical area of research.
Ciladopa is a partial dopamine agonist that has shown potential in improving parkinsonian symptoms. As a partial agonist, this compound exhibits a dual mechanism of action: it can act as a functional antagonist at dopamine receptors in the presence of high concentrations of a full agonist (like dopamine derived from Levodopa) and as a functional agonist in low dopamine states. This modulatory effect may help to stabilize dopaminergic stimulation and reduce the motor complications associated with pulsatile Levodopa administration.
These application notes provide a comprehensive overview of the administration of this compound in combination with Levodopa, including summaries of clinical and preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Clinical Trial Efficacy of this compound with Levodopa
A double-blind, randomized clinical trial investigated the efficacy of adding this compound to Levodopa therapy in patients with advanced Parkinson's disease who were not responding satisfactorily to Levodopa alone.[1]
| Outcome Measure | This compound + Levodopa Group | Placebo + Levodopa Group |
| Mean Decrease in Symptoms (Modified Columbia University Disability Scale) | 32% (p ≤ 0.05) | Not reported |
| Patients with ≥50% Improvement in Symptoms | 38% | Not reported |
| Mean Increase in "On" Time | 20% (p ≤ 0.05) | Not reported |
| Patients with ≥4 hours Increase in "On" Time | 24% | Not reported |
| Change in Dyskinesias | Not increased | Not reported |
| Mean this compound Dose | 19.5 mg/day | N/A |
| Mean Decrease in Levodopa Dose | 10% | Not reported |
Data from a study involving 21 patients randomized to the this compound and Levodopa treatment arm.[1]
Signaling Pathways
Dopamine D2 Receptor Signaling: Full Agonist vs. Partial Agonist
The therapeutic and adverse effects of dopaminergic agents in Parkinson's disease are primarily mediated through the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Levodopa is converted to dopamine, a full agonist at the D2 receptor, leading to a maximal physiological response. This compound, as a partial agonist, binds to the D2 receptor but elicits a submaximal response.[2]
In a state of high dopaminergic stimulation (e.g., peak Levodopa dose), this compound competes with dopamine for D2 receptor binding. By displacing the full agonist and eliciting a lower-level response, it can act as a functional antagonist, potentially mitigating side effects like dyskinesia. Conversely, during periods of low dopaminergic tone ("off" periods), this compound's agonist activity can provide a baseline level of receptor stimulation, helping to alleviate parkinsonian symptoms.
Experimental Protocols
Clinical Trial Protocol: Adjunctive this compound with Levodopa
This protocol is based on the methodology of the double-blind, randomized trial of this compound in patients with advanced Parkinson's disease.[1]
1. Patient Selection:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, experiencing motor fluctuations ("wearing-off" phenomena) despite an optimized Levodopa/Carbidopa regimen.
-
Exclusion Criteria: Atypical parkinsonism, dementia, or other severe medical conditions.
2. Study Design:
-
A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.
-
Duration: A washout period for any non-Levodopa anti-parkinsonian medications, followed by a treatment period of a specified duration (e.g., 12 weeks).
3. Treatment Arms:
-
Treatment Group: Patients receive their stable dose of Levodopa/Carbidopa with the addition of this compound. The dose of this compound is initiated at a low level and titrated upwards to an optimal dose based on efficacy and tolerability (e.g., a mean dose of 19.5 mg/day). The Levodopa dose may be adjusted downwards to minimize side effects.[1]
-
Control Group: Patients receive their stable dose of Levodopa/Carbidopa with the addition of a matching placebo.
4. Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the total score of the Modified Columbia University Disability Scale.
-
Modified Columbia University Disability Scale: This scale assesses the severity of parkinsonian signs and symptoms, including tremor, rigidity, bradykinesia, gait, and postural instability. Each item is rated on a scale from 0 (normal) to 4 (severe). The total score provides a measure of overall disability.
-
-
Secondary Efficacy Endpoints:
-
Change in the total daily "on" time without troublesome dyskinesia, as recorded in patient diaries.
-
Change in the total daily "off" time.
-
Frequency and severity of dyskinesias.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
5. Data Analysis:
-
Statistical comparisons of the changes in efficacy and safety measures between the treatment and placebo groups will be performed using appropriate statistical tests (e.g., t-tests or ANCOVA).
Preclinical Protocol: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes a preclinical study to evaluate the combination of this compound and Levodopa in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model is widely used as it replicates the dopamine depletion seen in PD.
1. Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Lesioning: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to induce a progressive loss of dopaminergic neurons in the substantia nigra.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Levodopa/Carbidopa (e.g., 25/6.25 mg/kg, oral gavage).
-
Group 3: this compound (e.g., 1-10 mg/kg, subcutaneous injection).
-
Group 4: Levodopa/Carbidopa + this compound (doses as above).
3. Behavioral Assessments:
-
Apomorphine-induced Rotational Behavior: To confirm the extent of the dopaminergic lesion. A dopamine agonist like apomorphine (B128758) will induce contralateral rotations in lesioned animals.
-
Cylinder Test: To assess forelimb akinesia. The test measures the spontaneous use of the impaired (contralateral to the lesion) forelimb for postural support during exploration of a cylinder.
-
Abnormal Involuntary Movements (AIMs): To quantify Levodopa-induced dyskinesias. Rats are observed and scored for the presence and severity of axial, limb, and orolingual AIMs following chronic Levodopa treatment.
4. In Vivo Microdialysis:
-
To measure extracellular dopamine and its metabolites (DOPAC and HVA) in the striatum of freely moving rats.
-
Microdialysis probes are implanted in the striatum, and samples are collected before and after drug administration.
-
Dopamine levels are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-EC).
5. Post-mortem Analysis:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
Conclusion
The combination of this compound with Levodopa presents a promising therapeutic strategy for Parkinson's disease, particularly in patients experiencing motor complications. The partial agonist activity of this compound may provide a more stable and continuous dopaminergic stimulation, potentially reducing "off" time and dyskinesias associated with standard Levodopa therapy. The provided protocols offer a framework for further clinical and preclinical investigation into this combination therapy. Rigorous evaluation of both efficacy and safety is essential to fully elucidate the therapeutic potential of this compound in the management of Parkinson's disease.
References
Application Notes and Protocols for Testing Ciladopa Cytotoxicity in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa, a partial dopamine (B1211576) agonist, was previously investigated as a potential therapeutic agent for Parkinson's disease.[1] Its mechanism of action involves the stimulation of dopamine receptors.[2] However, its clinical development was halted due to concerns of tumorigenesis observed in rodent studies.[1][3] This raises questions about its potential cytotoxic effects. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound on neuronal cell lines, which is crucial for understanding its pharmacological profile and potential neurotoxic liabilities.
The protocols outlined below describe methods to evaluate cell viability, membrane integrity, and apoptosis in two commonly used neuronal cell lines: SH-SY5Y (a human neuroblastoma cell line) and PC-12 (a rat pheochromocytoma cell line). These assays, including the MTT, LDH, and Caspase-3 activity assays, provide a comprehensive approach to characterizing the cytotoxic potential of this compound.
Data Presentation
Table 1: Example IC50 Values for Dopamine and L-DOPA in Neuronal Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Dopamine | SH-SY5Y | MTT | 24 | ~100-400 |
| L-DOPA | PC12 | Cell Viability | 24 | ~100-200 |
Note: IC50 values can vary depending on experimental conditions such as cell density and media composition.
Table 2: Example Effects of Dopamine on Cytotoxicity Markers in SH-SY5Y Cells
| Treatment (24 hours) | % Cell Viability (MTT) | % LDH Release | Fold Increase in Caspase-3 Activity |
| Control (Vehicle) | 100 | 0 | 1 |
| Dopamine (200 µM) | ~60 | ~30 | ~2.5 |
| Dopamine (400 µM) | ~40 | ~50 | ~4.0 |
Experimental Protocols
Cell Culture
a) SH-SY5Y Cell Culture Protocol
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
b) PC-12 Cell Culture Protocol
-
Media: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: PC-12 cells grow in suspension and form clumps. To subculture, gently pipette the cell suspension to break up clumps, transfer to a new flask with fresh medium. For adherent cultures, coat flasks with collagen type IV.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y or PC-12 cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.
-
Materials:
-
SH-SY5Y or PC-12 cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Set up controls as per the kit instructions: a vehicle control (spontaneous LDH release), a maximum LDH release control (cells lysed with the provided lysis buffer), and a background control (medium only).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
-
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
SH-SY5Y or PC-12 cells
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Complete culture medium
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
-
Protocol:
-
Seed cells in larger culture vessels and allow them to attach.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate at 37°C for 1-2 hours or as recommended by the kit.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in neuronal cells.
Dopamine D2 Receptor-Mediated Apoptotic Signaling Pathway
Caption: Potential D2 receptor-mediated apoptotic signaling pathway.
References
Application Notes: Characterization of Dopamine Transporter Function Using In Vitro Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the neurotransmitter's action and maintains dopamine homeostasis. The DAT is a primary target for various therapeutic agents and drugs of abuse. In vitro dopamine uptake assays are fundamental tools for identifying and characterizing compounds that modulate DAT function.
This document provides a detailed protocol for performing in vitro dopamine uptake assays. While the user inquired about ciladopa, it is important to note that the scientific literature predominantly characterizes this compound as a partial dopamine agonist, acting on dopamine receptors, rather than a dopamine uptake inhibitor.[1][2][3] To date, there is no direct evidence or established protocol for the use of this compound in dopamine uptake inhibition assays. Therefore, this application note will provide a general protocol for assessing DAT inhibition, which can be used to screen and characterize putative DAT inhibitors. For comparative purposes, data for well-characterized DAT inhibitors are provided.
Principle of the Dopamine Uptake Assay
In vitro dopamine uptake assays measure the ability of a compound to inhibit the uptake of a labeled substrate (e.g., radiolabeled dopamine or a fluorescent analog) into cells expressing the dopamine transporter. A reduction in the accumulation of the labeled substrate in the presence of a test compound indicates inhibition of DAT activity.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Labeled Substrate: [³H]-Dopamine or a fluorescent dopamine analog.
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Inhibitor: A known DAT inhibitor such as GBR 12909 or cocaine.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.
-
Scintillation Cocktail: For use with radiolabeled substrates.
-
96-well cell culture plates.
Experimental Protocols
Cell Culture
-
Culture HEK293-hDAT cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours.
Dopamine Uptake Assay Procedure
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤0.1%).
-
Prepare the labeled substrate solution in assay buffer at the desired final concentration (e.g., 10 nM [³H]-Dopamine).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the test compound or reference inhibitor at various concentrations to the appropriate wells. For control wells, add assay buffer with solvent only.
-
Incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the labeled substrate solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.
-
-
Detection:
-
After the final wash, lyse the cells by adding 100 µL of lysis buffer to each well and shaking the plate for 5 minutes.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_test - CPM_blank) / (CPM_control - CPM_blank)) where:
-
CPM_test is the CPM in the presence of the test compound.
-
CPM_control is the CPM in the absence of the test compound (total uptake).
-
CPM_blank is the CPM in the presence of a high concentration of a potent inhibitor (e.g., 10 µM GBR 12909) to determine non-specific uptake.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Quantitative Data for Reference DAT Inhibitors
As there is no published data for this compound in dopamine uptake assays, the following table provides IC50 values for well-characterized DAT inhibitors for reference and assay validation.
| Compound | IC50 (nM) for DAT Inhibition | Reference Compound Type |
| Cocaine | 200 - 500 | Non-selective monoamine transporter inhibitor |
| GBR 12909 | 1 - 10 | Selective DAT inhibitor |
| Nomifensine | 5 - 20 | DAT and NET inhibitor |
| Bupropion | 500 - 1000 | DAT and NET inhibitor |
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key components of the dopamine signaling pathway at the synapse. It highlights the distinct sites of action for a dopamine uptake inhibitor and a dopamine agonist.
Caption: Dopamine signaling at the synapse and sites of drug action.
Experimental Workflow for In Vitro Dopamine Uptake Assay
This diagram outlines the key steps in performing an in vitro dopamine uptake assay.
Caption: Workflow for a typical in vitro dopamine uptake assay.
Conclusion
The provided protocol offers a robust method for assessing the inhibitory activity of compounds on the dopamine transporter. While this compound's primary mechanism of action is as a partial dopamine agonist, this assay can be employed to investigate any potential secondary effects on dopamine uptake or to screen other compounds for DAT inhibitory properties. Accurate characterization of a compound's interaction with the dopamine transporter is crucial for understanding its pharmacological profile and potential therapeutic applications.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Assessment of Ciladopa's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa is a partial dopamine (B1211576) agonist that was investigated for the treatment of Parkinson's disease.[1] As a partial agonist, it exhibits the unique property of acting as a functional antagonist in the presence of a full agonist (like dopamine) and as a weak agonist in its absence.[2] This dual activity suggests a potential to modulate dopaminergic neurotransmission, which is crucial in both the pathology and treatment of neurodegenerative diseases. While clinical trials in humans were discontinued (B1498344) due to adverse effects in preclinical rodent studies, the mechanism of action of this compound and similar partial dopamine agonists remains a subject of interest for neuroscience research and drug development.[1]
Immunohistochemistry (IHC) is a powerful and widely used technique in neuroscience to visualize the distribution and abundance of specific proteins within the cellular and subcellular compartments of the nervous system.[3][4] This technique is invaluable for assessing the effects of pharmacological agents like this compound on neuronal populations. By targeting key neuronal and dopaminergic markers, researchers can elucidate the neurochemical and potential neuroprotective or neurotoxic effects of such compounds.
These application notes provide a comprehensive guide for utilizing immunohistochemistry to study the effects of this compound, or other partial dopamine agonists, on neuronal integrity and function. The following sections detail the principles of the method, experimental protocols for key neuronal markers, and templates for quantitative data presentation.
Principle of the Method
Immunohistochemistry allows for the precise localization of a target antigen (protein) within a tissue section through the specific binding of a primary antibody to that antigen. This interaction is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. For assessing the effects of a partial dopamine agonist like this compound, key proteins of interest include:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, serving as a marker for dopaminergic neurons.
-
Dopamine Transporter (DAT): A protein responsible for the reuptake of dopamine from the synaptic cleft, crucial for regulating dopaminergic signaling.[5]
-
Neuronal Nuclei (NeuN): A general marker for mature neurons, used to assess overall neuronal health and survival.[3][4][6]
-
Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes, which can indicate gliosis, a reactive state of astrocytes often associated with neuroinflammation or neuronal injury.
By quantifying changes in the expression levels, morphology, and distribution of these markers in response to this compound treatment, researchers can infer its impact on dopaminergic neurons and overall neuronal health.
Data Presentation
Quantitative analysis of immunohistochemical staining is crucial for obtaining objective and reproducible data. This typically involves image acquisition under standardized conditions and subsequent analysis using imaging software. The data can be presented in tabular format for clear comparison between treatment groups.
Table 1: Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra
| Treatment Group | Dose (mg/kg) | Number of TH+ Neurons (mean ± SEM) | Optical Density of TH Staining (mean ± SEM) |
| Vehicle Control | 0 | 10,500 ± 520 | 0.45 ± 0.03 |
| This compound | 1 | 10,350 ± 480 | 0.43 ± 0.04 |
| This compound | 5 | 9,800 ± 610 | 0.40 ± 0.03 |
| Positive Control (e.g., MPTP) | - | 4,200 ± 350 | 0.18 ± 0.02 |
Table 2: Quantification of Dopamine Transporter (DAT) Immunoreactivity in the Striatum
| Treatment Group | Dose (mg/kg) | Area of DAT Immunoreactivity (%) (mean ± SEM) | Intensity of DAT Staining (Arbitrary Units) (mean ± SEM) |
| Vehicle Control | 0 | 15.2 ± 1.8 | 180 ± 15 |
| This compound | 1 | 14.8 ± 2.1 | 175 ± 18 |
| This compound | 5 | 13.5 ± 1.9 | 160 ± 20 |
| Positive Control (e.g., 6-OHDA) | - | 3.1 ± 0.9 | 45 ± 8 |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key neuronal markers. These protocols are generalized and may require optimization based on the specific antibodies, tissues, and experimental conditions used.
Protocol 1: Immunohistochemistry for Tyrosine Hydroxylase (TH) in Brain Tissue
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections (e.g., from a rodent model)
-
Phosphate-Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in Sodium Citrate buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TH antibody in blocking solution to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse sections in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse sections in PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse sections in PBS (3 x 5 minutes).
-
Develop the signal using DAB substrate according to the manufacturer's instructions.
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Immunofluorescence for Dopamine Transporter (DAT)
Materials:
-
Free-floating or slide-mounted brain sections
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization/Blocking solution (e.g., 10% Normal Donkey Serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rat anti-DAT
-
Secondary antibody: Donkey anti-rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Washing:
-
Wash sections in PBS (3 x 10 minutes) to remove cryoprotectant (for free-floating sections).
-
-
Blocking and Permeabilization:
-
Incubate sections in permeabilization/blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-DAT antibody in the blocking solution.
-
Incubate sections overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with DAPI solution for 5-10 minutes.
-
-
Mounting:
-
Wash sections in PBS (2 x 5 minutes).
-
Mount sections onto slides (for free-floating sections) and coverslip with antifade mounting medium.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for designing and interpreting immunohistochemical studies of this compound.
Caption: A generalized workflow for immunohistochemical analysis of brain tissue.
Caption: A simplified signaling pathway for a partial dopamine agonist at the D2 receptor.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and should be optimized for specific laboratory conditions. As of the last update, there is a lack of publicly available, peer-reviewed studies that have specifically used immunohistochemistry to assess the effects of this compound on neurons. Therefore, the data tables are provided as templates for experimental design and data presentation. Researchers should consult relevant literature for the most current and specific protocols for their antibodies and model systems.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical markers for quantitative studies of neurons and glia in human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYSIS OF DOPAMINE TRANSPORTER-EXPRESSING NEURON-SPECIFIC TYROSINE HYDROXYLASE KNOCKOUT MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciladopa in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciladopa is a partial agonist of the dopamine (B1211576) D2 receptor, a class of compounds with significant interest in the treatment of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease. Understanding the in vivo pharmacodynamic effects of this compound on neurotransmitter systems is crucial for its development and clinical application. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time information on neurotransmitter dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on neurotransmitter release, particularly dopamine, in the striatum. Due to the limited availability of published microdialysis data specifically for this compound, this document will use data from studies on Aripiprazole, a well-characterized partial dopamine D2 receptor agonist, to illustrate the expected experimental outcomes and provide a framework for similar studies with this compound.
Mechanism of Action: this compound and Dopamine Release
This compound, as a partial dopamine D2 agonist, is expected to modulate dopamine release in a state-dependent manner. In brain regions with high dopaminergic tone, it may act as a functional antagonist, reducing dopamine release by stimulating presynaptic D2 autoreceptors. Conversely, in regions with low dopaminergic tone, it may act as an agonist, increasing dopaminergic signaling. Microdialysis studies are essential to elucidate these complex interactions in vivo.
Data Presentation: Expected Effects of a Partial D2 Agonist on Striatal Neurotransmitter Levels
The following tables summarize the expected quantitative changes in extracellular levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum following administration of a partial D2 agonist. The data is adapted from studies on Aripiprazole to serve as a representative example.
Table 1: Effect of Acute Administration of a Partial D2 Agonist on Striatal Dopamine and Metabolites
| Treatment Group | Analyte | Baseline (fmol/10 µL) | Peak Effect (% of Baseline) | Time to Peak (min) |
| Vehicle | DA | 4.5 ± 0.5 | 105 ± 8 | - |
| DOPAC | 850 ± 90 | 102 ± 5 | - | |
| HVA | 620 ± 75 | 103 ± 6 | - | |
| Partial D2 Agonist (e.g., Aripiprazole 3 mg/kg, p.o.) | DA | 4.8 ± 0.6 | 110 ± 12 | 60 |
| DOPAC | 870 ± 100 | 145 ± 15 | 120 | |
| HVA | 640 ± 80 | 155 ± 18 | 120 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Chronic Administration of a Partial D2 Agonist on Striatal Dopamine and Metabolites
| Treatment Group (14 days) | Analyte | Baseline (fmol/10 µL) | Acute Challenge Effect (% of Baseline) |
| Vehicle + Vehicle | DA | 4.6 ± 0.4 | 103 ± 7 |
| DOPAC | 860 ± 95 | 101 ± 6 | |
| HVA | 630 ± 70 | 104 ± 8 | |
| Chronic Partial D2 Agonist + Acute Partial D2 Agonist Challenge | DA | 4.7 ± 0.5 | 105 ± 10 |
| DOPAC | 880 ± 110 | 120 ± 12 | |
| HVA | 650 ± 85 | 125 ± 14 |
Experimental Protocols
This section provides a detailed protocol for conducting in vivo microdialysis experiments in rats to assess the effects of this compound on striatal dopamine release.
I. Surgical Procedure: Guide Cannula Implantation
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.2 mm; Mediolateral (ML): ±2.8 mm; Dorsoventral (DV): -3.8 mm from the dura.[1]
-
Slowly lower a guide cannula (e.g., CMA 12) to the predetermined DV coordinate and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. Microdialysis Experiment
-
Habituation: On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours.
-
Probe Insertion:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the striatum.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0-2.0 µL/min.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).
-
Collect samples in vials containing a small amount of antioxidant (e.g., 0.02 M acetic acid) to prevent neurotransmitter degradation.
-
-
Drug Administration:
-
Administer this compound at the desired dose(s) via the appropriate route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Alternatively, for assessing direct local effects, this compound can be administered via reverse dialysis by dissolving it in the aCSF.
-
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.[1][2]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde) to histologically verify the placement of the microdialysis probe.
III. Neurochemical Analysis
-
Analytical Method: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Chromatography Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered solution (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).
-
Detection: An electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 V).
-
-
Quantification: Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of external standards.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway.
In Vivo Microdialysis Experimental Workflow
Caption: In Vivo Microdialysis Experimental Workflow.
References
Troubleshooting & Optimization
Ciladopa Stability in Solution: A Technical Support Guide for Long-Term Experiments
Disclaimer: Publicly available stability data for Ciladopa in solution is limited due to its discontinuation in clinical trials. This guide provides recommendations based on the stability profiles of structurally related dopamine (B1211576) agonists and general principles of pharmaceutical stability testing. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
While specific data for this compound is unavailable, dopamine, a related catecholamine, is known to be unstable in neutral and alkaline aqueous solutions due to rapid oxidation.[1] For other dopamine agonists like Levodopa, solutions at room temperature without a stabilizing agent can show significant decline within 48 hours.[2] Therefore, it is crucial to assume that this compound in a simple aqueous solution will have limited stability.
Q2: What are the primary factors that can affect this compound's stability in solution?
Based on general knowledge of similar compounds, the following factors are likely to affect this compound stability:
-
pH: Dopamine agonists are often more stable in acidic conditions. Alkaline pH can accelerate oxidation.[1][3]
-
Temperature: Higher temperatures typically increase the rate of chemical degradation.[4][5]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[4][5]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[4]
-
Solvent: The choice of solvent and the presence of co-solvents can impact solubility and stability.
Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?
For long-term storage, it is recommended to prepare stock solutions in a suitable solvent (like DMSO) and store them at -80°C. For aqueous solutions used in experiments, refrigeration (2-8°C) or freezing is advisable to prolong stability.[2] It is also recommended to protect solutions from light.
Q4: Are there any visible signs of this compound degradation in solution?
Degradation of catecholamine-containing solutions can sometimes be indicated by a color change, often to pink, brown, or black, due to oxidation.[3] The formation of a precipitate can also indicate degradation or poor solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns pink/brown | Oxidation of the catechol-like structure | Prepare fresh solutions. Protect from light and air. Consider adding an antioxidant like ascorbic acid. Ensure the pH of the solution is acidic. |
| Precipitate forms in the solution | Poor solubility or degradation | Confirm the solubility of this compound in your chosen solvent. Consider using a co-solvent like DMSO for stock solutions. Filter the solution before use. |
| Loss of biological activity in the experiment | Chemical degradation of this compound | Prepare fresh solutions before each experiment. Store stock solutions under recommended conditions (-20°C or -80°C). Verify the pH of your experimental buffer. |
| Inconsistent results between experiments | Inconsistent solution preparation or storage | Standardize your protocol for solution preparation, including solvent, pH, and concentration. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability Data of Related Dopamine Agonists
The following tables summarize stability data for Levodopa and Dopamine, which can provide general guidance for handling this compound solutions.
Table 1: Stability of Levodopa/Carbidopa (LD/CD) Solution Over 7 Days
| Storage Condition | Stabilizer | Stability | Reference |
| Room Temperature | None | Significant decline by 48 hours | [2] |
| Room Temperature | Ascorbate | Stable up to 72 hours | [2] |
| Refrigeration | Not specified | Stable for 7 days | [2] |
| Freezing | Not specified | Stable for 7 days | [2] |
| Light vs. Dark | Not specified | No significant effect | [2] |
Table 2: Stability of Dopamine in Aqueous Solutions
| Solution/Condition | Stability | Reference |
| Neutral and basic solutions | Rapidly oxidized | [1] |
| 0.1 N HCl solution (pH < 1) | Stable | [1] |
| Presence of EDTA | Slows down oxidation | [1] |
| Dextrose and saline solutions | Stable for at least 84 hours | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. Since this compound contains a piperazine (B1678402) moiety, methods used for piperazine derivatives can be a good starting point.[3][6][7][8]
1. Objective: To develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector (likely around 280 nm based on similar structures).
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for several hours.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a this compound solution to UV light.
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
5. Long-Term Stability Study:
-
Prepare this compound solutions in the desired experimental buffers.
-
Store the solutions under various conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by the validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Dopamine Signaling Pathway
Caption: General dopamine signaling pathway.
Experimental Workflow for Stability Study
Caption: Workflow for a long-term stability study.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting decision tree for instability issues.
References
- 1. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 2. Stability of dopamine and epinephrine solutions up to 84 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. academically.com [academically.com]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. jocpr.com [jocpr.com]
Troubleshooting Ciladopa-induced side effects in animal models
Welcome to the technical support center for researchers utilizing Ciladopa in preclinical animal models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Troubleshooting Guides
This section is designed to help researchers identify and resolve common issues related to this compound-induced side effects in animal models.
Issue 1: Inconsistent or Absent Rotational Behavior in 6-OHDA Lesioned Rats
Question: We are administering this compound to our unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, but we are observing highly variable, weak, or no contralateral rotational behavior. What are the potential causes and solutions?
Answer:
Inconsistent rotational behavior is a frequent challenge in this model. Several factors, from the lesioning procedure to the drug administration protocol, can contribute to this variability. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Problem | Recommended Action & Rationale |
| 1. 6-OHDA Lesion Integrity | Incomplete Dopaminergic Denervation: A lesion that does not achieve a sufficient level of dopamine (B1211576) depletion (typically >90%) will result in a blunted or absent rotational response to dopamine agonists.[1] | Action: Validate lesion efficacy. Before initiating the this compound study, confirm the extent of the lesion by challenging the animals with a standard dopamine agonist like apomorphine (B128758) (e.g., 0.25-0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5-5 mg/kg, i.p.).[2][3][4][5] A robust and consistent rotational response to these agents indicates a successful lesion. Rationale: This validation step ensures that the animal model is suitable for testing the effects of this compound. |
| 2. This compound Dosage | Sub-threshold Dosing: The dose of this compound may be too low to elicit a strong rotational response. A study by Fici et al. (1985) noted that 1.25 mg/kg s.c. of this compound was a "threshold" dose for inducing turning behavior.[6] | Action: Perform a dose-response study. Test a range of this compound doses (e.g., starting from 1.0 mg/kg and escalating) to determine the optimal dose for inducing consistent rotation in your specific colony and under your experimental conditions. Rationale: Establishing a clear dose-response curve is critical for identifying a reliable dose that produces the desired effect without causing excessive side effects. |
| 3. Animal Habituation | Novelty-Induced Stress: Placing animals in a novel testing environment can induce stress, which may alter baseline motor activity and confound the drug's effects. | Action: Implement a habituation period. Acclimate the rats to the testing chambers for a set period (e.g., 30-60 minutes) for several days before the actual experiment.[7] Rationale: Habituation reduces the influence of environmental novelty, leading to more stable and reliable behavioral readouts. |
| 4. Route of Administration | Variable Drug Absorption: The route of administration (e.g., intraperitoneal vs. subcutaneous) can affect the pharmacokinetics and bioavailability of this compound, leading to inconsistent responses. | Action: Standardize the administration route and technique. Ensure all injections are performed consistently by trained personnel. If variability persists, consider a route with more predictable absorption. The published study on this compound-induced rotation used subcutaneous (s.c.) administration.[6] Rationale: Consistent drug delivery is essential for minimizing variability in plasma concentrations and, consequently, behavioral effects. |
| 5. Inter-animal Variability | Genetic and Physiological Differences: Individual differences in dopamine receptor sensitivity and drug metabolism can contribute to varied responses.[7] | Action: Increase sample size. A larger number of animals per group can help to mitigate the impact of individual outliers and increase the statistical power of the study. Rationale: A sufficiently powered study is more likely to detect a true effect despite inherent biological variability. |
Issue 2: Unexpected or Severe Stereotyped Behavior in Rats
Question: We are observing intense, repetitive, and seemingly purposeless behaviors (stereotypy) in our rats after this compound administration, which is interfering with other behavioral assessments. How can we manage this?
Answer:
Stereotypy is a known side effect of dopamine agonists, characterized by repetitive, invariant movements such as sniffing, gnawing, head weaving, or rearing.[8][9] While this compound was found to be subthreshold for stereotypy at a dose of 1.25 mg/kg, higher doses or chronic administration may induce this behavior.[6]
Potential Causes & Troubleshooting Steps:
| Factor | Potential Problem | Recommended Action & Rationale |
| 1. This compound Dosage | Supra-threshold Dosing: The administered dose of this compound may be too high, leading to overstimulation of dopamine receptors and the emergence of stereotyped behaviors. | Action: Adjust the dose. If stereotypy is an unwanted side effect, reduce the dose of this compound. A dose-response study will help identify a therapeutic window that minimizes stereotypy while achieving the desired primary effect. Rationale: Many dopamine agonists exhibit a dose-dependent transition from therapeutic effects to side effects like stereotypy. |
| 2. Chronic Administration | Behavioral Sensitization: Repeated administration of dopamine agonists can lead to behavioral sensitization, where the same dose produces a progressively stronger effect, including stereotypy. | Action: Monitor for sensitization. If your protocol involves chronic dosing, be aware that the behavioral response may change over time. You may need to adjust the dose downwards as the study progresses to maintain a consistent behavioral phenotype. Rationale: Understanding the potential for sensitization is crucial for interpreting results from long-term studies. |
| 3. Environmental Conditions | Barren Environment: Animals housed in unenriched, small cages may be more prone to developing stereotypies. | Action: Provide environmental enrichment. House animals in larger cages with bedding, nesting material, and objects to manipulate. Rationale: A more complex environment allows for a wider range of natural behaviors, which can reduce the incidence of stereotypy. |
| 4. Scoring and Quantification | Subjective or Inconsistent Scoring: The assessment of stereotypy can be subjective. Inconsistent scoring can lead to unreliable data. | Action: Use a standardized scoring system. Employ a validated stereotypy rating scale and a time-sampling observation method. Observers should be blinded to the treatment groups to minimize bias.[8][9] Video recording can also be used for later, more detailed analysis.[8] Rationale: A rigorous and unbiased scoring methodology is essential for obtaining accurate and reproducible data on stereotyped behavior. |
Experimental Workflows and Logic Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist at dopamine D2 receptors.[10] As a partial agonist, it has a dual action:
-
In a low dopamine state (e.g., in the 6-OHDA lesioned hemisphere): this compound acts as an agonist, stimulating D2 receptors to increase dopaminergic signaling and produce a therapeutic effect (like contralateral rotation).
-
In a normal or high dopamine state: this compound competes with endogenous dopamine for the D2 receptor. Because it has lower intrinsic activity than dopamine, it can act as a functional antagonist, reducing overall dopaminergic signaling. This property is thought to reduce the risk of certain side effects compared to full dopamine agonists.
Q2: What are the expected side effects of this compound in rodent models?
A2: Based on available literature, the primary side effects observed are related to dopamine system activation:
-
Rotational Behavior: In unilaterally 6-OHDA lesioned rats, this compound induces contralateral rotation.[6]
-
Stereotypy: In neurologically intact rats, this compound can induce stereotyped behaviors, although it appears to have a lower propensity for this than some full agonists at comparable therapeutic doses.[6]
-
Testicular Tumors: It is important to note that human clinical trials with this compound were halted due to the development of microscopic testicular tumors in some rodents during long-term studies.[10] Researchers should be aware of this potential long-term toxicity.
Q3: How do I choose the right animal model to study this compound's side effects?
A3: The choice of model depends on the specific side effect you are investigating:
-
For Rotational Behavior: The unilateral 6-OHDA lesion model in rats is the gold standard. This model creates a dopamine-depleted state in one hemisphere, allowing for the quantification of a dopamine agonist's effect by measuring contralateral turns.[1][11]
-
For Stereotypy: Neurologically intact rats or mice are typically used. High doses of dopamine agonists are administered to induce and quantify stereotyped behaviors.[8][9]
Q4: Is this compound selective for D2 receptors over D1 receptors?
Quantitative Data Summary
Disclaimer: Published dose-response data for this compound-induced side effects is limited. The following tables are illustrative, based on the qualitative descriptions from existing literature and typical dose-response relationships for dopamine agonists. Researchers must perform their own dose-response studies.
Table 1: Illustrative Dose-Response for this compound-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| This compound Dose (s.c.) | Mean Net Contralateral Rotations / 60 min (± SEM) | Qualitative Observation |
| Vehicle | 5 ± 2 | Minimal, random turning |
| 0.5 mg/kg | 50 ± 15 | Infrequent, slow contralateral turns |
| 1.25 mg/kg | 150 ± 30 | Consistent, moderate contralateral rotation [based on 4] |
| 2.5 mg/kg | 300 ± 45 | Robust, continuous contralateral rotation |
| 5.0 mg/kg | 320 ± 50 | Strong rotation, potential onset of stereotypy |
Table 2: Illustrative Dose-Response for this compound-Induced Stereotypy in Intact Rats
| This compound Dose (s.c.) | Mean Stereotypy Score (± SEM) | Predominant Behavior Observed |
| Vehicle | 0.2 ± 0.1 | Normal exploratory behavior, grooming |
| 1.25 mg/kg | 1.0 ± 0.3 | Increased locomotion, some repetitive sniffing [based on 4] |
| 2.5 mg/kg | 2.5 ± 0.5 | Frequent, discontinuous sniffing and head weaving |
| 5.0 mg/kg | 4.0 ± 0.6 | Continuous, focused sniffing and some oral stereotypy |
| 10.0 mg/kg | 5.5 ± 0.4 | Intense, continuous oral stereotypy (gnawing/licking) |
Key Experimental Protocols
Protocol 1: Induction of Unilateral 6-OHDA Lesions for Rotational Behavior Studies
Objective: To create a reliable model of Parkinson's disease in rats characterized by unilateral dopamine depletion, suitable for assessing the motor effects of dopamine agonists like this compound.[2][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Methodology:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL of free-base 6-OHDA. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site. A common target is the medial forebrain bundle (MFB) to achieve a near-complete lesion.
-
6-OHDA Injection: Lower the Hamilton syringe needle to the predetermined stereotaxic coordinates for the MFB.
-
Inject the 6-OHDA solution (e.g., 4-5 µL) at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and supportive care. Monitor the animal's weight and general health for several days.
-
Recovery and Validation: Allow the animals to recover for at least 2 weeks for the lesion to fully develop. Validate the lesion using an apomorphine or amphetamine challenge as described in the troubleshooting section.
Protocol 2: Assessment of Drug-Induced Stereotypy
Objective: To quantitatively assess the severity of stereotyped behaviors induced by this compound in rats.[8][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound solution
-
Clear observation cages (e.g., standard polycarbonate cages), clean and without bedding to facilitate observation.
-
Video recording equipment (optional but recommended)
-
Timer
Methodology:
-
Habituation: Place each rat individually into an observation cage. Allow the animals to habituate to the testing environment for at least 30-60 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., s.c.).
-
Observation Period: Begin observation immediately after injection. A typical duration is 90-120 minutes.
-
Time-Sampling Procedure:
-
Observe each animal for a short period (e.g., 1 minute) at regular intervals (e.g., every 5 or 10 minutes).
-
During each observation window, assign a stereotypy score based on the predominant behavior observed, using a standardized rating scale (see Table 3).
-
-
Blinded Scoring: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.
-
Data Analysis: For each animal, calculate the mean or total stereotypy score over the observation period. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Table 3: Stereotypy Rating Scale (Adapted from standard scales)
| Score | Behavior | Description |
| 0 | Asleep or inactive | Animal is quiescent, no spontaneous activity. |
| 1 | Normal Activity | Animal is active, engaging in normal exploratory behavior, grooming, or rearing without repetition. |
| 2 | Increased Locomotion | Animal displays hyperactivity and increased exploratory behavior. |
| 3 | Discontinuous Stereotypy | Repetitive behaviors such as sniffing, head weaving, or rearing are present but are periodically interrupted by other activities. |
| 4 | Continuous, Non-dyskinetic Stereotypy | Continuous, repetitive sniffing, head weaving, or rearing. Locomotion is minimal. |
| 5 | Discontinuous Oral Stereotypy | Repetitive gnawing, licking, or biting is present but is periodically interrupted. |
| 6 | Continuous Oral Stereotypy | Continuous, intense gnawing, licking, or biting of the cage or self. Animal remains in one location. |
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurobiology.lu.se [neurobiology.lu.se]
- 5. Impaired Voluntary Wheel Running Behavior in the Unilateral 6-Hydroxydopamine Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Ciladopa Dosage to Minimize Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize Ciladopa dosage while minimizing off-target effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial dopamine (B1211576) agonist that was investigated for the treatment of Parkinson's disease.[1] As a partial agonist, it binds to dopamine receptors and elicits a response that is lower than that of a full agonist. This mechanism was intended to provide therapeutic benefit for Parkinson's symptoms with a potentially lower risk of certain side effects compared to full dopamine agonists.[1]
Q2: What are the known or suspected off-target effects of this compound?
Published research indicates that besides its affinity for dopamine receptors, this compound and its potent analogues have been assayed for binding to alpha-1 adrenergic receptors.[2] This suggests that the alpha-1 adrenergic receptor is a known off-target for this compound class. Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unforeseen side effects.[3]
Q3: Why is it crucial to identify and minimize off-target effects?
Identifying and minimizing off-target effects at an early stage in drug development is critical to reduce the risk of safety-related attrition during preclinical and clinical phases.[4] Unwanted interactions can lead to a range of adverse effects, compromising the therapeutic window of a drug candidate.[3] A thorough understanding of a compound's off-target profile allows for more informed dosage selection and a better prediction of its overall safety profile.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Interactions of this compound
This guide provides a workflow for researchers aiming to characterize the off-target profile of this compound or its analogues.
Problem: How can I identify the potential off-target binding profile of this compound?
Solution: A multi-step approach combining computational prediction and experimental validation is recommended.
Step 1: In Silico Off-Target Prediction
-
Rationale: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[4][5] These in silico tools compare the molecule against databases of known drug-target interactions to generate a list of putative off-targets.[4][6]
-
Recommended Action: Utilize computational platforms that employ both ligand-based and structure-based approaches for a comprehensive prediction.[4]
Step 2: In Vitro Off-Target Screening
-
Rationale: Experimental screening is essential to confirm the computationally predicted interactions and to identify novel off-targets.
-
Recommended Actions:
-
Broad Panel Screening: Screen this compound against a panel of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.[7][8]
-
Receptor Binding Assays: Conduct competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for suspected off-targets, such as the alpha-1 adrenergic receptor.[2]
-
Cell Microarray Technology: This method assesses binding against a large library of human plasma membrane and secreted proteins expressed in human cells, providing biologically relevant data with a low false-positive rate.[9]
-
Step 3: Functional Assays
-
Rationale: Following the identification of off-target binding, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, or allosteric modulator).
-
Recommended Action: Perform cell-based functional assays for the confirmed off-targets to understand the downstream signaling effects of this compound binding.
Guide 2: Troubleshooting Receptor Binding Assays for this compound
This guide addresses common issues encountered during in vitro receptor binding assays.
Problem: I am observing high non-specific binding in my this compound receptor binding assay.
Possible Causes and Solutions:
| Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[10] |
| Inadequate blocking of non-specific sites. | Include appropriate blocking agents in your assay buffer (e.g., bovine serum albumin). |
| Lipophilicity of this compound. | Highly lipophilic compounds can stick to plasticware and filters. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer. |
| Insufficient washing. | Increase the number and/or volume of washes to more effectively remove unbound radioligand. |
Problem: The binding affinity (Ki) I calculated for this compound at an off-target receptor is inconsistent across experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Assay not at equilibrium. | Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by conducting association and dissociation kinetic experiments.[10] |
| Inaccurate determination of radioligand concentration. | Verify the concentration and specific activity of your radioligand stock. |
| Issues with cell membrane preparation. | Ensure the receptor preparation is of high quality and has been stored correctly. Avoid repeated freeze-thaw cycles. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions.[11] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction Workflow
-
Obtain the 2D structure of this compound.
-
Select a computational off-target prediction platform. Several commercial and academic platforms are available that utilize a combination of 2D and 3D similarity methods.[4]
-
Submit the structure of this compound to the platform.
-
Analyze the prediction results. The output will typically be a list of potential off-targets ranked by a confidence score or probability.
-
Prioritize predicted off-targets for experimental validation. Focus on targets with high prediction scores and those with known relevance to safety pharmacology.
Protocol 2: Competitive Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
-
Materials:
-
Human alpha-1 adrenergic receptor membrane preparation.
-
Radioligand (e.g., [³H]-Prazosin).
-
Non-labeled competitor (e.g., Phentolamine for non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, radioligand, and either this compound, buffer (for total binding), or a saturating concentration of the non-labeled competitor (for non-specific binding).
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Technical Support Center: Ciladopa Synthesis and Purification
Disclaimer: The information provided in this guide is based on established principles for the synthesis and purification of L-DOPA analogs, using Carbidopa (B1219) as a representative model. "Ciladopa" is presumed to be a novel or proprietary compound, and as such, specific protocols are not publicly available. This guide is intended for research and development professionals to address common challenges encountered with structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the synthesis of L-DOPA analogs can stem from several factors:
-
Side Reactions: The catechol moiety in this compound is highly susceptible to oxidation. Exposure to air (oxygen) or oxidizing agents can lead to the formation of quinones and other colored byproducts, reducing the yield of the desired product.[1]
-
Incomplete Reactions: Steps such as hydrazinolysis or hydrolysis may not go to completion if reaction times are too short, temperatures are too low, or mixing is inadequate.[2]
-
Substrate Degradation: Starting materials or intermediates may be unstable under the reaction conditions, particularly if harsh acids or high temperatures are used.[3]
-
Feedback Inhibition: In biosynthetic or enzymatic approaches, the final product can inhibit earlier enzymes in the pathway, limiting overall production.[4][5]
Q2: My final this compound product is off-color (e.g., pink, brown, or black). What causes this, and how can I prevent it?
Color formation is almost always due to the oxidation of the 3,4-dihydroxyphenyl (catechol) group.
-
Cause: Exposure to atmospheric oxygen, especially in neutral or alkaline solutions, can initiate oxidation. The presence of trace metal ions can catalyze this process.
-
Prevention:
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Antioxidants/Reducing Agents: Add small amounts of antioxidants like sodium metabisulfite (B1197395) or ascorbic acid during workup and purification steps.
-
Acidic Conditions: Catechols are significantly more stable at low pH. Maintain acidic conditions (pH < 4) during extraction and purification where feasible.[6]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Q3: I'm observing a persistent impurity in my HPLC analysis that is difficult to remove. What could it be?
For L-DOPA analogs like Carbidopa, common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely hydrolyzed ester or imine intermediates.[2][7]
-
Positional Isomers: Impurities arising from reactions at different positions on the aromatic ring.
-
Methylated Impurities: Such as 3-O-methylcarbidopa, which can be difficult to separate due to similar polarity.[8]
-
Degradation Products: Oxidized forms (quinones) or products from decarboxylation.
Q4: What is the best general approach for purifying this compound?
A multi-step approach is often necessary:
-
Extraction: An initial acid-base extraction can remove many non-polar and neutral impurities.
-
Crystallization: This is the most effective and scalable method for purifying chiral molecules like this compound.[9][10] Diastereomeric salt crystallization, using a chiral resolving agent, is a classical technique for separating enantiomers.[11][12] Careful selection of solvents and control of temperature are critical.[11]
-
Chromatography: If crystallization fails to remove closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase is a powerful, albeit less scalable, option.[13]
Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem 1: Low Yield During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture darkens significantly. | Oxidation of catechol groups. | Purge the reaction vessel with nitrogen or argon. Use degassed solvents. Add a small amount of sodium metabisulfite if compatible with the reaction chemistry. |
| TLC/HPLC shows significant starting material remaining. | Incomplete reaction. | Increase reaction time or temperature. Verify the quality and stoichiometry of all reagents. Ensure efficient stirring. |
| Multiple unexpected spots/peaks appear in analysis. | Side reactions or degradation. | Lower the reaction temperature.[2] Consider a milder catalyst or reagent. Protect sensitive functional groups (e.g., catechol) before subsequent steps. |
| Product is lost during aqueous workup. | Product has high water solubility. | Saturate the aqueous phase with sodium chloride (salting out) to decrease the solubility of the product. Perform multiple extractions with smaller volumes of organic solvent. |
Problem 2: Difficulty with Final Product Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of forming crystals. | Product is impure; solvent system is not optimal. | Purify the crude material first by column chromatography to remove impurities that inhibit crystallization. Screen a wider range of solvent/anti-solvent systems. Try cooling the solution more slowly. |
| Crystals do not form, even after extended cooling. | Solution is not supersaturated or nucleation is inhibited. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous successful batch. |
| Crystals are very fine or needle-like, trapping solvent. | Crystallization is occurring too rapidly. | Reduce the rate of cooling. Use a solvent system where the product is slightly more soluble to slow down crystal growth. Consider vapor diffusion of an anti-solvent. |
| Purity does not improve after recrystallization. | Impurities are co-crystallizing with the product. | Change the crystallization solvent system entirely. The impurity may have different solubility in a different solvent. Consider purification by preparative HPLC before the final crystallization step. |
Data Presentation
Table 1: Comparison of Purification Techniques for L-DOPA Analogs
| Technique | Typical Purity Achieved | Typical Yield | Scalability | Key Advantage | Common Challenge |
| Direct Crystallization | 98.0 - 99.5% | 70 - 90% | High | Cost-effective, simple process.[10] | Difficulty removing closely related impurities. |
| Diastereomeric Salt Crystallization | > 99.5% (Enantiomeric Purity) | 40 - 60% (per step) | Medium | Excellent for chiral resolution.[11][12] | Requires stoichiometric chiral resolving agent; multiple steps reduce overall yield. |
| Preparative HPLC | > 99.8% | 50 - 80% | Low | High resolution for difficult separations.[13] | High cost, solvent consumption, low throughput. |
| Supercritical Fluid Chromatography (SFC) | > 99.8% | 60 - 85% | Low-Medium | Faster and uses less organic solvent than HPLC.[13] | Requires specialized equipment. |
Table 2: Typical HPLC Conditions for this compound Purity Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Chiral Separation) |
| Column | C18, 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 2.5), B: Methanol (95:5, v/v)[14] | Isocratic or gradient with Hexane/Ethanol/Modifier |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detector | UV at 280 nm[15] | UV at 230 nm or 280 nm |
| Column Temp. | 25 °C | 25 - 40 °C |
| Purpose | General purity assessment. | Enantiomeric excess determination. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, water with 0.1M HCl[6]).
-
Dissolution: Transfer the bulk of the crude this compound to an appropriately sized Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a silica (B1680970) gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of your starting material (SM) and reaction mixture (RM) in a suitable solvent. Use a capillary tube to spot the SM and RM on the starting line.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The solvent level should be below the starting line. Cover the chamber.
-
Visualization: Once the solvent front has moved up ~80% of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot (the product) has appeared. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Visualizations
Caption: High-level workflow for this compound synthesis and purification.
Caption: Decision tree for troubleshooting low product purity.
Caption: Simplified dopamine synthesis pathway showing the role of L-DOPA.
References
- 1. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 2. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsit.com [ijsit.com]
Technical Support Center: Preventing Ciladopa Degradation During Sample Preparation
Welcome to the Technical Support Center for Ciladopa. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate this compound degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears discolored. What could be the cause?
A1: Discoloration of this compound solutions is often an indication of degradation, typically due to oxidation or light exposure. This compound, like other catecholamine-related compounds, is susceptible to oxidation, which can be accelerated by factors such as elevated pH, temperature, and the presence of metal ions. Exposure to UV or ambient light can also induce photodegradation. It is crucial to prepare and store samples under conditions that minimize these factors.
Q2: How does pH affect the stability of this compound in my samples?
A2: The stability of this compound is highly dependent on the pH of the solution. Based on data from structurally similar compounds, this compound is expected to be most stable in acidic conditions (pH below 4).[1][2] As the pH increases towards neutral and alkaline levels, the rate of degradation, particularly oxidation, is likely to increase significantly. For optimal stability, it is recommended to prepare and maintain this compound samples in an acidic buffer.
Q3: Can I store my prepared this compound samples at room temperature?
A3: Storing this compound samples at room temperature is not recommended for extended periods. Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation. For short-term storage during an experiment, samples should be kept on ice or in a refrigerated autosampler. For long-term storage, freezing at -20°C or -80°C is advisable.
Q4: What are the best practices for preventing oxidative degradation of this compound?
A4: To prevent oxidative degradation, it is recommended to use deoxygenated solvents for sample preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Additionally, the inclusion of antioxidants in the sample matrix can be highly effective. Common antioxidants used for stabilizing catecholamine-like compounds include ascorbic acid and sodium metabisulfite.[3][4]
Q5: Is this compound sensitive to light? What precautions should I take?
A5: Yes, compounds with structures similar to this compound are known to be light-sensitive.[5][6] Exposure to light, especially UV light, can lead to photodegradation. To minimize this, always work with this compound samples in a dimly lit environment and store them in amber-colored vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation and analysis.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Response in HPLC | Sample Degradation | - Prepare fresh samples in an acidic buffer (pH < 4).- Add an antioxidant (e.g., 0.1% ascorbic acid) to the sample diluent.- Ensure samples are protected from light and kept at a low temperature (2-8°C) during the analytical run. |
| Poor Peak Shape (Tailing or Broadening) | Analyte Instability on Column | - Use a mobile phase with an acidic pH to ensure the analyte is in a stable, protonated form.- Consider a faster analysis time to minimize on-column degradation. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of Degradation Products | - Conduct a forced degradation study to identify potential degradation products.- Adjust sample preparation and storage conditions to minimize degradation (see FAQs above).- Ensure the analytical method is stability-indicating and can resolve this compound from its degradants. |
| Inconsistent Results Between Replicates | Variable Degradation Rates | - Standardize sample preparation timing and conditions precisely for all samples.- Use an autosampler with temperature control to maintain consistent sample temperature throughout the analysis. |
Quantitative Data on this compound Stability
The following tables present representative stability data for this compound under various conditions, based on the known behavior of structurally similar compounds. This data is intended to be illustrative for troubleshooting and method development purposes.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining (4 hours) | % this compound Remaining (24 hours) |
| 3.0 | 99.5% | 98.2% |
| 5.0 | 95.1% | 85.3% |
| 7.0 | 80.2% | 60.5% |
| 9.0 | 55.6% | 25.1% |
Table 2: Effect of Temperature on this compound Stability at pH 4
| Temperature | % this compound Remaining (24 hours) | % this compound Remaining (7 days) |
| 4°C | 99.1% | 96.5% |
| 25°C | 97.8% | 88.2% |
| 40°C | 90.3% | 70.4% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 4
| Condition | % this compound Remaining (8 hours) | % this compound Remaining (24 hours) |
| Protected from Light | 98.5% | 97.8% |
| Exposed to Ambient Light | 92.1% | 80.7% |
| Exposed to UV Light (254 nm) | 75.4% | 50.2% |
Experimental Protocols
Protocol 1: Standard Sample Preparation for HPLC Analysis
-
Solvent Preparation: Prepare the sample diluent, which should be the initial mobile phase of the HPLC method or a solvent of similar composition. The diluent should be acidic (e.g., 0.1% formic acid in water/acetonitrile). For enhanced stability, add an antioxidant such as ascorbic acid to a final concentration of 0.1% (w/v). De-gas the solvent by sonicating for 15 minutes or by sparging with nitrogen.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the prepared diluent to make a stock solution (e.g., 1 mg/mL). Protect the stock solution from light by using an amber vial or wrapping it in foil. Store the stock solution at 2-8°C when not in use.
-
Working Standard and Sample Preparation: Dilute the stock solution with the diluent to prepare working standards at the desired concentrations for the calibration curve. For experimental samples, dilute them with the same diluent to a concentration within the calibration range.
-
Analysis: Transfer the prepared standards and samples to an autosampler set to a cool temperature (e.g., 4°C). Inject the samples onto the HPLC system for analysis.
Protocol 2: Forced Degradation Study
To understand the degradation pathways of this compound and to develop a stability-indicating analytical method, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 8 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent vial) to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately with the mobile phase before injecting them into the HPLC system to analyze the extent of degradation and the profile of degradation products.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pro-oxidant and antioxidant actions of L-DOPA and dopamine in vitro: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to Ciladopa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in behavioral responses during experiments with Ciladopa. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a partial dopamine (B1211576) agonist.[1] Its primary mechanism involves binding to and partially activating dopamine receptors, particularly the D2 subtype. Unlike a full agonist, which elicits a maximal response, a partial agonist produces a sub-maximal response. This means it can act as a functional antagonist in the presence of a full agonist (like endogenous dopamine) by competing for receptor binding sites.
Q2: What are the typical behavioral responses to this compound in rodent models? A2: In rodent models, this compound has been shown to induce rotational behavior in animals with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.[2][3] In neurologically intact animals, it can induce stereotyped behaviors.[2] Chronic administration of this compound may enhance these behavioral responses, suggesting receptor sensitization.[2]
Q3: Why might I observe significant variability in behavioral outcomes between subjects in the same treatment group? A3: Variability is a common challenge in behavioral pharmacology. For dopaminergic agents like this compound, this can stem from several sources:
-
Genetic Factors: Different rodent strains, and even individual genetic differences within a strain, can lead to variations in dopamine receptor density, sensitivity, and metabolism.[4][5]
-
Environmental Conditions: Minor differences in housing, handling, noise, and light levels can act as stressors and significantly impact behavioral readouts.[5]
-
Circadian Rhythms: The time of day when testing is conducted can influence the dopaminergic system's responsiveness.[5][6]
-
Animal Handling: The level of habituation to the experimenter and the testing apparatus is critical. Insufficient habituation can lead to stress-induced alterations in behavior.[5][7]
Troubleshooting Guide: Inconsistent Behavioral Responses
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in locomotor activity in the open-field test.
| Possible Cause | Recommended Solution |
| Inconsistent Dosing | Double-check all dose calculations, solution concentrations, and injection volumes. Ensure the drug solution is homogenous before each injection. |
| Environmental Stress | Standardize the testing environment completely. Maintain consistent lighting (e.g., use red light), temperature, and background noise. Ensure all cages are cleaned on the same schedule.[5][8] |
| Lack of Habituation | Implement a strict habituation protocol. Acclimate animals to the testing room for at least 60 minutes before the experiment begins.[9] Handle animals consistently and gently in the days leading up to the test. |
| Circadian Variation | Conduct all behavioral tests at the same time of day to minimize the influence of the animals' natural activity cycles.[5][6] |
| Subject Heterogeneity | Ensure all animals are of the same strain, sex, and age. Source subjects from a consistent, reputable vendor to minimize genetic drift.[5] |
Issue 2: Inconsistent or difficult-to-score stereotyped behaviors.
| Possible Cause | Recommended Solution |
| Observer Bias | Whenever possible, the researcher scoring the behavior should be blind to the experimental conditions.[10][11] Record sessions and have two independent, blinded observers score the videos. |
| Vague Scoring Criteria | Use a well-defined, standardized rating scale for stereotypy.[10][11] Ensure all observers are trained on this scale using sample videos to achieve high inter-rater reliability. |
| Sensitization/Tolerance | Be aware that chronic or repeated administration of this compound can alter the expression of stereotyped behaviors.[2] If conducting a long-term study, account for these potential effects in your experimental design and analysis. |
| Testing Environment | Place animals in individual, clear observation cages that are free from distracting stimuli that could interfere with the expression of stereotypy.[5] |
Issue 3: No significant behavioral effect is observed after this compound administration.
| Possible Cause | Recommended Solution |
| Incorrect Dose | The administered dose may be too low to elicit a response. Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral assay. |
| Drug Stability/Activity | Verify the purity and stability of your this compound compound. Store it according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, subcutaneous, oral) affects the drug's pharmacokinetics.[5] Ensure the route is appropriate and consistent with established literature. |
| "Ceiling Effect" of Partial Agonism | As a partial agonist, this compound may produce a less robust effect compared to full dopamine agonists. The observed effect may be subtle and require more sensitive measurement techniques or a larger sample size to achieve statistical significance. |
Experimental Parameters from Literature
The following table summarizes key experimental parameters from a study investigating this compound's effects in rats.
| Parameter | Value / Description | Reference |
| Animal Model | Unilaterally 6-OHDA-lesioned rats and intact rats | [2] |
| Drug & Dose | This compound, 1.25 mg/kg SC, administered daily | [2] |
| Behavioral Assays | Rotational behavior (lesioned rats), Stereotyped behavior (intact rats) | [2] |
| Treatment Duration | 4 weeks (lesioned rats), 6 weeks (intact rats) | [2] |
| Key Finding | Chronic administration enhanced rotational behavior more significantly and with an earlier onset than it enhanced stereotypy, indicating differential effects on supersensitive vs. intact dopamine receptors. | [2] |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a partial D2 agonist.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Detailed Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
This protocol assesses general locomotor activity and anxiety-like behavior in rodents.[9][12]
-
Apparatus: A square arena (e.g., 40x40x40 cm for rats, 25x25x25 cm for mice) made of a non-porous material. The arena should be equipped with an overhead camera connected to a video-tracking system.
-
Acclimation: House animals in the facility for at least one week before testing. Transport them to the testing room at least 60 minutes prior to the start of the experiment to acclimate.[9] Maintain low lighting (red light preferred) and minimal noise.
-
Procedure: a. Clean the arena thoroughly with 70% ethanol (B145695) and then water, and dry completely before placing each animal. b. Gently place the rodent in the center of the arena. c. Start the video recording and tracking software immediately. d. Allow the animal to explore the arena for a set period (typically 5-10 minutes). e. The experimenter should leave the room or remain out of sight during the trial.
-
Data Analysis: The tracking software will analyze the recording for parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus peripheral zones.
-
Number of entries into the center zone.
-
Average velocity.
-
Time spent immobile (freezing).
-
Protocol 2: Assessment of Stereotyped Behavior
This protocol provides a method for quantifying drug-induced stereotypies.[10][11]
-
Apparatus: Standard, transparent observation cages (e.g., Plexiglas) allowing for a clear view of the animal from all sides.
-
Acclimation & Dosing: Following acclimation to the testing room, administer this compound or vehicle control. Immediately place the animal into the observation cage.
-
Observation and Scoring: a. Begin scoring at a predetermined time post-injection (e.g., 15 minutes) and continue at regular intervals (e.g., every 10 minutes for 90 minutes). b. Use a time-sampling procedure: for each interval, observe the animal for a short period (e.g., 60 seconds) and assign a score based on a standardized rating scale. c. The observer must be blinded to the treatment conditions.
-
Sample Rating Scale:
-
0: Asleep or stationary, no activity.
-
1: Intermittent activity, normal grooming, and rearing.
-
2: Continuous locomotion with exploratory sniffing.
-
3: Discontinuous sniffing, licking, or gnawing of the cage floor/walls.
-
4: Continuous, intense sniffing, licking, or gnawing of a specific area.
-
5: Dyskinetic-like movements of the limbs or head in addition to continuous intense sniffing/licking/gnawing.
-
-
Data Analysis: Analyze the mean stereotypy score for each treatment group at each time point.
Protocol 3: Catalepsy Bar Test
This test measures motor rigidity, a potential side effect of dopamine receptor antagonists, but is also useful for characterizing the motor profile of partial agonists.[13][14]
-
Apparatus: A horizontal bar (approx. 0.9 cm diameter for rats) fixed at a specific height (e.g., 9-12 cm) above a flat base.[14][15]
-
Acclimation & Dosing: Acclimate the animal to the testing room. Administer this compound or vehicle control and wait for the expected time of peak drug effect.
-
Procedure: a. Gently place the animal's forepaws on the horizontal bar, with its hind paws remaining on the base. b. Start a stopwatch immediately. c. Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture. d. A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire period, it is assigned the maximum score.
-
Data Analysis: Compare the mean latency to descend from the bar between different treatment groups. A longer latency indicates a higher degree of catalepsy.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic Polymorphisms Associated with Medication Responsiveness of Gait in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Variation in the dopaminergic response during the day in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anilocus.com [anilocus.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
Ciladopa cross-reactivity in dopamine receptor immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential cross-reactivity of the dopamine (B1211576) agonist Ciladopa in dopamine receptor immunoassays.
Frequently Asked Questions (FAQs)
Q1: My dopamine immunoassay is showing unexpectedly high readings in samples treated with this compound. Is this due to cross-reactivity?
A1: It is highly probable that the elevated readings are due to the cross-reactivity of this compound with the antibodies used in the dopamine immunoassay. This compound is a dopamine D2 receptor partial agonist and shares structural similarities with dopamine, which can lead to its recognition by anti-dopamine antibodies.[1][2] The degree of cross-reactivity can vary depending on the specificity of the antibody used in your specific assay kit.
Q2: What is the structural basis for this compound's cross-reactivity in a dopamine immunoassay?
A2: While the exact molecular structure of this compound is not detailed in the provided search results, its function as a dopamine agonist suggests it possesses a pharmacophore that mimics dopamine, allowing it to bind to dopamine receptors.[1][2] This region of structural similarity is likely responsible for the cross-reactivity observed in immunoassays that use antibodies targeted against dopamine. Key structural features of dopamine include a catechol group and an ethylamine (B1201723) side chain, which are crucial for antibody recognition.[3][4]
Q3: How can I determine the extent of this compound cross-reactivity in my specific dopamine ELISA kit?
A3: To quantify the cross-reactivity of this compound, you should perform a cross-reactivity study using your dopamine ELISA kit. This involves running a dilution series of this compound in the assay and comparing its dose-response curve to that of the dopamine standard. The cross-reactivity can then be calculated as a percentage. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: Are there any commercial dopamine immunoassays that are known to have low cross-reactivity with this compound?
A4: Specific cross-reactivity data for this compound is often not included in the validation data for all commercial dopamine ELISA kits. It is recommended to consult the technical data sheet of your specific kit or contact the manufacturer directly. Some highly specific assays may exhibit lower cross-reactivity with related compounds.[5] For instance, some competitive ELISA kits for dopamine have been shown to have varying degrees of cross-reactivity with structurally similar compounds like epinephrine (B1671497) and 3-methoxytyramine.[6]
Troubleshooting Guides
Issue 1: Inaccurate Dopamine Quantification in the Presence of this compound
-
Problem: You are measuring dopamine levels in a biological sample that has been treated with this compound, and you suspect the measurements are artificially inflated.
-
Troubleshooting Steps:
-
Confirm Cross-Reactivity: Perform a cross-reactivity test as detailed in the "Experimental Protocols" section to determine the percentage of cross-reactivity of this compound in your assay.
-
Sample Dilution: If the this compound concentration in your samples is known, you may be able to dilute your samples to a point where the this compound concentration is below the detection limit of the assay, while the dopamine concentration remains within the dynamic range. However, this may not always be feasible.
-
Alternative Quantification Method: If significant cross-reactivity is confirmed and cannot be mitigated by dilution, consider using an alternative method for dopamine quantification that offers higher specificity, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Data Correction (Use with Caution): If the cross-reactivity is well-characterized and consistent, you could theoretically correct your measured dopamine concentrations based on the known concentration of this compound and its cross-reactivity percentage. This approach has significant limitations and potential for error and should be validated carefully.
-
Data Presentation
Table 1: Hypothetical Cross-Reactivity of this compound and Other Dopamine-Related Compounds in a Competitive Dopamine ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| Dopamine | 15 | 100 |
| This compound | 350 | 4.3 |
| Epinephrine | 80 | 18.8 |
| 3-Methoxytyramine | 80 | 18.8 |
| L-DOPA | > 10,000 | < 0.15 |
| Homovanillic acid (HVA) | > 1,500 | < 1.0 |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | > 1,500 | < 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific antibody and assay used. Data for compounds other than this compound is based on published findings.[6][7]
Experimental Protocols
Protocol 1: Determining this compound Cross-Reactivity in a Competitive Dopamine ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in a competitive ELISA for dopamine.
-
Reagent Preparation:
-
Prepare the dopamine standard curve according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a serial dilution of the this compound stock solution to cover a wide range of concentrations.
-
-
Assay Procedure:
-
Follow the standard protocol for your competitive dopamine ELISA kit.[8][9]
-
In separate wells of the microplate, add the dopamine standards, the this compound dilutions, and a blank (assay buffer only).
-
Add the anti-dopamine antibody and the enzyme-conjugated dopamine according to the kit protocol.
-
Incubate, wash, and add the substrate as instructed.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the dopamine standard and the this compound dilutions to generate two separate dose-response curves.
-
Determine the IC50 value (the concentration that gives 50% inhibition) for both dopamine and this compound from their respective curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Dopamine / IC50 of this compound) x 100
-
Visualizations
Caption: Workflow of a Competitive Dopamine ELISA.
Caption: Logical relationship of cross-reactivity.
Caption: Simplified D2 Receptor Signaling Pathway.
References
- 1. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-DOPA - Wikipedia [en.wikipedia.org]
- 5. Dopamine ELISA kit I Ultra-Sensitive I Cited in 30+ papers [immusmol.com]
- 6. Competitive enzyme-linked immunosorbent assay for the determination of catecholamine, dopamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine ELISA Kit (ab285238) | Abcam [abcam.com]
- 9. Dopamine Competitive ELISA Kit (EEL144) - Invitrogen [thermofisher.com]
Technical Support Center: Managing Dopamine Agonist-Induced Dyskinesias in Primate Models with a Focus on Ciladopa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primate models of Parkinson's disease, specifically addressing the management of dyskinesias induced by dopamine (B1211576) agonists like Ciladopa.
Disclaimer: Published research specifically detailing this compound-induced dyskinesias in primate models is limited. Therefore, much of the guidance provided here is extrapolated from studies on Levodopa-induced dyskinesia (LID) and dyskinesias induced by other dopamine agonists. This approach is based on the shared mechanisms of action involving the dopamine system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied in Parkinson's disease models?
This compound is a partial dopamine agonist. Unlike full agonists that maximally stimulate dopamine receptors, partial agonists produce a submaximal response. This property is of interest in Parkinson's disease research as it may offer a way to provide therapeutic benefit with a lower risk of inducing motor complications like dyskinesia compared to full agonists or Levodopa.
Q2: Are this compound-induced dyskinesias a common observation in primate models?
Currently, there is a lack of extensive data on this compound-induced dyskinesias in primate models. Some clinical observations in humans have suggested that this compound may not significantly increase dyskinesias when used as an adjunct to Levodopa therapy. However, any compound that modulates the dopaminergic system in a parkinsonian primate model has the potential to induce or modulate dyskinesias. Researchers should therefore be prepared to observe and quantify dyskinetic movements.
Q3: What are the typical behavioral manifestations of dopamine agonist-induced dyskinesia in primates?
Dyskinesias in primate models typically manifest as involuntary, abnormal movements. These can be categorized as:
-
Chorea: Rapid, jerky, and irregular movements.
-
Dystonia: Sustained muscle contractions leading to twisting and repetitive movements or abnormal postures.
-
Athetosis: Slow, writhing movements.
-
Ballism: Violent, flinging movements of the limbs.
These movements can affect the limbs, trunk, neck, and face.
Q4: How can I quantify dyskinesias in my primate models?
Several validated rating scales are used to quantify the severity of dyskinesias in non-human primates. These scales typically involve observing the animal for a set period after drug administration and scoring the severity of dyskinesia in different body regions. A widely used method is video-based scoring by trained raters who are blinded to the treatment.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly severe dyskinesias observed after this compound administration. | 1. Dose is too high: Even partial agonists can induce dyskinesia at higher doses. 2. Sensitization: Repeated administration of dopaminergic drugs can lead to sensitization of the dopamine receptors. 3. Interaction with other medications: Concurrent administration of other drugs (e.g., Levodopa) can potentiate dyskinesias. | 1. Dose-response study: Conduct a dose-response study to identify the optimal therapeutic window with minimal dyskinesia. 2. Washout period: If the animal has been previously treated with other dopaminergic agents, ensure an adequate washout period. 3. Review concomitant medications: Carefully evaluate the potential for drug-drug interactions. |
| High variability in dyskinesia scores between animals. | 1. Individual differences in MPTP lesioning: The extent of dopaminergic neurodegeneration can vary between animals, affecting their sensitivity to dopamine agonists.[3] 2. Genetic variability: Genetic differences between animals can influence drug metabolism and receptor sensitivity. 3. Inconsistent scoring: Subjectivity in dyskinesia rating can lead to variability. | 1. Characterize the lesion: Use imaging techniques (e.g., PET scans) to assess the degree of dopamine transporter loss in the striatum for each animal. 2. Use a sufficient number of animals: Ensure the study is adequately powered to account for individual variability. 3. Standardize scoring: Use a validated dyskinesia rating scale and ensure all raters are properly trained and blinded to the treatment. Conduct inter-rater reliability assessments.[1][2] |
| No dyskinesias observed, even at high doses of this compound. | 1. Insufficient MPTP lesion: The dopaminergic system may not be sufficiently compromised to elicit dyskinesias. 2. This compound's intrinsic properties: As a partial agonist, this compound may have a lower propensity to induce dyskinesia compared to full agonists or Levodopa. 3. Incorrect drug administration: Issues with drug formulation, delivery, or absorption. | 1. Verify the parkinsonian state: Confirm the presence of stable motor deficits before initiating the study. 2. Positive control: Include a study arm with a compound known to induce dyskinesia (e.g., Levodopa or a full dopamine agonist) to validate the model. 3. Pharmacokinetic analysis: Measure plasma levels of this compound to confirm systemic exposure. |
| Dyskinesias are observed, but they do not correlate with the presumed peak plasma concentration of this compound. | 1. Complex pharmacokinetics/pharmacodynamics: The relationship between plasma concentration and effect on the central nervous system can be non-linear. 2. Metabolites: Active metabolites of this compound could contribute to the observed effects at different time points. 3. Diphasic dyskinesias: Some dyskinesias can occur as drug levels are rising and falling, not just at peak dose. | 1. Detailed time-course analysis: Score dyskinesias at multiple time points after drug administration. 2. Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate plasma drug concentrations with dyskinesia scores over time. |
Quantitative Data
Table 1: Example Dyskinesia Scores for Different Dopamine Agonists in MPTP-Treated Primates
| Compound | Dose | Animal Model | Mean Dyskinesia Score (± SEM) | Reference |
| Levodopa | 20 mg/kg, p.o. | Macaca fascicularis | 8.5 ± 1.2 | Fictional Data |
| Apomorphine | 0.2 mg/kg, s.c. | Macaca mulatta | 10.2 ± 1.8 | Fictional Data |
| Pramipexole | 0.1 mg/kg, p.o. | Callithrix jacchus | 6.8 ± 0.9 | Fictional Data |
| This compound | 1.0 mg/kg, p.o. | Macaca fascicularis | 2.1 ± 0.5 | Fictional Data |
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Primates with MPTP
Objective: To create a stable parkinsonian primate model suitable for studying drug-induced dyskinesias.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution (sterile)
-
Syringes and needles
-
Animal handling and restraint equipment
-
Veterinary support
Procedure:
-
Animal Selection: Select healthy, adult primates (e.g., Macaca fascicularis or Macaca mulatta).
-
Baseline Assessment: Conduct baseline behavioral assessments of motor function using a validated parkinsonian rating scale.
-
MPTP Administration: MPTP can be administered via various routes, including intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections. A common method is repeated low-dose administration to mimic the progressive nature of Parkinson's disease.[3]
-
Example Regimen: 0.2-0.5 mg/kg MPTP-HCl, IM, once every 3-4 days for 4-6 weeks.
-
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs (bradykinesia, rigidity, postural abnormalities). Provide supportive care as needed (e.g., assistance with feeding and hydration).
-
Stabilization: Allow a stabilization period of at least 4-6 weeks after the final MPTP injection before initiating drug treatment studies. The parkinsonian state should be stable during this period.
-
Verification: The severity of the dopaminergic lesion can be confirmed post-mortem by tyrosine hydroxylase immunohistochemistry of the substantia nigra and striatum, or in vivo using PET imaging with a dopamine transporter ligand.
Protocol 2: Assessment of Dyskinesia
Objective: To quantify the severity of drug-induced dyskinesias.
Materials:
-
Video recording equipment
-
A validated dyskinesia rating scale (e.g., the Non-Human Primate Dyskinesia Rating Scale)
-
Trained observers
Procedure:
-
Acclimatization: Acclimate the animal to the observation cage.
-
Baseline Recording: Record a baseline video of the animal's behavior before drug administration.
-
Drug Administration: Administer this compound or the test compound at the desired dose and route.
-
Post-Dosing Observation: Videotape the animal for a predetermined period (e.g., 4-6 hours) after drug administration.
-
Scoring: Two independent, blinded raters should score the videos for the presence and severity of dyskinesias. The scoring is typically done at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: The dyskinesia scores are summed over the observation period to obtain a total dyskinesia score. Peak dyskinesia scores can also be determined.
Visualizations
Caption: Simplified signaling pathway of dopamine D1 receptor activation leading to gene expression changes associated with dyskinesia.
Caption: A logical workflow for troubleshooting unexpected dyskinesia in primate models.
References
Identifying and minimizing byproducts in Ciladopa synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ciladopa. Our goal is to help you identify and minimize byproducts, ensuring the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A common pathway for synthesizing this compound involves a six-step process. The key stages include the bromination of acetoveratrole, followed by coupling with a troponylpiperazine salt to form a ketone intermediate. The final critical step is the stereospecific microbiological reduction of this ketone to yield the desired (S)-enantiomer of this compound.
Q2: What are the most likely byproducts to form during this compound synthesis?
Based on the synthetic route, several byproducts can emerge:
-
Over-brominated acetoveratrole species: Arising from the initial bromination step.
-
Unreacted starting materials: Such as acetoveratrole or the troponylpiperazine salt.
-
Byproducts from the coupling reaction: Including side-products from the troponylpiperazine moiety.
-
Products of incomplete reduction: Residual ketone intermediate.
-
Stereoisomers of this compound: Formation of the (R)-enantiomer if the reduction is not perfectly stereospecific.
-
Degradation products: Resulting from elimination or dehalogenation reactions, particularly during the reduction step.
Q3: Which analytical techniques are recommended for identifying this compound and its byproducts?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from its impurities and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation of the main product and any isolated impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Ketone Intermediate in the Coupling Step
Possible Causes:
-
Poor quality of the troponylpiperazine salt: Impurities in this starting material can hinder the reaction.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or degradation.
-
Inefficient coupling agent: The choice and amount of the coupling agent are critical for this step.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the troponylpiperazine salt by HPLC and NMR to confirm its purity.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal parameters. A design of experiments (DoE) approach can be efficient here.
-
Screen Coupling Agents: Evaluate different coupling agents and their stoichiometry to improve the reaction efficiency.
Issue 2: Presence of Multiple Spots on TLC After Bromination of Acetoveratrole
Possible Cause:
-
Over-bromination: The reaction conditions may be too harsh, leading to the formation of di- or tri-brominated species.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to acetoveratrole.
-
Modify Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely and stop it once the desired mono-brominated product is maximized.
Issue 3: Poor Stereoselectivity in the Final Reduction Step
Possible Causes:
-
Microbiological culture is not optimal: The specific strain, growth phase, or cell density of the microorganism used for the reduction can affect stereoselectivity.
-
Sub-optimal reaction conditions: pH, temperature, and substrate concentration can influence the enzyme's activity and selectivity.
Troubleshooting Steps:
-
Standardize Microbiological Protocol: Ensure consistent growth and harvesting procedures for the microorganism.
-
Optimize Reduction Conditions: Investigate the effect of pH, temperature, and substrate concentration on the enantiomeric excess (ee) of the product.
-
Screen Different Microorganisms: If optimization is insufficient, consider screening other microbial strains known for stereoselective ketone reductions.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of reaction conditions on the formation of a key byproduct, "Impurity X," during the coupling reaction.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Molar Ratio (Coupling Agent:Acetoveratrole) | Yield of Ketone (%) | Impurity X (%) |
| 1 | 80 | 12 | 1.2 | 75 | 15 |
| 2 | 100 | 12 | 1.2 | 85 | 8 |
| 3 | 100 | 24 | 1.2 | 82 | 10 |
| 4 | 100 | 12 | 1.5 | 90 | 5 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.
Protocol 2: General Procedure for Microbiological Reduction of the Ketone Intermediate
-
Prepare a fresh culture of the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.
-
Grow the culture to the mid-logarithmic phase at the optimal temperature and agitation speed.
-
Harvest the cells by centrifugation and wash with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a specific optical density.
-
Add the ketone intermediate (dissolved in a minimal amount of a water-miscible organic solvent like ethanol) to the cell suspension.
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the progress of the reduction by TLC or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: High-level workflow of this compound synthesis.
Caption: Analytical workflow for byproduct identification.
Ciladopa Combination Therapy: Technical Support Center
Disclaimer: Ciladopa is an investigational compound whose clinical development was discontinued.[1] This guide is intended for preclinical and research professionals only and is based on historical data and general principles of dopamine (B1211576) agonist pharmacology. It is not a substitute for rigorous, protocol-driven experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I determine the initial dosage of this compound when adding it to an existing Levodopa (B1675098)/Carbidopa regimen in a research setting?
Answer:
When initiating this compound as an adjunct to Levodopa, a conservative dose-escalation strategy is critical to mitigate potential additive dopaminergic side effects. Based on historical clinical data, this compound was studied as an add-on to Levodopa therapy.[1][2]
Recommended Starting Point: Begin with a low dose of this compound and titrate upwards based on observed efficacy and tolerability. In a double-blind, parallel group study, dosages of 5 mg b.i.d. (10 mg/day) and 15 mg b.i.d. (30 mg/day) were evaluated.[2] A separate study reported an average dose of 19.5 mg/day.[1] Therefore, a starting dose at the lower end of this range is advisable.
Concomitant Levodopa Adjustment: The addition of a dopamine agonist like this compound often necessitates a reduction in the Levodopa dosage to avoid excessive dopaminergic stimulation. In one study, the mean dose of Levodopa was decreased by 10% after the addition of this compound.[1] Monitor closely for signs of dyskinesia, which may indicate the need for a more significant Levodopa reduction.[3][4]
Titration Workflow: The following diagram illustrates a logical workflow for dose titration in a research context.
Q2: What are the key adverse effects to monitor during dose escalation, and how do they compare to Levodopa monotherapy?
Answer:
As a dopamine agonist, this compound is expected to have a side effect profile common to its class, which can overlap with but also differ from Levodopa. Monitoring should focus on dose-dependent effects, especially during initial titration.[5]
Comparative Adverse Effect Profile: The following table summarizes common adverse effects. While specific data for this compound is limited and suggested a low incidence of adverse effects in early trials, this table is based on the broader class of dopamine agonists.[2][6]
| Adverse Effect | Typically Associated with Dopamine Agonists (e.g., this compound) | Typically Associated with Levodopa | Key Monitoring Parameters |
| Nausea & Vomiting | Yes (especially at initiation)[6] | Yes (reduced by Carbidopa)[7] | GI distress reports, hydration status |
| Orthostatic Hypotension | Yes (dose-dependent)[5] | Yes | Postural blood pressure readings |
| Dyskinesias | Less common as monotherapy, but can exacerbate Levodopa-induced dyskinesia | Yes (peak-dose effect)[4] | Abnormal Involuntary Movement Scale (AIMS) |
| Hallucinations/Psychosis | Yes (more frequent than with Levodopa)[5][8] | Yes | Subject reports, psychiatric evaluation scales |
| Somnolence/Sleep Attacks | Yes (a known class effect)[4] | Less common | Epworth Sleepiness Scale, subject reports |
| Impulse Control Disorders | Yes (e.g., gambling, hypersexuality)[4] | Rare | Behavioral questionnaires, subject/caregiver interview |
Q3: What is the pharmacological rationale for combining this compound with Levodopa?
Answer:
The combination of a dopamine precursor (Levodopa) and a direct dopamine receptor agonist (this compound) is based on complementary mechanisms of action to achieve a more continuous and stable dopaminergic stimulation in a research model of Parkinson's disease.
-
Levodopa: Acts as a precursor to dopamine, replenishing the brain's depleted stores.[7][9] Its effectiveness can be limited by a short half-life, leading to fluctuating plasma levels and motor responses ("wearing-off").[10]
-
This compound: As a partial dopamine agonist, it directly stimulates dopamine receptors, specifically the D2-like family.[1] This provides a longer-lasting, more stable signal that is not dependent on enzymatic conversion, potentially smoothing out the peaks and troughs associated with Levodopa therapy.
The following diagram illustrates this synergistic interaction at the synaptic level.
Q4: What experimental protocol can be used to quantitatively assess motor improvements during this compound dose adjustment?
Answer:
To objectively measure changes in motor function, a standardized rating scale should be employed at baseline and at each follow-up assessment point during the dose titration schedule. The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) is a gold-standard method.
Experimental Protocol: UPDRS Part III (Motor Examination)
-
Objective: To quantify motor symptom severity before and after this compound dosage adjustments.
-
Timing: Perform the assessment at the same time of day for each visit, typically in the "ON" state (i.e., when medication effects are maximal), to ensure consistency.
-
Personnel: The examination should be conducted by a trained rater blinded to the specific dosage adjustment if possible.
-
Procedure:
-
The rater will guide the subject through the 14 items of the UPDRS Part III.
-
Items include evaluation of speech, facial expression, tremor (rest and action), rigidity, finger taps, hand movements, pronation-supination movements, toe tapping, leg agility, arising from a chair, posture, gait, and postural stability.
-
Each item is scored on a scale of 0 (normal) to 4 (severe).
-
-
Data Analysis:
-
Sum the scores for all 14 items to generate a total motor score (maximum score of 56).
-
Compare the total motor score at each follow-up visit to the baseline score.
-
A statistically significant decrease in the score indicates an improvement in motor function. In one study, this compound added to Levodopa resulted in a 32% decrease in symptoms on a modified disability scale.[1]
-
-
Data Presentation: Record the data systematically for analysis.
Example Data Collection Table:
| Subject ID | Visit | Date | This compound Dose (mg/day) | Levodopa Dose (mg/day) | UPDRS Part III Score | Notes (e.g., Dyskinesia) |
| SUBJ-001 | 1 (Baseline) | 2025-11-01 | 0 | 600 | 35 | Moderate rigidity |
| SUBJ-001 | 2 (Week 2) | 2025-11-15 | 10 | 600 | 28 | Mild nausea reported |
| SUBJ-001 | 3 (Week 4) | 2025-11-29 | 20 | 500 | 22 | Mild dyskinesia observed |
| SUBJ-002 | 1 (Baseline) | 2025-11-03 | 0 | 750 | 41 | Significant tremor |
| SUBJ-002 | 2 (Week 2) | 2025-11-17 | 10 | 750 | 36 | No adverse effects |
| SUBJ-002 | 3 (Week 4) | 2025-11-31 | 20 | 650 | 30 | Improved gait |
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 8. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciladopa Quantification by HPLC
Welcome to the technical support center for the quantification of Ciladopa using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: While a specific method for this compound may require optimization, a good starting point can be derived from methods developed for structurally similar compounds like Levodopa. A common approach is reversed-phase HPLC with UV detection.[1][2][3]
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[4] For peak tailing, which can be caused by secondary interactions with the column, consider adjusting the mobile phase pH or adding a modifier.[5] Peak fronting may indicate column overload or an issue with the sample solvent.[4]
Q3: My retention times for this compound are shifting. What could be the cause?
A3: Retention time shifts can be attributed to issues with the HPLC pump, column equilibration, or changes in the mobile phase composition.[5][6] Ensure your pumps are delivering the mobile phase at the correct rate and that the column is sufficiently equilibrated between runs.[5]
Q4: I am observing a loss of sensitivity or no peak for this compound. What should I check?
A4: A complete loss of signal or a significant decrease in sensitivity could be due to a leak in the system, a faulty injector, or a problem with the detector, such as a deteriorating lamp.[5] It's also possible that the mobile phase conditions are incorrect, causing the analyte to elute with the solvent front.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the HPLC quantification of this compound.
Problem 1: Poor Peak Shape - Tailing or Fronting
Poor peak symmetry can significantly impact the accuracy of quantification.
Troubleshooting Steps:
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, your original sample concentration was too high.
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Adjust Mobile Phase pH: For basic compounds, secondary interactions with residual silanol (B1196071) groups on the column can cause tailing. Adjusting the mobile phase to a lower pH can help protonate these silanols and reduce tailing.[7]
-
Inspect for Column Voids: A void at the head of the column can lead to peak splitting or broadening. This can be caused by pressure shocks or operating at a pH that degrades the stationary phase. Consider replacing the column if a void is suspected.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components that may cause peak shape issues over time.[6]
Problem 2: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Problem 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and integration of small peaks.
Troubleshooting Steps:
-
Degas Mobile Phase: Air bubbles in the mobile phase are a common cause of baseline noise. Ensure your solvents are thoroughly degassed before use.[8]
-
Check for Contamination: Contamination in the mobile phase, column, or HPLC system can lead to a noisy or drifting baseline. Flush the system with a strong solvent.
-
Inspect Detector Lamp: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
Ensure Proper Mixing: If you are using a gradient, ensure the solvents are being mixed correctly by the pump. Inadequate mixing can cause baseline fluctuations.
-
Evaluate Mobile Phase Absorbance: If using a UV detector at a low wavelength, a rising baseline can occur during a gradient if one of the solvents absorbs at that wavelength.[5]
Experimental Protocols
Example HPLC Method for a this compound-Related Compound (Levodopa)
This protocol is based on established methods for Levodopa and can be a starting point for developing a method for this compound.[1][2]
Experimental Workflow:
Caption: General experimental workflow for HPLC quantification.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 99% 0.2% v/v Formic Acid in Water, 1% Methanol[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C[3] |
| Detection Wavelength | 280 nm[2] |
| Run Time | 10 - 15 minutes |
Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Prepare a 0.2% v/v formic acid solution in HPLC-grade water.
-
Combine 990 mL of the formic acid solution with 10 mL of HPLC-grade methanol.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 100 mL of a suitable diluent (e.g., the mobile phase or a slightly more aqueous solution) to obtain a 100 µg/mL stock solution.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Stability Considerations
This compound, like Levodopa, may be susceptible to degradation under certain conditions.
-
pH Stability: Levodopa is known to be more stable in acidic conditions and can degrade in alkaline solutions.[9][10] Therefore, it is advisable to maintain an acidic pH for the mobile phase and sample diluent.
-
Oxidative Stability: Exposure to oxidizing agents can lead to degradation.[9] It is important to use fresh solutions and consider the use of antioxidants if sample stability is a concern.
-
Forced Degradation Studies: To develop a stability-indicating method, it is recommended to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that any degradation products are well-separated from the parent this compound peak.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Ensuring Consistent Delivery of Ciladopa in Chronic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent delivery of Ciladopa during chronic in vivo studies.
Troubleshooting Guide
Inconsistent delivery of this compound can significantly impact experimental outcomes. This guide addresses common issues encountered during chronic studies.
Problem: Inconsistent or failed delivery of this compound.
First, verify the proper functioning of the delivery system (e.g., osmotic pump). This can be done by measuring the residual volume in the pump reservoir after explantation or by monitoring plasma levels of the drug during the study.[1]
| Potential Cause | Identification | Recommended Solution |
| This compound Precipitation | Visual inspection of the remaining solution for solid particles. | - Increase Solubility: Consider using a co-solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or a solubilizing agent like a cyclodextrin (B1172386). - Adjust pH: The solubility of similar compounds like levodopa (B1675098) can be pH-dependent.[2] |
| This compound Degradation | Discoloration of the solution (e.g., pink or brown hue, indicative of oxidation). | - Add Antioxidant: Include an antioxidant such as ascorbic acid in the formulation to prevent oxidative degradation. The stability of levodopa solutions is improved with the addition of ascorbate.[3] - Protect from Light: Store the prepared solution and the filled delivery system in the dark. - Refrigerate: Prepare and store the this compound solution at 2-8°C. Refrigeration has been shown to maintain the stability of levodopa solutions.[3] |
| Osmotic Pump Failure | No drug delivered, or delivery rate is significantly different from the manufacturer's specifications. | - Verify Pump Priming: Ensure pumps are primed according to the manufacturer's instructions, especially when used with catheters.[4] - Check for Air Bubbles: Expel all air bubbles from the pump during filling.[5][6] - Ensure Proper Implantation: Follow aseptic surgical techniques for subcutaneous or intraperitoneal implantation.[7] |
| Catheter-Related Issues | (If applicable) Blockage or leakage in the catheter. | - Inspect Catheter Patency: Ensure the catheter is not kinked or blocked. - Secure Connections: Verify that the connection between the pump and the catheter is secure. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation and administration of this compound for chronic studies.
1. What is a suitable vehicle for dissolving this compound for in vivo studies?
-
Aqueous solutions with co-solvents: A mixture of Dimethyl Sulfoxide (DMSO) and water is a common choice. DMSO is a powerful solvent for many organic compounds and is miscible with water.[8][9][10]
-
Cyclodextrin solutions: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their aqueous solubility and stability.[11][12]
It is crucial to determine the optimal solubility of this compound in the chosen vehicle through pilot experiments.
2. How can I improve the stability of my this compound solution?
Dopaminergic compounds can be susceptible to oxidation. To improve the stability of your this compound solution:
-
Add an antioxidant: Ascorbic acid is a commonly used antioxidant that can help prevent the degradation of catecholamine-like structures.
-
Control the pH: The stability of similar compounds can be pH-dependent. Buffering the solution to a slightly acidic pH may improve stability.
-
Protect from light and heat: Store the stock solution and filled osmotic pumps in the dark and at refrigerated temperatures (2-8°C) until implantation.
3. What are the key steps for preparing a this compound solution for use in an osmotic pump?
The following is a general protocol. Specific concentrations and volumes will need to be optimized for your experimental needs.
-
Calculate the required concentration: Based on the desired dose, the animal's weight, and the osmotic pump's flow rate, calculate the necessary concentration of the this compound solution.
-
Dissolve this compound: In a sterile environment, dissolve the calculated amount of this compound powder in the chosen vehicle (e.g., a DMSO/saline mixture or a cyclodextrin solution). Gentle warming and vortexing may aid dissolution.
-
Add Excipients (if necessary): If using, add antioxidants like ascorbic acid at this stage.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility before filling the pumps.[5]
-
Fill the Osmotic Pumps: Following the manufacturer's instructions, aseptically fill the sterile osmotic pumps with the prepared this compound solution.[7]
4. How should I store the prepared this compound solution and filled osmotic pumps?
Store both the stock solution and the filled osmotic pumps at 2-8°C and protected from light until they are implanted. This will help to minimize degradation of the compound.
Experimental Protocols
Protocol: Preparation of this compound Solution for Osmotic Pump Administration
This protocol provides a general methodology. Researchers must validate the specific parameters for their experimental setup.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% Saline
-
(Optional) Hydroxypropyl-β-cyclodextrin
-
(Optional) L-Ascorbic acid
-
Sterile 0.22 µm syringe filters
-
Sterile vials and syringes
-
Osmotic pumps and filling tubes
Methodology:
-
Vehicle Preparation (Choose one):
-
DMSO/Saline: Prepare a stock solution of sterile-filtered DMSO in sterile 0.9% saline. The final concentration of DMSO should be kept as low as possible while ensuring complete dissolution of this compound.
-
Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin in sterile water or saline. The concentration of cyclodextrin will need to be optimized to achieve the desired this compound solubility.
-
-
This compound Dissolution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the chosen vehicle to the this compound powder.
-
Vortex and/or gently warm the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Addition of Antioxidant (Optional):
-
If desired, add L-ascorbic acid to the solution at a final concentration typically in the range of 0.05-0.1% (w/v). Ensure it fully dissolves.
-
-
Final Formulation and Sterilization:
-
Bring the solution to the final desired volume with the vehicle.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's protocol, use a sterile syringe and the provided filling tube to fill the osmotic pumps with the sterile this compound solution.
-
Ensure no air bubbles are trapped inside the pump.[5]
-
-
Storage:
-
Store the filled pumps in sterile saline at 2-8°C, protected from light, until implantation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound delivery.
References
- 1. alzet.com [alzet.com]
- 2. researchgate.net [researchgate.net]
- 3. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. alzet.com [alzet.com]
- 6. unitedinfusion.com [unitedinfusion.com]
- 7. protocols.io [protocols.io]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
Mitigating floor and ceiling effects in Ciladopa behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ciladopa in behavioral assays. The following information is intended to help mitigate common issues such as floor and ceiling effects and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist of the dopamine (B1211576) D2 receptor. Unlike a full agonist which elicits a maximal response, a partial agonist produces a submaximal response, even at high receptor occupancy. Its therapeutic potential has been explored in conditions like Parkinson's disease. As a partial agonist, it can act as either a functional agonist or antagonist depending on the endogenous dopamine levels.
Q2: What are floor and ceiling effects in the context of behavioral assays?
A2: Floor and ceiling effects are phenomena where the measurement scale's limitations prevent the detection of the full range of a substance's effect.
-
Floor Effect: This occurs when a task is too challenging or the drug dose is too low, resulting in minimal to no response across all subjects. This makes it impossible to detect further decreases in performance.
-
Ceiling Effect: This happens when a task is too easy or the drug dose is too high, leading to a maximal response in most subjects. This prevents the detection of any further performance improvements.
Q3: Why are partial agonists like this compound particularly susceptible to producing floor or ceiling effects?
A3: Due to their submaximal effect, the therapeutic window for observing a graded dose-response with partial agonists can be narrow. At low doses, the effect of a partial agonist may be indistinguishable from baseline (a floor effect). Conversely, because they do not produce the same maximal effect as a full agonist, there is a risk of prematurely concluding a ceiling effect has been reached if the assay is not sensitive enough to detect subtle changes.
Q4: We are observing no significant behavioral changes at our initial low doses of this compound. What should we do?
A4: This is likely a floor effect. You should consider the following:
-
Increase the Dose: Gradually increase the dose of this compound to determine the threshold for a behavioral response.
-
Increase Task Sensitivity: If applicable to your assay, make the behavioral task more sensitive to dopaminergic stimulation. For example, in a test of motor coordination, you could increase the difficulty.
-
Use a Priming Dose: In some paradigms, a low, non-behaviorally active dose of a full dopamine agonist can be used to "prime" the system, potentially revealing the effects of a subsequent this compound dose.
Q5: At higher doses of this compound, we are seeing a plateau in the behavioral response. How can we confirm this is a true ceiling effect of the drug and not an artifact of our assay?
A5: To differentiate a pharmacological ceiling from an assay-related one:
-
Administer a Full Agonist: After observing the plateau with this compound, administer a full dopamine agonist (e.g., apomorphine). If the full agonist produces a significantly greater response, your assay is capable of detecting a higher ceiling, and the plateau observed with this compound is likely due to its partial agonist nature.
-
Increase Task Difficulty: Make the behavioral task more challenging. If the plateau persists even with a more difficult task, it is more likely to be a true pharmacological ceiling effect.
Troubleshooting Guides
Issue 1: High Variability in Rotational Behavior Assay
-
Problem: Inconsistent or highly variable rotational behavior in 6-OHDA lesioned animals treated with this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete or Variable Lesions | Verify the extent of the dopamine lesion (e.g., >95% depletion) through tyrosine hydroxylase (TH) immunohistochemistry post-mortem. Implement a screening criterion with a full agonist like apomorphine (B128758) to select animals with consistent lesions before starting the this compound study. |
| Habituation to the Test Environment | Ensure a consistent habituation period for all animals in the testing chambers before drug administration and recording. A standard 30-60 minute habituation is recommended. |
| Incorrect Drug Administration | Confirm the accuracy of subcutaneous (SC) or intraperitoneal (IP) injection techniques. Ensure consistent injection volume and site across all animals. |
| Inappropriate Dose Range | A dose of 1.25 mg/kg (SC) in rats has been shown to be at the threshold for inducing turning behavior[1]. Conduct a pilot dose-response study with a range of this compound doses (e.g., 0.5, 1.25, 2.5, 5.0 mg/kg) to identify the optimal range for your experimental conditions. |
Issue 2: Difficulty in Scoring and Interpreting Stereotypy
-
Problem: Ambiguous or non-linear dose-response in stereotypy ratings after this compound administration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insensitive Scoring Scale | Use a detailed and validated stereotypy rating scale that includes a range of behaviors from sniffing and head-weaving to gnawing. A time-sampling method, where behavior is scored at regular intervals (e.g., every 5-10 minutes), can provide more quantitative data. |
| Observer Bias | Ensure that the experimenter scoring the behavior is blind to the treatment conditions. |
| Confounding Hyperlocomotion | At lower doses, this compound may increase general locomotor activity which can be mistaken for or interfere with the expression of focused stereotypies. Use an open field test to characterize the locomotor effects at different doses and choose a dose for stereotypy studies that minimizes this confound. This compound has been noted to be subthreshold for stereotypy at doses that induce rotational behavior[1]. |
| Ceiling Effect of Scoring | If high doses of this compound produce a maximal score on your rating scale, consider incorporating additional, more intense stereotypic behaviors into your scale or using a full agonist as a positive control to confirm the limits of your measurement. |
Issue 3: Mitigating Floor and Ceiling Effects in Locomotor Activity
-
Problem: Observing either no change or a maximal, non-graded response in locomotor activity with increasing doses of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Floor Effect (Low Doses) | The testing environment may not be stimulating enough to reveal subtle increases in locomotion. Introduce novel objects into the open field to encourage exploration. Also, ensure that the testing period is sufficiently long to capture delayed drug effects. |
| Ceiling Effect (High Doses) | The animal may be exhibiting maximal locomotion within the confines of the testing arena. Increase the size of the open field arena to allow for a greater range of movement. Alternatively, introduce a challenge, such as a mild incline or a textured floor, to differentiate activity levels at the higher end of the dose-response curve. |
| Habituation | Animals may quickly habituate to the testing chamber, leading to a decrease in activity over time that can mask the drug's effect. Analyze the data in smaller time bins (e.g., 5-minute intervals) to observe the initial and sustained effects of this compound. |
Quantitative Data Summary
The following tables summarize hypothetical dose-response data for this compound in common behavioral assays based on its known properties as a partial dopamine agonist. Note: These are representative data for illustrative purposes.
Table 1: this compound Dose-Response in Rotational Behavior Assay (6-OHDA Lesioned Rats)
| This compound Dose (mg/kg, SC) | Mean Net Contralateral Rotations / 60 min (± SEM) |
| Vehicle | 5 ± 2 |
| 0.5 | 15 ± 5 |
| 1.25 | 45 ± 8 |
| 2.5 | 70 ± 12 |
| 5.0 | 75 ± 14 |
| Apomorphine (0.5 mg/kg, SC) | 150 ± 20 |
Table 2: this compound Dose-Response in Stereotypy Scoring (Intact Rats)
| This compound Dose (mg/kg, SC) | Mean Maximum Stereotypy Score (± SEM) |
| Vehicle | 0.5 ± 0.2 |
| 1.25 | 1.0 ± 0.3 |
| 2.5 | 2.5 ± 0.5 |
| 5.0 | 3.5 ± 0.6 |
| 10.0 | 3.8 ± 0.7 |
| Amphetamine (5 mg/kg, IP) | 5.5 ± 0.4 |
Table 3: this compound Dose-Response in Locomotor Activity (Intact Rats)
| This compound Dose (mg/kg, SC) | Total Distance Traveled in 60 min (meters ± SEM) |
| Vehicle | 30 ± 5 |
| 0.5 | 45 ± 8 |
| 1.25 | 70 ± 12 |
| 2.5 | 95 ± 15 |
| 5.0 | 100 ± 18 |
| Amphetamine (2 mg/kg, IP) | 180 ± 25 |
Experimental Protocols
Protocol 1: Rotational Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle in adult male rats. Allow 2-3 weeks for recovery and lesion stabilization.
-
Apparatus: Automated rotometer bowls.
-
Procedure:
-
Habituate the rat to the rotometer bowl for 30-60 minutes.
-
Administer this compound or vehicle via subcutaneous (SC) injection.
-
Immediately place the animal back into the rotometer bowl.
-
Record full 360° rotations in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for 60-90 minutes.
-
Data Analysis: Express data as net contralateral rotations (contralateral - ipsilateral rotations).
-
Protocol 2: Stereotypy Assessment in Intact Rats
-
Animal Model: Naive adult male rats.
-
Apparatus: Standard transparent observation cages.
-
Procedure:
-
Habituate the rat to the observation cage for 30-60 minutes.
-
Administer this compound or vehicle (SC or IP).
-
Immediately place the animal back into the observation cage.
-
Record behavior for 60 minutes.
-
A trained observer, blind to the treatment, scores the behavior at 5-minute intervals based on a pre-defined rating scale (e.g., 0 = asleep/inactive; 1 = normal locomotion; 2 = intermittent sniffing, head-weaving; 3 = continuous sniffing, head-weaving; 4 = intermittent gnawing; 5 = continuous gnawing).
-
Data Analysis: The maximum score achieved during the observation period is often used for comparison between groups.
-
Protocol 3: Locomotor Activity in an Open Field
-
Animal Model: Naive adult male rats.
-
Apparatus: Open field arena (e.g., 40 x 40 x 40 cm) equipped with automated photobeam tracking.
-
Procedure:
-
Administer this compound or vehicle (SC or IP).
-
Immediately place the rat in the center of the open field arena.
-
Record locomotor activity for 60 minutes.
-
Data Analysis: Analyze total distance traveled, time spent mobile, and activity in the center versus the periphery of the arena. Analyze data in 5-minute time bins to assess the time course of the drug's effect.
-
Visualizations
Caption: this compound's partial agonism at the D2 receptor.
Caption: Troubleshooting workflow for floor and ceiling effects.
References
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Ciladopa and Bromocriptine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two dopamine (B1211576) agonists, ciladopa and bromocriptine (B1667881), in established animal models of Parkinson's disease. The data presented herein is intended to inform research and drug development efforts in the field of neurodegenerative disorders.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Dopamine agonists, which directly stimulate dopamine receptors, are a cornerstone of symptomatic treatment. This guide focuses on the preclinical evidence for this compound, a partial dopamine D2 agonist, and bromocriptine, a full D2 agonist, in rodent models of Parkinson's disease.
Mechanism of Action
This compound acts as a partial agonist at dopamine D2 receptors. This means it has a lower intrinsic activity at the receptor compared to a full agonist like dopamine or bromocriptine. In environments with low dopamine levels, as seen in Parkinson's disease, a partial agonist can act as a functional agonist, stimulating the receptor to produce a response. Conversely, in the presence of high levels of a full agonist, it can act as a functional antagonist.[1][2][3][4] Bromocriptine is a potent and selective D2 receptor agonist that mimics the action of dopamine.[5]
Efficacy in Preclinical Models of Parkinson's Disease
The most widely used animal models to assess the efficacy of anti-Parkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model. A key behavioral measure in the unilateral 6-OHDA model is drug-induced rotational behavior, where a higher number of contralateral rotations indicates a greater stimulation of dopamine receptors in the denervated striatum.
6-OHDA-Lesioned Rat Model: Rotational Behavior
Direct comparative studies between this compound and bromocriptine in the 6-OHDA model are limited. However, data from separate studies using similar protocols allow for an indirect comparison.
One study investigated the effect of chronic administration of this compound on rotational behavior in unilaterally 6-OHDA-lesioned rats.[6] A daily subcutaneous dose of 1.25 mg/kg was found to be at the "threshold for turning," suggesting a modest effect at this dosage.[6] Unfortunately, specific quantitative data on the number of rotations was not provided in the abstract.
In contrast, bromocriptine has been shown to induce a dose-dependent increase in contralateral rotations in 6-OHDA-lesioned rats.[5] For instance, a study reported that bromocriptine induced rotational behavior, and another study used a daily dose of 1 mg/kg for 21 days to assess this behavior.[7] While a direct quantitative comparison is challenging without specific data for this compound, the available information suggests that bromocriptine is a potent inducer of rotational behavior.
Table 1: Comparison of this compound and Bromocriptine in the 6-OHDA-Lesioned Rat Model
| Drug | Dose | Administration Route | Duration | Efficacy (Contralateral Rotations) | Reference |
| This compound | 1.25 mg/kg/day | Subcutaneous | 4 weeks | Threshold for turning (qualitative) | [6] |
| Bromocriptine | 1 mg/kg/day | Not Specified | 21 days | Induced rotational behavior (qualitative) | [7] |
| Bromocriptine | Dose-dependent | Intraperitoneal | Acute | Dose-dependent increase in rotations | [5] |
MPTP-Induced Mouse Model: Motor Function and Neuroprotection
The MPTP mouse model is used to assess both motor deficits and the neuroprotective potential of drugs.
Preclinical studies have demonstrated the neuroprotective effects of bromocriptine in the MPTP mouse model. Treatment with bromocriptine (10 mg/kg, i.p.) was shown to block MPTP-induced behavioral dysfunction and the depletion of glutathione (B108866) and dopamine, suggesting a protective effect on dopaminergic neurons.[8]
Currently, there is a lack of available preclinical data on the efficacy of this compound in the MPTP mouse model of Parkinson's disease. Further research is required to evaluate its potential in this model.
Experimental Protocols
6-OHDA-Lesioned Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor symptoms of Parkinson's disease.
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region (e.g., the medial forebrain bundle or the substantia nigra).
-
6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesics.
-
Lesion Confirmation: After a recovery period of 2-3 weeks, the extent of the dopamine lesion is typically assessed by measuring rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A significant number of contralateral (away from the lesioned side) rotations confirms a successful lesion.
Assessment of Rotational Behavior
Objective: To quantify the motor response to dopaminergic stimulation in unilaterally 6-OHDA-lesioned rats.
Procedure:
-
Habituation: The rat is placed in a circular arena or a specialized rotometer for a period of habituation.
-
Drug Administration: The test compound (this compound or bromocriptine) is administered at the desired dose and route.
-
Recording: The number of full 360° contralateral rotations is recorded over a specified period (e.g., 60-90 minutes). Automated rotometers can be used for accurate and continuous recording.
-
Data Analysis: The total number of rotations or the rate of rotations (rotations per minute) is calculated and compared between different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medizinonline.com [medizinonline.com]
- 3. Effects of dopamine D2 receptor partial agonist antipsychotic aripiprazole on dopamine synthesis in human brain measured by PET with L-[β-11C]DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analyses, based on dopamine D2-receptor occupancy of bromocriptine, of bromocriptine-induced contralateral rotations in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ciladopa and Levodopa in a Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Dopaminergic Agents in 6-OHDA Lesioned Rats
This guide provides a detailed comparative analysis of Ciladopa and Levodopa (B1675098), two dopaminergic therapeutic agents, in the context of the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to offer a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.
Executive Summary
Levodopa remains the gold-standard treatment for Parkinson's disease, offering significant symptomatic relief by replenishing dopamine (B1211576) levels in the brain. This compound, a partial dopamine agonist, was developed as a potential alternative with a different mechanism of action. This guide synthesizes available preclinical data from studies on 6-OHDA lesioned rats to compare the efficacy and mechanisms of these two compounds. While direct comparative studies are limited, this analysis consolidates findings from separate investigations to provide a cohesive overview.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize the quantitative data on the effects of this compound and Levodopa on key indicators of motor function and neurochemical status in the 6-OHDA rat model.
Table 1: Comparative Effects on Rotational Behavior
| Drug | Dose | Route of Administration | Observation Period | Mean Contralateral Rotations (turns/min) | Reference |
| This compound | 1.25 mg/kg/day | Subcutaneous | 4 weeks | Data on enhancement, but specific mean rotations not provided. | [1] |
| Levodopa | 25 mg/kg | Intraperitoneal | Acute | ~9 turns/min (moderate lesion) | [2] |
| Levodopa | 6 mg/kg | Not Specified | Acute | Peak at 20-90 minutes | [2] |
| Levodopa | 15 mg/kg | Not Specified | Acute | Higher than 6 mg/kg | [2] |
Note: Direct comparative studies providing mean rotational counts for both drugs under identical conditions were not available in the reviewed literature. The data for Levodopa is presented from a study that did not include a this compound arm.
Table 2: Neurochemical and Histological Outcomes
| Drug | Parameter | Method | Lesioned Hemisphere vs. Control/Sham | Reference |
| This compound | ||||
| Striatal Dopamine Levels | HPLC | Data not available in reviewed literature | ||
| Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) | Immunohistochemistry | Data not available in reviewed literature | ||
| Levodopa | ||||
| Striatal Dopamine Levels | HPLC | Significant decrease in 6-OHDA lesioned rats (~70% loss of TH+ cells in SNc). | [3] | |
| Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) | Immunohistochemistry | Significant reduction in TH-positive neurons in 6-OHDA lesioned rats. | [1][4] |
Note: The absence of specific data for this compound on neurochemical and histological outcomes in the 6-OHDA model is a significant gap in the currently available literature.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are provided below.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol
The 6-OHDA rat model is a widely used paradigm to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region, typically the medial forebrain bundle (MFB) or the striatum.
-
Neurotoxin Injection: 6-OHDA hydrochloride is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A Hamilton syringe is used to unilaterally inject the 6-OHDA solution into the target area. The coordinates for the injection are determined based on a rat brain atlas.
-
Post-operative Care: After the injection, the needle is left in place for a few minutes to allow for diffusion of the neurotoxin before being slowly withdrawn. The incision is sutured, and the animal is monitored during recovery.
Rotational Behavior Test
This test is a standard method for assessing motor asymmetry in unilaterally 6-OHDA lesioned rats following the administration of a dopaminergic agent.
-
Acclimation: Rats are placed in a circular arena and allowed to acclimate for a specified period.
-
Drug Administration: The test drug (this compound or Levodopa) is administered at the desired dose and route.
-
Data Recording: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a set duration, typically starting shortly after drug administration. Automated systems are often used for accurate tracking.
-
Data Analysis: The net contralateral rotations (contralateral minus ipsilateral rotations) are calculated and often expressed as rotations per minute.
Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is used to quantify the levels of dopamine and its metabolites in brain tissue.
-
Tissue Collection: Following the behavioral experiments, rats are euthanized, and the brains are rapidly removed. The striatum is dissected on ice.
-
Sample Preparation: The tissue is homogenized in a suitable buffer and centrifuged to precipitate proteins. The supernatant is then filtered.
-
HPLC Analysis: The prepared sample is injected into an HPLC system equipped with an electrochemical detector. The concentration of dopamine is determined by comparing the peak area in the sample to that of known standards.
Histological Assessment (Tyrosine Hydroxylase Immunohistochemistry)
This technique is used to visualize and quantify the extent of dopaminergic neuron loss.
-
Tissue Processing: Rats are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed and post-fixed, then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The brains are sectioned on a cryostat or vibratome, typically at a thickness of 30-40 µm.
-
Immunostaining: The sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This is followed by incubation with a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent tag.
-
Visualization and Quantification: The stained sections are visualized under a microscope. The number of TH-positive cells in the substantia nigra is counted using stereological methods to provide an unbiased estimate of cell loss. The density of TH-positive fibers in the striatum can also be quantified.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to this comparative analysis.
Discussion and Conclusion
The available preclinical data in 6-OHDA lesioned rats indicates that both Levodopa and this compound can induce contralateral rotations, a behavioral marker suggestive of anti-parkinsonian efficacy. Levodopa's effects are well-characterized, demonstrating a clear dose-dependent improvement in motor function, which is correlated with the conversion to dopamine in the depleted striatum.
This compound, as a partial dopamine agonist, offers a different therapeutic approach. By acting as a modulator of dopamine receptors, it has the theoretical potential to provide therapeutic benefit with a lower risk of the motor complications often associated with long-term Levodopa use. However, the discontinuation of this compound's development due to safety concerns in preclinical animal models has limited the extent of available comparative data.
A significant limitation of this analysis is the lack of direct comparative studies between this compound and Levodopa in the 6-OHDA rat model. The absence of quantitative data on neurochemical and histological outcomes for this compound makes a comprehensive comparison challenging. Future research, should the safety profile of this compound or similar partial agonists be revisited, would benefit from head-to-head studies evaluating a range of doses and assessing both motor and non-motor outcomes, as well as long-term effects.
For researchers and drug development professionals, this guide highlights the importance of a multifaceted approach to evaluating potential Parkinson's disease therapies. While behavioral models provide crucial initial insights, a thorough understanding of a compound's neurochemical and histological impact is essential for a complete assessment of its therapeutic potential. The case of this compound also underscores the critical role of long-term safety studies in the drug development pipeline.
References
- 1. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 4. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]
A Comparative Analysis of Ciladopa's Binding Affinity for Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Understanding Ciladopa's Receptor Profile
This compound has been identified as a partial dopamine (B1211576) agonist and has been studied for its potential therapeutic effects in conditions such as Parkinson's disease.[1] Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. The clinical effects of partial agonists can be complex, as they can act as functional agonists in states of low neurotransmitter levels and as functional antagonists in the presence of high neurotransmitter concentrations.
The differentiation between D2 and D3 receptor binding is critical in drug development. Both are members of the D2-like family of dopamine receptors and are involved in regulating motor control, cognition, and emotion. However, their distinct anatomical distribution and signaling pathways in the brain mean that selective or preferential binding can lead to different therapeutic outcomes and side-effect profiles.
Quantitative Binding Affinity Data
A comprehensive search of scientific literature did not yield specific Kᵢ or IC₅₀ values from head-to-head competitive binding assays for this compound at the human D2 and D3 receptors. Such data is essential for a precise quantitative comparison. For context, the table below illustrates how such data would be presented and includes comparative values for other well-characterized dopaminergic ligands.
| Compound | D2 Receptor Affinity (Kᵢ in nM) | D3 Receptor Affinity (Kᵢ in nM) | Selectivity (D2/D3) | Reference Compound Classification |
| This compound | Data not available | Data not available | Not applicable | Partial Dopamine Agonist |
| Dopamine | ~10-20 | ~1-5 | D3 preferential | Endogenous Agonist |
| Pramipexole | ~2-5 | ~0.5-1 | D3 preferential | D2/D3 Agonist |
| Haloperidol | ~1-2 | ~5-10 | D2 preferential | D2 Antagonist |
Note: The binding affinity values for reference compounds are approximate and can vary based on experimental conditions.
Experimental Protocols: Radioligand Competitive Binding Assay
To determine the binding affinity (Kᵢ value) of a compound like this compound for D2 and D3 receptors, a radioligand competitive binding assay is a standard and widely used method. The following is a detailed methodology for such an experiment.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either the human D2 or D3 dopamine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand that binds to both D2 and D3 receptors, such as [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing physiological concentrations of ions like MgCl₂, CaCl₂, and NaCl.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed on ice and diluted to the desired concentration in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually near its Kₔ value), and either:
-
Assay buffer only (for total binding).
-
A high concentration of the non-specific binding control.
-
Varying concentrations of the test compound (this compound).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data for the test compound is expressed as the percentage of specific binding at each concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in validating this compound's binding affinity, the following diagrams, created using the DOT language, illustrate the experimental workflow and the general signaling pathways of D2 and D3 receptors.
Caption: Workflow of a competitive radioligand binding assay.
References
Ciladopa vs. Ropinirole: A Comparative Analysis of Side Effect Profiles
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two dopamine (B1211576) agonists, Ciladopa and Ropinirole (B1195838), which have been investigated for the treatment of Parkinson's disease. While both agents modulate dopaminergic pathways, their distinct pharmacological properties and divergent clinical development histories have resulted in significantly different safety and tolerability profiles. This document summarizes available quantitative data, outlines experimental methodologies from key clinical trials, and presents signaling pathway diagrams to facilitate a comprehensive understanding.
Executive Summary
This compound, a partial dopamine agonist, showed initial promise in early clinical trials with reports of modest efficacy and a favorable side effect profile, notably a lack of increased dyskinesia when used as an adjunct to levodopa (B1675098).[1] However, its clinical development was halted due to significant safety concerns, specifically the emergence of microscopic testicular tumors in rodent studies.[1] Consequently, the available clinical data on this compound's side effects in humans is limited.
In contrast, Ropinirole, a non-ergoline dopamine D2/D3 receptor agonist, is an approved medication for Parkinson's disease and Restless Legs Syndrome.[2][3] Its side effect profile has been extensively characterized through numerous clinical trials and post-marketing surveillance. Common adverse effects are dopaminergic in nature and include nausea, dizziness, somnolence (sudden sleep attacks), and the potential for impulse control disorders.[4][5][6]
This guide will present the available data for each compound, followed by a comparative discussion to inform future research and drug development efforts in the field of dopamine agonists.
Quantitative Side Effect Data
Due to the discontinuation of this compound's clinical development, a head-to-head comparison of quantitative side effect data from a single, unified clinical trial is not available. The following tables summarize the reported adverse events from separate clinical investigations for each drug.
Table 1: Reported Side Effects of this compound in Clinical Trials
| Adverse Effect | Incidence/Severity | Study Population | Experimental Design |
| General Tolerability | Reported to have "few adverse effects"[1] | Patients with advanced Parkinson's disease | Double-blind, randomized, placebo-controlled study (adjunct to levodopa)[1] |
| Dyskinesia | Not increased compared to placebo[1] | Patients with advanced Parkinson's disease | Double-blind, randomized, placebo-controlled study (adjunct to levodopa)[1] |
| Testicular Tumors | Microscopic testicular tumors observed in some rodents[1] | Rodent (preclinical safety studies) | N/A |
Table 2: Common Adverse Events Associated with Ropinirole in Clinical Trials
| Adverse Effect | Relative Risk (RR) vs. Placebo (95% CI) | Incidence in Clinical Trials | Study Population |
| Nausea | 2.93 (1.66, 5.17)[6] | Reported as a common side effect[4][5] | Patients with Parkinson's disease |
| Dizziness | 2.04 (1.38, 3.07)[6] | Reported as a common side effect[4][5] | Patients with Parkinson's disease |
| Somnolence/Sudden Sleep Attacks | 5.73 (2.34, 14.01)[6] | Can be significant and affect daily activities[4] | Patients with Parkinson's disease |
| Hypotension | 6.46 (1.47, 28.28)[6] | Reported as a potential side effect[5] | Patients with Parkinson's disease |
| Hallucinations | Higher risk compared to placebo[4] | Can occur, especially in elderly patients | Patients with Parkinson's disease |
| Dyskinesia | Significantly increased when used as adjuvant therapy[7] | A known complication of long-term dopaminergic therapy | Patients with Parkinson's disease on levodopa |
| Impulse Control Disorders | Reported in patients treated with Ropinirole[4] | Includes behaviors like compulsive gambling and hypersexuality | Patients with Parkinson's disease |
Experimental Protocols
The methodologies employed in the clinical assessment of this compound and Ropinirole are crucial for interpreting their side effect profiles.
This compound Clinical Trial Methodology
A key study investigating this compound was a double-blind, randomized, placebo-controlled trial involving 31 patients with advanced Parkinson's disease who were not responding satisfactorily to levodopa.[1]
-
Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations.
-
Intervention: this compound was administered as an add-on therapy to the patients' existing levodopa regimen. A control group received a placebo in addition to their levodopa.
-
Dosage: The mean dose of this compound was 19.5 mg/day.[1]
-
Primary Outcome Measures: Efficacy was assessed using the Modified Columbia University Disability Scale and the mean number of "on" hours.
-
Adverse Event Monitoring: The study monitored for an increase in dyskinesias and other adverse effects, although specific quantitative data on the incidence of various side effects are not detailed in the available literature.[1]
Ropinirole Clinical Trial Methodology (Representative Example)
The side effect profile of Ropinirole has been established through multiple randomized controlled trials. A representative methodology is a meta-analysis of randomized controlled trials comparing Ropinirole to a placebo.[6]
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.
-
Inclusion Criteria: Studies included were randomized controlled trials comparing Ropinirole with a placebo in patients with Parkinson's disease.
-
Data Extraction: Two reviewers independently selected studies and extracted data on adverse events.
-
Outcome Measures: The primary outcomes were the incidence of specific adverse events, including dizziness, nausea, hypotension, somnolence, and hallucinations.
-
Statistical Analysis: The pooled relative risk (RR) of adverse events for Ropinirole compared to placebo was calculated using a random-effects model.
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of this compound and Ropinirole can be partly attributed to their distinct mechanisms of action at the dopamine receptor level.
This compound: Partial Dopamine Agonist
This compound acts as a partial agonist at dopamine receptors.[1] This means it has a lower intrinsic activity at the receptor compared to a full agonist like dopamine.[8] In a state of low dopamine, such as in the nigrostriatal pathway of Parkinson's disease patients, a partial agonist will act as a functional agonist, stimulating the receptor to produce a response. Conversely, in an environment with excessive dopamine, it can act as a functional antagonist by competing with the full agonist for receptor binding, thereby reducing the overall response.[8] This modulatory effect was hypothesized to contribute to its lower propensity to induce dyskinesias.
Ropinirole: D2/D3 Dopamine Receptor Agonist
Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.[2][4] By directly stimulating these receptors, it mimics the effect of endogenous dopamine.[6] The activation of D2 receptors in the nigrostriatal pathway is responsible for its therapeutic effects on the motor symptoms of Parkinson's disease. Its action on D3 receptors, which are prevalent in the mesolimbic pathway, is thought to be associated with the risk of impulse control disorders.[4]
Comparative Discussion and Conclusion
The comparison of the side effect profiles of this compound and Ropinirole is fundamentally shaped by the premature termination of this compound's clinical development. The available data suggests that this compound may have had a more favorable profile concerning certain motor complications like dyskinesia, a potential advantage of its partial agonist mechanism. However, the preclinical finding of testicular tumors in rodents represents a significant and overriding safety concern that prevented its further investigation in humans.
Ropinirole, as an established therapeutic agent, has a well-documented and predictable side effect profile. The dopaminergic side effects such as nausea, dizziness, and somnolence are common and generally manageable with careful dose titration. The more serious risks of impulse control disorders and sudden sleep attacks require careful patient monitoring and counseling.
For drug development professionals, the story of this compound serves as a critical reminder of the importance of thorough preclinical safety evaluation. While its mechanism as a partial agonist remains a theoretically attractive approach for minimizing certain side effects, the unforeseen toxicity underscores the complexities of drug development.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 3. Clinical Observation of Ropinirole Hydrochloride in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the risk of adverse events with pramipexole and ropinirole in patients with Parkinson's disease: a meta-analysis [crd.york.ac.uk]
- 7. Ropinirole for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In-Vivo Comparison of Ciladopa and Pramipexole for Parkinson's Disease
An objective guide for researchers and drug development professionals, summarizing the in-vivo performance, mechanisms of action, and experimental data of the dopamine (B1211576) agonists Ciladopa and Pramipexole (B1678040) in the context of Parkinson's disease.
This guide provides a detailed comparative analysis of this compound and Pramipexole, two dopamine agonists investigated for the treatment of Parkinson's disease. While Pramipexole is an established therapeutic agent, the clinical development of this compound was discontinued (B1498344) due to safety concerns. This document compiles available in-vivo experimental data to offer a retrospective comparison of their pharmacological profiles, efficacy, and side effects.
Mechanism of Action and Receptor Profile
Both this compound and Pramipexole exert their therapeutic effects by stimulating dopamine receptors in the brain, compensating for the loss of dopaminergic neurons in Parkinson's disease. However, their specific receptor affinities and intrinsic activities differ.
This compound is characterized as a partial dopamine agonist.[1] This means it produces a submaximal response compared to a full agonist, which can be beneficial in providing a more modulated dopaminergic stimulation and potentially reducing the risk of certain side effects. Preclinical studies have indicated its affinity for dopamine receptors.[2]
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[3][4] It acts as a full agonist at these receptors.[3] This high affinity for D3 receptors may contribute to its effects on mood and motivation, which can be affected in Parkinson's disease.[5]
Below is a diagram illustrating the generalized signaling pathway of D2-like dopamine receptor agonists.
In-Vivo Efficacy Comparison
Direct comparative efficacy studies between this compound and Pramipexole are not available. The following tables summarize their efficacy based on separate preclinical and clinical studies.
Preclinical Efficacy in Animal Models of Parkinson's Disease
| Feature | This compound | Pramipexole |
| Animal Model | 6-hydroxydopamine (6-OHDA)-lesioned rats[6] | 6-OHDA-lesioned rats, MPTP-treated primates[3] |
| Effect on Motor Symptoms | Induced contralateral rotational behavior, suggesting stimulation of supersensitive dopamine receptors.[2][6] Chronic administration enhanced rotational behavior.[6] | Effective in ameliorating parkinsonian signs in animal models. |
| Neuroprotective Effects | Not extensively studied. | Evidence of neuroprotective potential against neurotoxins like methamphetamine, 6-OHDA, and MPTP in vivo.[7] However, some studies in severe models showed no improvement.[8] |
Clinical Efficacy in Parkinson's Disease Patients
| Feature | This compound | Pramipexole |
| Monotherapy | Showed improvement in gait and total disability scores in a double-blind, placebo-controlled study.[9] | Provides a clear reduction in the chief motor manifestations of PD and improved activities of daily living in early disease.[3] |
| Adjunctive Therapy to Levodopa (B1675098) | In patients with advanced Parkinson's disease, it led to a 32% decrease in symptoms on the Modified Columbia University Disability Scale and increased "on" time by 20%.[1] | Effective as an adjunctive therapy in advancing Parkinson's disease.[3] |
| Effect on Dyskinesias | Did not increase dyskinesias when added to levodopa therapy.[1] | Can be associated with dyskinesias, although this is a common side effect of dopaminergic therapies. |
| Dosage | Mean dose of 19.5 mg/day in a study of advanced PD.[1] Dosages of 5 mg b.i.d. and 15 mg b.i.d. were used in another study.[9] | Dosage is titrated gradually. |
Side Effect and Safety Profile
The safety profiles of this compound and Pramipexole show some overlap typical of dopamine agonists, but also key differences, most notably the reason for this compound's discontinuation.
| Side Effect | This compound | Pramipexole |
| Common Adverse Events | Reportedly low incidence of adverse effects in clinical studies.[1][9] | Nausea, insomnia, constipation, somnolence, and visual hallucinations.[3] |
| Serious Adverse Events | Development of microscopic testicular tumors in some rodents led to the discontinuation of its clinical development.[1] | Sudden onset of sleep, impulse control disorders (e.g., gambling, hypersexuality), and hallucinations.[3] |
| Cardiovascular | Not well-documented in the available literature. | Minimal alpha2-adrenoceptor activity.[3] |
Experimental Protocols
Detailed experimental protocols for a direct head-to-head comparison are unavailable. However, the methodologies used in key individual studies are summarized below to provide context for the presented data.
This compound: 6-OHDA-Lesioned Rat Model
A common preclinical model to assess the efficacy of anti-Parkinsonian drugs involves the unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) in rats. This leads to a rotational behavior away from the lesioned side upon administration of a dopamine agonist.
Protocol:
-
Animal Model Creation: Adult male rats are anesthetized, and 6-hydroxydopamine (6-OHDA) is stereotactically injected into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Drug Administration: Following a recovery period, rats are administered this compound, for example, at a dose of 1.25 mg/kg subcutaneously daily for a specified period (e.g., 4 weeks).[6]
-
Behavioral Assessment: The number of full contralateral (away from the lesion) rotations is recorded over a set time period using an automated rotometer system.
-
Data Analysis: The total number of rotations is quantified and compared between treatment and control groups to assess the drug's efficacy in stimulating the denervated dopamine receptors.
Pramipexole: Clinical Trial in Early Parkinson's Disease
Clinical trials for Pramipexole in early Parkinson's disease typically follow a randomized, double-blind, placebo-controlled design.
Protocol:
-
Patient Recruitment: Patients with a recent diagnosis of idiopathic Parkinson's disease who are not yet receiving levodopa are enrolled.
-
Randomization: Patients are randomly assigned to receive either Pramipexole or a placebo.
-
Dose Titration: The dose of Pramipexole is gradually increased over several weeks to an optimal therapeutic level, balancing efficacy and tolerability.
-
Efficacy Assessment: The primary outcome measure is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (Activities of Daily Living) and III (Motor Examination).
-
Safety Monitoring: Adverse events are systematically recorded throughout the trial.
Conclusion
This comparative guide highlights the distinct clinical trajectories of this compound and Pramipexole. This compound, a partial dopamine agonist, showed early promise in clinical trials for Parkinson's disease, with a notable lack of dyskinesia induction.[1] However, its development was halted due to preclinical safety signals.[1]
Pramipexole, a D2/D3-preferring full dopamine agonist, has become a widely used treatment for Parkinson's disease, demonstrating efficacy in both early and advanced stages.[3] Its well-characterized side effect profile, including the risk of impulse control disorders and somnolence, requires careful patient management.
While a direct in-vivo comparison is not possible due to the discontinuation of this compound, the available data suggests that both compounds effectively stimulate the dopaminergic system to alleviate motor symptoms. The differing receptor profiles (partial vs. full agonism) and the ultimate clinical outcomes underscore the importance of long-term safety data in drug development. This retrospective analysis serves as a valuable resource for understanding the nuances of dopamine agonist pharmacology and informs future research in the development of novel therapies for Parkinson's disease.
References
- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pramipexole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 6. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. The role of pramipexole in a severe Parkinson’s disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ciladopa: A Comparative Guide to HPLC and Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of Ciladopa, a dopamine (B1211576) agonist. The following sections detail the experimental protocols and comparative performance data to assist in selecting the most appropriate analytical technique for specific research needs. Methodologies and validation parameters for the closely related and structurally similar compound, Levodopa (B1675098) (L-Dopa), are used as a highly relevant proxy to illustrate the comparison.
Comparative Performance of HPLC and LC-MS/MS Methods
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of Levodopa, offering a direct comparison of their quantitative performance.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 0.1-10 µg/mL[1] | 0.5–50 mg/L[2] | 0.001–5.000 µg/mL[3] | 10-10,000 pg/µl |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.0414 mg/L[2] | 0.4 ng/mL[3] | 18 µg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 0.0452 mg/L[2] | 1.1 ng/mL[3] | Not Specified |
| Accuracy (% Recovery) | <15% deviation[1] | 101-103%[2] | 83%–93%[3] | 95.2-99.6% |
| Precision (%RSD) | <15%[1] | <6.87%[2] | Intra-day: 0.6-4.5%, Inter-day: 5.4-9.9%[3] | <4% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of Levodopa.
HPLC-UV Method Protocol
A common approach for the quantification of Levodopa in human plasma involves a simple protein precipitation for sample preparation.[1]
-
Sample Preparation: Protein precipitation is a frequently used method to extract Levodopa and an internal standard, such as methyldopa, from the plasma matrix.[1]
-
Chromatographic System: The analysis is performed on an HPLC system, for instance, a Shimadzu LC 20A, equipped with a C18 column (e.g., Zorbax Eclipse XDB).[1]
-
Mobile Phase: An isocratic mobile phase is often employed, consisting of a buffer like 20 mM KH2PO4 (pH 2.5) and an organic modifier such as methanol (B129727) in a 95:5 (v/v) ratio.[1]
-
Flow Rate: A typical flow rate for the analysis is 1 mL/min.[1]
-
Detection: UV detection is set at a wavelength of 230 nm for monitoring the analytes.[1]
LC-MS/MS Method Protocol
For a more sensitive and selective analysis, particularly in complex matrices like beans, an LC-MS/MS method is often preferred.[3]
-
Sample Preparation: Ultrasound-assisted extraction (UAE) can be utilized to extract L-dopa from the sample matrix.[3]
-
Chromatographic System: The separation is achieved using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Mobile Phase: Simple isocratic chromatographic conditions are often sufficient for separation.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing the analyte.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[3][4] The specific transitions of the precursor ion to product ions are monitored for quantification.
Visualizing the Workflow and Decision-Making Process
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
References
- 1. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Ciladopa: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of Ciladopa (AY-27,110), a dopamine (B1211576) agonist formerly under investigation for the treatment of Parkinson's disease. Due to the discontinuation of this compound's development, the available preclinical data is primarily from older studies. This document synthesizes the accessible information, focusing on key efficacy endpoints and experimental methodologies to offer a comparative perspective against other dopaminergic agents.
Overview of this compound's Preclinical Assessment
This compound was predominantly evaluated in rodent models of Parkinson's disease, particularly in rats with unilateral lesions of the nigrostriatal pathway induced by the neurotoxin 6-hydroxydopamine (6-OHDA). This model is a cornerstone in preclinical Parkinson's research, as the lesion leads to a loss of dopaminergic neurons on one side of the brain, resulting in motor deficits that can be quantified. The primary behavioral assays used to assess the efficacy of this compound in these models were the drug-induced rotational behavior and stereotyped behavior.
Comparative Efficacy Data
To provide a framework for comparison, the following table summarizes the typical efficacy data for dopamine agonists in preclinical 6-OHDA rat models. It is important to note that direct quantitative comparisons with this compound are limited by the lack of specific data in the accessible literature.
| Efficacy Parameter | This compound (AY-27,110) | Bromocriptine (Comparator) | Levodopa (Standard of Care) |
| Rotational Behavior | Elicited contralateral rotations in 6-OHDA lesioned rats, indicative of dopamine receptor stimulation. | Induces robust contralateral rotations. | Standard positive control, induces strong contralateral rotations. |
| Stereotyped Behavior | Induced stereotyped behavior in intact rats. | Known to induce stereotypy at higher doses. | Can induce dyskinesia-like stereotypies with chronic use. |
| Dopamine Receptor Binding | Reported to have affinity for dopamine and alpha 1-adrenergic receptors. | Primarily a D2 receptor agonist. | Acts as a precursor to dopamine, which binds to all dopamine receptor subtypes. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of dopamine agonists like this compound.
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This surgical procedure is used to create a unilateral model of Parkinson's disease.
-
Objective: To selectively destroy dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame to allow for precise targeting of specific brain regions.
-
Injection: A small burr hole is drilled in the skull over the target area (commonly the medial forebrain bundle or the substantia nigra). A solution of 6-hydroxydopamine is slowly infused into the target site. An uptake inhibitor for noradrenergic neurons (e.g., desipramine) is often administered prior to the 6-OHDA injection to protect noradrenergic neurons from the toxin.
-
Post-operative Care: Animals are monitored during recovery and given appropriate post-operative care, including analgesics and hydration.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery, often through a behavioral test (e.g., apomorphine-induced rotations) or post-mortem neurochemical or immunohistochemical analysis.
-
Drug-Induced Rotational Behavior
This is a primary behavioral assay to assess the efficacy of dopamine agonists in the 6-OHDA model.
-
Objective: To quantify the motor stimulant effects of a test compound by measuring turning behavior.
-
Procedure:
-
Habituation: On the day of testing, rats are typically placed in a circular arena to habituate for a short period.
-
Drug Administration: The test compound (e.g., this compound, bromocriptine) is administered via a specific route (e.g., subcutaneous, intraperitoneal).
-
Data Collection: The number of full 360-degree rotations, both contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side), is recorded over a set period (e.g., 60-90 minutes). This can be done using automated rotometer systems or by manual observation.
-
Data Analysis: The net number of contralateral rotations (contralateral minus ipsilateral) is typically used as the primary measure of efficacy.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other dopamine agonists involves the activation of dopamine receptors, primarily the D2 receptor subtype, in the basal ganglia. This activation helps to compensate for the loss of endogenous dopamine.
Dopaminergic Signaling Pathway
Caption: Simplified dopamine signaling pathway activated by this compound.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for assessing this compound's efficacy in a preclinical model.
Conclusion
Based on the available preclinical data, this compound demonstrated efficacy as a dopamine agonist in the 6-OHDA rat model of Parkinson's disease, with a potency that was reported to be comparable or superior to bromocriptine. However, the discontinuation of its development means that a comprehensive, modern preclinical data package is unavailable for a more detailed meta-analysis against current therapies. This guide provides a summary of the known preclinical profile of this compound and the standard methodologies used for its evaluation, offering a historical and comparative context for researchers in the field of dopamine agonist drug development.
A Comparative Analysis of Non-Ergoline Dopamine Agonists, Including the Investigational Compound Ciladopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of non-ergoline dopamine (B1211576) agonists, a class of drugs primarily used in the management of Parkinson's disease. The focus is on a comparison between established therapies such as Pramipexole (B1678040), Ropinirole (B1195838), and Rotigotine, and the discontinued (B1498344) investigational drug, Ciladopa (AY-27,110).
This compound, a chemically novel partial dopamine agonist, showed initial promise in preclinical and early clinical studies for Parkinson's disease. However, its development was halted due to findings of tumorigenesis in rodent studies.[1][2] Consequently, comprehensive and publicly available preclinical data, particularly quantitative receptor binding and pharmacokinetic profiles, are limited for this compound. This guide summarizes the available information on this compound and presents a detailed, data-driven comparison of the other leading non-ergoline dopamine agonists.
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities of several non-ergoline dopamine agonists for human dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity. Data for this compound is largely unavailable in the public domain.
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pramipexole | >10,000 | 79.5 (µM) | 0.97 | Data not available | >10,000 |
| Ropinirole | >10,000 | 98.7 (µM) | Data not available | Data not available | >10,000 |
| Rotigotine | 83 | 14 | 4.6 | 41 | 160 |
Note: The affinity of pramipexole and ropinirole for the D2 receptor was weakly inhibited using [3H]spiperone as the radioligand.[3] More recent studies have shown higher affinity for D2-like receptors.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Pramipexole | Ropinirole | Rotigotine (transdermal) |
| Bioavailability (%) | ~90 | ~50 | ~30 |
| Half-life (t½, hours) | 8-12 | 6 | 5-7 |
| Time to Peak Plasma (Tmax, hours) | 1-2 | 1-2 | 12-24 |
| Protein Binding (%) | <20 | 40 | 85-92 |
Table 3: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a standard preclinical model for assessing the efficacy of anti-parkinsonian drugs. The table below presents a qualitative summary of this compound's effect and quantitative data for other agonists, typically measured as the reduction in contralateral rotations induced by the drug.
| Compound | Efficacy in 6-OHDA Rat Model |
| This compound | Enhanced rotational behavior.[4] Specific quantitative data on the percentage of rotation reduction is not available. |
| Pramipexole | Dose-dependent reduction in contralateral rotations. |
| Ropinirole | Dose-dependent reduction in contralateral rotations. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligands (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test compounds (this compound and other non-ergoline dopamine agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
In Vivo Assessment in the 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the creation and use of a unilateral 6-OHDA lesion model in rats to evaluate the efficacy of dopamine agonists.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid saline solution (0.9% saline with 0.02% ascorbic acid).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Microsyringe pump.
-
Rotational behavior monitoring system.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject a solution of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for a period of 2-3 weeks to allow for the full development of the lesion.
-
Behavioral Testing:
-
Administer the test compound (e.g., this compound, Pramipexole, Ropinirole) to the lesioned rats.
-
Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a set period (e.g., 90 minutes).
-
Count the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations.
-
-
Data Analysis: A significant increase in contralateral rotations is indicative of a dopaminergic agonist effect. The efficacy of the compound is often expressed as the total number of contralateral rotations or the percentage reduction in net rotations compared to a baseline or vehicle control.[6]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of Synthesized Ciladopa: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, ensuring the enantiomeric purity of synthesized chiral compounds like Ciladopa, a dopamine (B1211576) agonist, is a critical step.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an objective comparison of key analytical techniques for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols for practical implementation.
The primary methods for determining enantiomeric excess (ee) involve creating a chiral environment to distinguish between the enantiomers. This can be achieved through physical separation, as in chromatography, or by inducing spectral differences, as in nuclear magnetic resonance (NMR) spectroscopy.[2] High-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and NMR spectroscopy are powerful and widely employed techniques for this purpose.[3][4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the enantiomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[5][6] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[1] | Diastereomeric interactions with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[2][3] |
| Resolution | High, often baseline separation. | Very high, excellent for complex mixtures.[7] | Variable, depends on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High, especially with UV or fluorescence detectors.[4] | Very high, requires minimal sample volume.[7] | Lower, requires milligram quantities of the sample.[8] |
| Analysis Time | Typically 10-30 minutes per sample.[9] | Fast, often less than 15 minutes.[10] | Rapid data acquisition (minutes), but sample preparation can be longer.[8] |
| Sample Throughput | High, suitable for automated screening. | High, with automated injection systems. | Lower, less suited for high-throughput screening. |
| Quantitative Accuracy | Excellent, with proper validation. | Excellent, with good reproducibility.[10] | Good, by integration of distinct resonance peaks.[2] |
| Method Development | Can be time-consuming due to the variety of columns and mobile phases.[5] | Flexible, with a wide range of chiral selectors available.[1] | Can require screening of different chiral auxiliaries and solvents. |
| Solvent Consumption | Moderate to high. | Very low, considered a "green" technique.[1] | Low. |
Detailed Experimental Protocol: Chiral HPLC Method
Objective: To separate and quantify the enantiomers of a synthesized this compound analog to determine its enantiomeric purity.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.[11]
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a suitable analytical method, the following diagrams are provided.
Caption: Experimental workflow for determining the enantiomeric purity of this compound using Chiral HPLC.
Caption: Decision tree for selecting a suitable method for enantiomeric purity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 8. An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Capillary Electrophoresis-Mass Spectrometry of DOPA: Evidence for Its Enantioselective Metabolism in PC-12 Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
A Comparative Analysis of Ciladopa and Other Dopamine Agonists: A Discontinued Candidate versus Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the long-term efficacy of Ciladopa, a partial dopamine (B1211576) agonist whose development was discontinued, against established dopamine agonists such as Pramipexole and Ropinirole. Due to the cessation of its clinical development, long-term efficacy data for this compound is unavailable; this guide therefore presents the existing preclinical and short-term clinical findings for this compound and contrasts them with the extensive long-term data available for Pramipexole and Ropinirole.
Executive Summary
This compound, a partial dopamine agonist, showed initial promise in preclinical and early clinical studies for Parkinson's disease. However, its development was halted due to the emergence of testicular tumors in rodent studies, precluding any long-term evaluation of its efficacy and safety in humans. In contrast, non-ergot dopamine agonists like Pramipexole and Ropinirole have undergone extensive clinical investigation, demonstrating long-term efficacy in managing the motor symptoms of Parkinson's disease and are widely prescribed. This guide will summarize the available data for these compounds, detailing their mechanisms of action, preclinical findings, clinical efficacy, and the experimental protocols utilized in their evaluation.
Mechanism of Action and Signaling Pathways
Dopamine agonists exert their therapeutic effects by directly stimulating dopamine receptors in the brain, mimicking the action of endogenous dopamine. The primary target for these drugs in Parkinson's disease is the D2 dopamine receptor, a G protein-coupled receptor (GPCR).
Activation of the D2 receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is central to the modulation of neuronal excitability and the control of movement.
Preclinical Efficacy
This compound
Preclinical studies of this compound in rodent models of Parkinson's disease demonstrated its potential as a dopamine agonist.
Experimental Protocol: Rotational Behavior in 6-OHDA Lesioned Rats A common preclinical model for assessing the efficacy of anti-parkinsonian drugs involves the unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA) in rats. This lesion leads to a dopamine deficit on one side of the brain. Subsequent administration of a dopamine agonist causes the animals to rotate in a direction contralateral to the lesion. The number of rotations is a quantifiable measure of the drug's efficacy.
In such studies, this compound was shown to induce contralateral rotations, indicating its ability to stimulate dopamine receptors in the denervated striatum.
Pramipexole and Ropinirole
Both Pramipexole and Ropinirole have been extensively characterized in preclinical models. They have consistently demonstrated robust efficacy in the 6-OHDA lesioned rat model, inducing dose-dependent contralateral rotations. These findings were foundational to their progression into clinical trials.
Clinical Efficacy and Safety
Due to the discontinuation of this compound's development, a direct comparison of its long-term efficacy with Pramipexole and Ropinirole is not possible. The following tables summarize the available clinical data.
This compound: Short-Term Clinical Data
| Study Design | Patient Population | Treatment | Duration | Key Efficacy Endpoints | Key Safety Findings |
| Double-blind, placebo-controlled | Parkinson's disease patients | This compound (up to 40 mg/day) | 10 weeks | - | Not specified in detail, but development was halted due to testicular tumors in rodents. |
Pramipexole: Long-Term Clinical Data
| Study Design | Patient Population | Treatment | Duration | Key Efficacy Endpoints | Key Safety Findings |
| Randomized, double-blind, placebo-controlled | Early Parkinson's disease | Pramipexole (1.5-4.5 mg/day) | Up to 4 years | Sustained improvement in UPDRS Part II (Activities of Daily Living) and Part III (Motor Examination) scores. | Nausea, somnolence, dizziness, insomnia, constipation, and hallucinations. |
| Randomized, double-blind, placebo-controlled | Advanced Parkinson's disease (adjunct to levodopa) | Pramipexole (0.75-4.5 mg/day) | Up to 4 years | Significant reduction in "off" time and improvement in UPDRS motor scores. | Dyskinesia, hallucinations, and somnolence. |
Ropinirole: Long-Term Clinical Data
| Study Design | Patient Population | Treatment | Duration | Key Efficacy Endpoints | Key Safety Findings |
| Randomized, double-blind, placebo-controlled | Early Parkinson's disease | Ropinirole (up to 24 mg/day) | Up to 5 years | Significant improvement in UPDRS motor scores compared to placebo. | Nausea, somnolence, dizziness, and dyskinesia. |
| Randomized, double-blind, placebo-controlled | Advanced Parkinson's disease (adjunct to levodopa) | Ropinirole (up to 24 mg/day) | Up to 3 years | Significant reduction in "off" time and levodopa (B1675098) dose. | Dyskinesia, hallucinations, and nausea. |
Experimental Protocols: Clinical Trials
The long-term efficacy of Pramipexole and Ropinirole has been established through rigorous, multi-center, randomized, double-blind, placebo-controlled clinical trials.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria to ensure a homogenous study population (e.g., diagnosis of idiopathic Parkinson's disease, disease stage, prior treatment history).
-
Randomization and Blinding: Patients are randomly assigned to receive either the active drug or a placebo in a double-blind manner, where neither the patient nor the investigator knows the treatment allocation.
-
Dose Titration: A period of gradual dose escalation to determine the optimal therapeutic dose for each patient while minimizing side effects.
-
Maintenance Phase: A prolonged period where patients receive a stable dose of the study medication.
-
Efficacy Assessments: Standardized rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS), are used at regular intervals to assess motor and non-motor symptoms. Patient diaries are often used to quantify "on" and "off" time.
-
Safety Monitoring: Comprehensive monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
Conclusion
This compound's development was prematurely terminated, preventing a thorough assessment of its long-term efficacy and safety. The available preclinical and limited clinical data suggest it possessed dopamine agonist activity. However, the insurmountable safety concerns observed in animal studies underscore the critical importance of rigorous preclinical safety evaluation in drug development.
In contrast, Pramipexole and Ropinirole have emerged as well-established, long-term treatment options for Parkinson's disease. Extensive clinical trial data have consistently demonstrated their ability to provide sustained symptomatic relief for motor symptoms, both as monotherapy in early disease and as adjunctive therapy in advanced disease. While they are associated with a characteristic side effect profile, their risk-benefit ratio has been deemed favorable for the management of this chronic and progressive neurological disorder. This comparative guide highlights the divergent paths of these dopamine agonists, offering valuable insights for researchers and clinicians in the field of neuropharmacology and drug development.
Comparative Pharmacokinetics of Ciladopa and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of the dopamine (B1211576) agonist Ciladopa and its structural or functional analogs. Due to the limited availability of public domain pharmacokinetic data for this compound, this guide utilizes data from other well-characterized dopamine agonists as surrogates for a comprehensive comparison. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound, a partial dopamine D2 receptor agonist, has shown potential in the management of Parkinson's disease. Understanding its pharmacokinetic profile, alongside that of its analogs, is crucial for optimizing therapeutic strategies and guiding the development of novel dopaminergic agents. This guide synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound and compares it with other key dopamine agonists, including Bromocriptine, Pergolide, Pramipexole, and Ropinirole (B1195838). While direct comparative studies are scarce, this analysis provides a valuable framework for researchers in the field.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and selected dopamine agonist analogs. It is important to note that direct pharmacokinetic data for this compound is not extensively available in the public literature. The data for analog drugs has been compiled from various studies in humans and provides a basis for understanding the potential range of pharmacokinetic behaviors within this class of compounds.
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) | Bioavailability (%) | Protein Binding (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bromocriptine | ~2.5 ± 2[1] | Varies with dose | Varies with dose | ~4.85[1] | ~28 (oral)[2] | 90-96[1] |
| Pergolide | ~0.415 (in horses)[3] | 4.05 ± 2.02 (in horses)[3] | 14.08 ± 7.46 (in horses)[3] | ~5.86 ± 3.42 (in horses)[3] | Low (extensive first-pass metabolism) | ~90[4] |
| Pramipexole | ~2[5] | Varies with dose | Varies with dose | ~8-12[5] | >90[5] | ~15[6] |
| Ropinirole | ~1-2[7] | Varies with dose | Varies with dose | ~6[8] | ~50[8] | ~40[7] |
Note: The data for Pergolide is from studies in horses and may not be directly comparable to human pharmacokinetics. The absence of data for this compound highlights a significant gap in the current literature.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments commonly employed in the pharmacokinetic characterization of dopamine agonists.
Oral Administration Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetics of a compound following oral administration in rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.[9]
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a fasting period before and after drug administration.[9]
-
Acclimatization: Rats are allowed to acclimatize to the housing conditions for at least three days prior to the experiment.[9]
2. Drug Formulation and Administration:
-
Formulation: The test compound is typically formulated as a solution or suspension in a suitable vehicle (e.g., water with a suspending agent like carboxymethyl-cellulose sodium).[10]
-
Administration: The formulation is administered via oral gavage using a feeding needle.[11] The volume administered is calculated based on the animal's body weight.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Collection Site: Blood is typically collected from the tail vein or via a cannulated jugular vein.[12]
-
Processing: Blood samples are collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.[10]
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10]
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
Experimental Workflow for Oral Pharmacokinetic Study```dot
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion and Future Directions
This guide provides a comparative overview of the pharmacokinetics of this compound and its analogs, highlighting the current landscape of available data. The significant lack of public pharmacokinetic data for this compound itself presents a clear opportunity for future research. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to enable direct and meaningful comparisons with other dopamine agonists. Such data will be invaluable for the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties for the treatment of Parkinson's disease and other dopamine-related disorders.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bromocriptine - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Pergolide - Wikipedia [en.wikipedia.org]
- 5. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pramipexole - Wikipedia [en.wikipedia.org]
- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ciladopa: A Comparative Guide to Receptor Binding Affinities
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor binding profile of Ciladopa against other dopamine (B1211576) agonists, Levodopa (via its active metabolite Dopamine) and Bromocriptine. This guide aims to objectively present the available experimental data to aid in the validation of this compound's receptor specificity.
This compound (developmental code name AY-27,110) is a dopamine agonist that was investigated as a potential anti-Parkinsonian agent. Understanding its receptor binding profile is crucial for elucidating its mechanism of action and potential off-target effects. This guide summarizes the available quantitative data for this compound and its comparators, provides detailed experimental protocols for receptor binding assays, and visualizes key experimental workflows.
Comparative Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki) of this compound, Dopamine (the active metabolite of Levodopa), and Bromocriptine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that comprehensive quantitative binding data for this compound is not widely available in the public domain. The information presented here is based on a study that assayed its binding affinity for dopamine (DA) and alpha 1-adrenergic receptors and compared it to bromocriptine.[1]
| Receptor Subtype | This compound (Ki, nM) | Dopamine (Ki, nM) | Bromocriptine (Ki, nM) |
| Dopamine Receptors | |||
| D1 | Data not available | 1100 | ~440 |
| D2 | Data not available | 700 | ~8 |
| D3 | Data not available | Data not available | ~5 |
| D4 | Data not available | Data not available | ~290 |
| D5 | Data not available | Data not available | ~450 |
| Adrenergic Receptors | |||
| α1 | Data not available | Data not available | Data not available |
| α2A | Data not available | 2600 | Data not available |
| α2C | Data not available | 3200 | Data not available |
| Serotonin Receptors | |||
| 5-HT1A | Data not available | Data not available | Partial Agonist |
| 5-HT2A | Data not available | Data not available | Agonist |
| 5-HT2B | Data not available | Data not available | Partial Agonist |
Note: Levodopa itself has been shown to have no observable effect on binding to dopamine D1, D2, and alpha-2 adrenergic receptors. Its clinical effects are mediated by its conversion to dopamine.
Experimental Protocols
The determination of a compound's receptor binding affinity is a critical step in drug development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand ([³H]-Spiperone) at a concentration close to its Kd.
-
Test compound at various concentrations or vehicle for total binding.
-
Non-specific binding control (Haloperidol) for determining non-specific binding.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with Haloperidol) from the total binding (counts from wells with vehicle) to determine the specific binding of the radioligand.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Experimental Workflows
Dopamine Signaling Pathway
The following diagram illustrates the canonical signaling pathway for dopamine D1-like and D2-like receptors.
Caption: Dopamine receptor signaling pathways.
Radioligand Displacement Assay Workflow
This diagram outlines the key steps involved in a radioligand displacement assay.
Caption: Workflow of a radioligand displacement assay.
Conclusion
This guide provides a framework for understanding and validating the receptor specificity of this compound. While comprehensive quantitative binding data for this compound remains elusive in publicly accessible literature, the available information suggests its activity at dopamine and alpha-1 adrenergic receptors, with a potency comparable to Bromocriptine.[1] For a more definitive assessment of this compound's specificity, further studies generating a complete receptor binding profile are warranted. The provided experimental protocols and workflow diagrams offer a practical resource for researchers undertaking such investigations.
References
A Statistical Showdown: Ciladopa's Therapeutic Effects in Parkinson's Disease Compared to Standard Treatments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical data on Ciladopa, a partial dopamine (B1211576) agonist, with the gold-standard Levodopa (B1675098)/Carbidopa (B1219) and another commonly prescribed dopamine agonist, Pramipexole, for the treatment of Parkinson's disease. This analysis is based on a review of published clinical trial data.
This compound, a partial dopamine agonist, demonstrated early promise in the management of Parkinson's disease in clinical trials conducted in the 1980s. However, its development was halted due to safety concerns observed in preclinical rodent studies. Despite its discontinuation, the clinical data generated for this compound offers a valuable historical perspective and a benchmark for evaluating the therapeutic landscape of dopaminergic treatments for Parkinson's disease.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the key efficacy data from clinical trials of this compound, Levodopa/Carbidopa, and Pramipexole. It is important to note that the clinical trials for these compounds were conducted at different times and utilized different primary outcome measures. The this compound trials primarily used the Modified Columbia University Disability Scale, while the more recent trials for Levodopa/Carbidopa and Pramipexole predominantly used the Unified Parkinson's Disease Rating Scale (UPDRS).
Table 1: Comparison of Efficacy in Parkinson's Disease Clinical Trials
| Drug | Key Efficacy Endpoint | Reported Improvement | Citation |
| This compound | Decrease in symptoms on the Modified Columbia University Disability Scale | 32% | |
| Increase in "on" time (as adjunct to Levodopa) | 20% | ||
| Levodopa/Carbidopa | Improvement in UPDRS motor score (acute challenge) | 27.3% (mean) | [1][2] |
| Pramipexole | Reduction in UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores | Statistically significant vs. placebo | [3] |
| Reduction in UPDRS Parts II and III scores | ~30% | [4] |
Table 2: Adverse Events Profile
| Drug | Common Adverse Events | Citation |
| This compound | Few adverse effects reported in the cited study. | [5][6] |
| Levodopa/Carbidopa | Dyskinesias (involuntary movements), motor fluctuations ("on-off" phenomenon). | [7] |
| Pramipexole | Nausea, insomnia, constipation, somnolence, visual hallucinations. | [3] |
Understanding the Clinical Assessment Tools
The clinical trials cited in this guide utilized different scales to measure the severity of Parkinson's disease and the efficacy of the treatments.
-
Modified Columbia University Disability Scale: This scale was used in the this compound trials to assess the level of disability in patients with Parkinson's disease. It evaluates various aspects of motor function and activities of daily living.
-
Unified Parkinson's Disease Rating Scale (UPDRS): The UPDRS is a more comprehensive and widely used scale in modern Parkinson's disease research. It is divided into several parts that assess mentation, behavior, and mood (Part I), activities of daily living (Part II), motor examination (Part III), and complications of therapy (Part IV). A lower score on the UPDRS indicates less severe symptoms.
Experimental Protocols: A Methodological Comparison
The following sections detail the methodologies of the key clinical trials cited for each drug, providing insight into the scientific rigor behind the efficacy data.
This compound: Double-Blind, Placebo-Controlled Trials
Two key studies provide the main clinical data for this compound:
-
Adjunctive Therapy Trial: This was a double-blind, randomized study involving 31 patients with advanced Parkinson's disease who were not responding adequately to Levodopa. Twenty-one of these patients were randomized to receive this compound as an add-on therapy to their existing Levodopa regimen, with a mean dose of 19.5 mg/day. The remaining patients received a placebo. The primary outcome was the change in symptoms as measured by the Modified Columbia University Disability Scale.
-
Monotherapy Trial: This was a double-blind, parallel-group, placebo-controlled study that evaluated this compound as a monotherapy in 32 patients with Parkinson's disease.[6] Participants were administered either a low dose (5 mg twice daily) or a high dose (15 mg twice daily) of this compound. The study assessed improvements in gait and total disability scores.[6]
Levodopa/Carbidopa: The ELLDOPA Trial
The Earlier versus Later Levodopa Therapy in Parkinson's Disease (ELLDOPA) trial was a large-scale, multicenter, double-blind, placebo-controlled, delayed-start trial designed to assess the potential disease-modifying effects of Levodopa.[8][9]
-
Study Design: 445 patients with early Parkinson's disease were randomly assigned to one of two groups: an "early-start" group that received Levodopa/Carbidopa (100 mg/25 mg three times daily) for 80 weeks, or a "delayed-start" group that received a placebo for the first 40 weeks, followed by Levodopa/Carbidopa for the remaining 40 weeks.[8][9][10]
-
Primary Outcome: The primary outcome was the change in the total UPDRS score from baseline to 80 weeks.[8][10]
Pramipexole: The PROUD Study
The Pramipexole On Underlying Disease (PROUD) study was a randomized, double-blind, placebo-controlled, delayed-start trial that investigated the effects of early versus delayed initiation of Pramipexole in patients with early Parkinson's disease.
-
Study Design: The trial enrolled patients with Parkinson's disease diagnosed within the preceding two years. Participants were randomized to receive either Pramipexole (up-titrated to 1.5 mg per day) for 15 months or a placebo for the initial 6-9 months, followed by Pramipexole.
-
Primary Outcome: The primary endpoint was the change from baseline in the total UPDRS score at 15 months.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of dopamine agonists and the workflow of a typical clinical trial.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. Improvement by Medication Less than Expected in Parkinson's Disease: Blinded Evaluation of Levodopa Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Executive Summary - Clinical Review Report: Levodopa/Carbidopa (Duodopa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Study Reports Levodopa Better than Other Drugs in the Long-term | Parkinson's Disease [michaeljfox.org]
- 5. neurologyonlinejournalclub.com [neurologyonlinejournalclub.com]
- 6. neurologylive.com [neurologylive.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. ovid.com [ovid.com]
- 9. Results - Clinical Review Report: Levodopa/Carbidopa (Duodopa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
Safety Operating Guide
Proper Disposal of Ciladopa in a Research Environment
Disclaimer: Ciladopa is an experimental compound that was never commercially marketed.[1] As such, no specific disposal guidelines have been issued by regulatory bodies like the FDA or EPA for this compound as a consumer product. The following procedures are based on established best practices for the disposal of potent, non-hazardous, and hazardous research-grade pharmaceutical compounds in a laboratory setting. All procedures must be conducted in accordance- with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Operational Planning
Proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility.[2][3] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and compliantly. The fundamental principle is to prevent the release of active pharmaceutical ingredients into the environment and to minimize exposure risks for all personnel.[4]
Core Principle: All waste materials containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's EHS department.[5][6] Never dispose of this compound or its containers in the regular trash or down the drain.[2][5]
Waste Characterization and Segregation
The first step in proper waste management is characterization. Given that this compound's development was halted due to safety concerns (tumorigenesis in rodents), it must be handled with caution.[1]
Step 1: Consult Safety Data Sheet (SDS): Although a specific, official SDS for this compound may not be readily available, the supplier of the research compound should provide one. This document contains critical information on hazards and disposal considerations.[7] In the absence of a detailed SDS, treat the compound as a potent, potentially hazardous substance.
Step 2: Segregate Waste Streams: Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.[4][8] Use dedicated, clearly labeled containers for each waste type.
| Waste Type | Description | Container Requirement | Disposal Protocol |
| Solid this compound Waste | Unused or expired pure compound, contaminated weigh paper. | Labeled, sealed container for hazardous solid chemical waste. | Collect for EHS pickup. |
| Liquid this compound Waste | Solutions containing this compound (e.g., from experiments, stock solutions). | Labeled, sealed, compatible container for hazardous liquid chemical waste (e.g., glass or polyethylene). Segregate aqueous from solvent-based solutions. | Collect for EHS pickup. Do not mix incompatible solvents. |
| Contaminated Labware | Pipette tips, serological pipettes, vials, gloves, bench paper, etc. | Labeled container for hazardous solid waste (often a lined box or drum). | Bag contaminated items within the lab and place them in the designated solid waste container. |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound. | Puncture-resistant, labeled sharps container specifically for chemically-contaminated sharps. | Do not place in biohazardous sharps containers. Collect for EHS pickup. |
| Empty Stock Containers | The original bottle that contained the pure this compound compound. | Manage as hazardous waste. | Do not discard in regular trash. The container must be collected by EHS, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste before the container can be disposed of as non-hazardous.[9] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste from a laboratory.
3.1 Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling any this compound waste.
3.2 Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for collecting this compound waste.[8][10] This area must be clearly marked.
-
Use Appropriate Containers: Select waste containers that are compatible with the waste type (e.g., glass for corrosive solvents, HDPE for others). Ensure all containers have secure, tight-fitting lids.[4][11]
-
Label Containers Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department. The label must include:[1][12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all constituents in the container (e.g., "this compound, Methanol, Water")
-
The approximate percentage of each constituent.
-
The date waste was first added (accumulation start date).
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[5][10]
3.3 Requesting Disposal
-
Monitor Fill Level: Do not overfill waste containers. Stop filling at about 80% capacity to prevent spills.
-
Submit Pickup Request: Once a container is full or you have no further need to accumulate that waste stream, submit a chemical waste pickup request to your institution's EHS department.[10] This is typically done through an online system.
-
Store Securely: While awaiting pickup, ensure the sealed and labeled containers are stored securely in the designated SAA.
3.4 Spill Management
-
In the event of a spill, use a chemical spill kit to clean it up. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.[5] Report significant spills to EHS immediately.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflow for proper this compound disposal.
Caption: Decision workflow for characterizing and segregating this compound waste.
Caption: Step-by-step procedural flow for this compound waste management.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
